Cetirizine N-oxide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDOUUOLLFEMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891484 | |
| Record name | Cetirizine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-80-8 | |
| Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-oxido-1-piperazinyl]ethoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetirizine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076199808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetirizine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CETIRIZINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU9Z3NRN9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Cetirizine N-oxide from Cetirizine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Cetirizine N-oxide, a primary oxidative degradation product and metabolite of Cetirizine. The document details the prevalent synthetic methodologies, experimental protocols, purification techniques, and analytical characterization of the N-oxide. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using workflow diagrams.
Introduction
Cetirizine is a potent second-generation histamine (B1213489) H1 receptor antagonist widely used in the treatment of allergies. The formation of this compound is a critical consideration in the pharmaceutical development of Cetirizine, as it can impact the stability and purity of the final drug product.[1] Understanding the synthesis and characterization of this N-oxide is paramount for impurity profiling, stability studies, and the development of robust analytical methods. The oxidation occurs at the sterically less hindered nitrogen atom of the piperazine (B1678402) ring.
Synthetic Methodologies
The primary route for the synthesis of this compound is the direct oxidation of Cetirizine. Several oxidizing agents have been effectively employed for this transformation, with the most common being hydrogen peroxide, sodium percarbonate, and potassium dichromate.
Oxidation with Hydrogen Peroxide
Hydrogen peroxide is a readily available and effective oxidizing agent for the N-oxidation of tertiary amines like Cetirizine.[1] The reaction is typically carried out in an aqueous medium at elevated temperatures.
Oxidation with Sodium Percarbonate
Sodium percarbonate is another effective oxidizing agent that has been used for the synthesis of this compound. This reagent is noted for its high selectivity and yield in this specific oxidation.[2]
Oxidation with Potassium Dichromate
Potassium dichromate is a strong oxidizing agent that can be used to synthesize this compound, particularly in an acidic medium. This method has been utilized in kinetic studies to understand the oxidation process of Cetirizine.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for the different synthetic methods for producing this compound from Cetirizine.
| Method | Oxidizing Agent | Stoichiometry (Oxidant:Cetirizine) | Reaction Conditions | Conversion/Yield | Purity |
| 1 | Hydrogen Peroxide (30% aq.) | Not specified | 70-80°C, several hours | Not specified | >90%[3] |
| 2 | Sodium Percarbonate | Not specified | 80°C, 2 hours | ~50% conversion[2] | Not specified |
| 3 | Potassium Dichromate | 1:3 | Sulfuric acid medium, 30°C | Not specified | Not specified |
| Analytical Method | Parameters | Cetirizine | This compound |
| HPLC | Column: Xterra-RP C18, 5 µm, 250x4.6 mm[2] | Retention Time: ~19 min[4] | Retention Time: ~25 min[4] |
| Mobile Phase: 0.1% Trifluoroacetic acid and Acetonitrile (gradient)[2] | |||
| Detection: UV at 230 nm[5] | |||
| LC-MS/MS | m/z (M+H)+ | 389 | 405/407 (monoisotopic pattern)[6] |
| ¹H NMR | Key Signal Shifts | - | Downfield shift of piperazine protons (Δδ ≈ 0.2 ppm)[4] |
Experimental Protocols
Synthesis of this compound using Hydrogen Peroxide
Objective: To synthesize this compound via the oxidation of Cetirizine hydrochloride with hydrogen peroxide.
Materials:
-
Cetirizine hydrochloride
-
30% aqueous Hydrogen Peroxide (H₂O₂)
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate
-
Silica (B1680970) gel for preparative TLC
-
Solvent system for TLC (e.g., ethyl acetate-methanol-ammonia 80:15:5, v/v/v)[4]
Procedure:
-
Dissolve Cetirizine hydrochloride in deionized water.
-
Add a 30% aqueous solution of hydrogen peroxide to the Cetirizine solution.
-
Heat the reaction mixture to 70-80°C and maintain for several hours, monitoring the reaction progress by TLC or HPLC.[1]
-
After completion of the reaction, cool the mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by preparative thin-layer chromatography (TLC) using a suitable solvent system.[2]
-
Scrape the silica band corresponding to the product and extract with ethyl acetate.
-
Evaporate the solvent to yield purified this compound.
Synthesis of this compound using Potassium Dichromate
Objective: To synthesize this compound via the oxidation of Cetirizine hydrochloride with potassium dichromate in an acidic medium.
Materials:
-
Cetirizine hydrochloride
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Ether
-
Sodium bicarbonate
Procedure:
-
Prepare a stock solution of potassium dichromate by dissolving a known weight in double-distilled water.
-
Prepare a fresh standard solution of Cetirizine hydrochloride in double-distilled water.
-
In a reaction vessel, mix the Cetirizine hydrochloride solution with an excess of the potassium dichromate solution and sulfuric acid. The stoichiometry is 1 mole of oxidant to 3 moles of Cetirizine hydrochloride.
-
Allow the reaction mixture to stand for 48 hours for the reaction to go to completion.
-
Extract the reaction mixture with ether.
-
Neutralize the ether layer with sodium bicarbonate and wash with distilled water.
-
Evaporate the ether layer to dryness to obtain the this compound product.
Mandatory Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis and analysis of this compound.
Analytical Characterization Pathway
Caption: Analytical pathway for the characterization of synthesized this compound.
References
An In-depth Technical Guide to the Chemical Structure of Cetirizine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine N-oxide is a primary oxidative degradation product and a metabolite of Cetirizine, a widely used second-generation histamine (B1213489) H1 receptor antagonist.[1][2] Understanding the chemical structure and properties of this compound is crucial for the development of stable pharmaceutical formulations of Cetirizine and for comprehending its metabolic fate. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic and physicochemical properties, along with detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Identification
This compound is formed by the oxidation of one of the nitrogen atoms in the piperazine (B1678402) ring of the parent Cetirizine molecule.[2] The oxidation occurs at the nitrogen atom that is less sterically hindered.
IUPAC Name: 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-oxido-1-piperazinyl]ethoxy]acetic acid[3][4]
Molecular Formula: C₂₁H₂₅ClN₂O₄[3][4]
Molecular Weight: 404.89 g/mol [5]
CAS Number: 1076199-80-8[3][4]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification and quantification.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White Powder | [6] |
| Solubility | Soluble in Methanol and DMSO | [3][5] |
| Storage | 2-8°C Refrigerator | [5][6] |
Spectroscopic Data
Mass spectrometry is a critical tool for the identification and structural elucidation of this compound.
| Ion | m/z | Notes | Reference |
| [M+H]⁺ | 405.1576 | Protonated molecule | [7] |
| [M-H]⁻ | 403.1430 | Deprotonated molecule | [7] |
| Key Fragment | 201 | Formed by the fission of the C-N bond between the aromatic and aliphatic fragments. | [1] |
The presence of the monochlorinated cluster of peaks at m/z 405/407 is also a characteristic feature in the mass spectrum.[1]
Specific IR spectroscopic data for this compound is not detailed in the available literature. However, commercial suppliers indicate that IR data is available upon request for their reference standards.[8] Based on the structure, characteristic peaks would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the N-O stretch of the N-oxide, and various C-H and C-N stretching and bending vibrations.
There is no publicly available data on the single-crystal X-ray diffraction of this compound.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the direct oxidation of Cetirizine. Hydrogen peroxide is a commonly used oxidizing agent for this transformation.[1][9]
Method 1: Oxidation with Hydrogen Peroxide [1]
-
Reaction Setup: Dissolve Cetirizine hydrochloride in an appropriate solvent (e.g., water or a mixture of water and an organic solvent).
-
Oxidation: Add a 30% aqueous solution of hydrogen peroxide to the reaction mixture.
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 70-80°C) for several hours. The progress of the reaction can be monitored by a suitable chromatographic technique such as HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by techniques such as preparative thin-layer chromatography (TLC) or column chromatography.
Note: The use of catalysts like sodium tungstate (B81510) or molybdenum trioxide can also be considered to facilitate the oxidation.[1]
Characterization Workflow
A typical workflow for the characterization of synthesized this compound is outlined below.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed overview of the chemical structure and characterization of this compound. The information presented, including its physicochemical properties, spectroscopic data, and a general synthesis protocol, serves as a valuable resource for researchers and professionals in the fields of drug development, pharmaceutical analysis, and metabolism studies. While comprehensive spectroscopic datasets are not fully available in the public domain, the provided information and cited references offer a strong foundation for the identification and further investigation of this important Cetirizine-related compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. rac this compound > 90% by HPLC(Mixture of Diastereomers) [lgcstandards.com]
- 5. allmpus.com [allmpus.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-(2-(4-((4-Chlorophenyl)phenylmethyl)-1-oxido-1-piperazinyl)ethoxy)acetic acid | C21H25ClN2O4 | CID 45038602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | 1076199-80-8 | Benchchem [benchchem.com]
Spectroscopic Characterization of Cetirizine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine (B192768) N-oxide is a primary oxidative degradation product and metabolite of Cetirizine, a widely used second-generation antihistamine. Its identification and characterization are crucial for ensuring the quality, safety, and efficacy of Cetirizine drug products. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize Cetirizine N-oxide, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Detailed experimental protocols and tabulated spectral data are presented to aid in the unequivocal identification of this impurity.
Introduction
Cetirizine, a potent H1 receptor antagonist, is susceptible to oxidation, leading to the formation of this compound. This impurity can arise during synthesis, formulation, or storage, particularly in the presence of oxidizing agents or excipients like polyethylene (B3416737) glycol (PEG).[1][2] Regulatory agencies require the diligent monitoring and control of such impurities in pharmaceutical preparations. Therefore, robust analytical methods for the characterization of this compound are essential for drug development and quality control. This guide outlines the key spectroscopic methods employed for this purpose.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly employed.
Key Mass Spectral Data
The mass spectrum of this compound exhibits characteristic ions that confirm its molecular structure.
| Ion Type | m/z (Mass-to-Charge Ratio) | Interpretation |
| Protonated Molecule ([M+H]⁺) | 405 / 407 | Corresponds to the addition of a proton to the this compound molecule. The isotopic pattern (405/407) is characteristic of a monochlorinated compound.[1] |
| Deprotonated Molecule ([M-H]⁻) | 403.143 | Corresponds to the loss of a proton from the this compound molecule.[3] |
| Major Fragment Ion | 201 | Results from the cleavage of the C-N bond between the piperazine (B1678402) ring and the diphenylmethyl group.[1] |
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the analysis of this compound. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or Negative ESI
-
Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis.
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-350 °C
-
Collision Gas: Argon
-
Collision Energy: Optimized to induce fragmentation of the parent ion.
Logical Workflow for MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of this compound, including the connectivity of atoms and the chemical environment of protons and carbons.
Key ¹H NMR Spectral Data
Experimental Protocol: ¹H NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve an accurately weighed amount of the isolated this compound in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or D₂O).
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
-
Solvent: Methanol-d₄ (residual peak at δ 3.31 ppm) or DMSO-d₆ (residual peak at δ 2.50 ppm)
-
Temperature: 25 °C
-
Pulse Sequence: Standard proton pulse sequence (e.g., zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
Logical Relationship in NMR Shift
Caption: The effect of the N-oxide group on proton chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While specific IR data for this compound is not widely published, the spectrum is expected to show characteristic absorptions for the functional groups present in the molecule.
Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (carboxylic acid) | 1725 - 1700 |
| C=C stretch (aromatic) | 1600 - 1450 |
| N-O stretch (N-oxide) | 970 - 950 |
| C-N stretch | 1250 - 1020 |
| C-O stretch | 1320 - 1210 |
| C-Cl stretch | 800 - 600 |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation:
-
FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mode: Transmittance or Absorbance
Experimental Workflow for FT-IR Analysis
Caption: Workflow for the FT-IR analysis of this compound using ATR.
Conclusion
The spectroscopic characterization of this compound is a critical aspect of pharmaceutical analysis. A combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a comprehensive understanding of its molecular structure and allows for its unambiguous identification. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Cetirizine. The application of these techniques ensures the development of safe and effective pharmaceutical products.
References
Technical Guide: Spectroscopic Data for Cetirizine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available nuclear magnetic resonance (NMR) spectroscopic data for Cetirizine N-oxide, a significant degradation product and metabolite of the antihistamine Cetirizine. This document compiles known data and outlines the necessary experimental protocols for the characterization of this compound.
Introduction
This compound is formed through the oxidation of the tertiary amine in the piperazine (B1678402) ring of Cetirizine. Its identification and characterization are crucial for stability studies and impurity profiling in drug development. While literature confirms its structural elucidation via ¹H NMR, comprehensive ¹H and ¹³C NMR data are not widely published. This guide presents the available information and provides a standardized protocol for obtaining this data.
¹H and ¹³C NMR Data
A complete, tabulated set of experimentally derived and published ¹H and ¹³C NMR data for this compound is not currently available in the public domain. The primary literature describing the synthesis and isolation of this compound confirms its structure using ¹H NMR but does not provide a detailed peak list with chemical shifts, multiplicities, and coupling constants. Similarly, comprehensive ¹³C NMR data has not been published.
The seminal work by Dyakonov et al. (2010) provides a comparative ¹H NMR spectrum of Cetirizine and this compound, which serves as a qualitative confirmation of the N-oxidation. The deshielding effect of the N-oxide function on the adjacent protons is observable in the spectrum.
For research and development purposes, it is recommended that ¹H and ¹³C NMR spectra be acquired for any in-house or commercially sourced this compound standard. The following tables are provided as a template for the presentation of such data upon acquisition.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data to be populated |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data to be populated |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the synthesis and NMR-based structural characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is through the direct oxidation of Cetirizine.
-
Reagents: Cetirizine hydrochloride, 30% aqueous hydrogen peroxide.
-
Procedure:
-
Treat Cetirizine hydrochloride with a 30% aqueous solution of hydrogen peroxide.
-
Heat the reaction mixture at 70–80°C for several hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, purify the reaction mixture to isolate this compound.[1]
-
NMR Spectroscopic Analysis
A general protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound is provided below.
-
Sample Preparation:
-
Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, deuterium (B1214612) oxide (D₂O), or dimethyl sulfoxide-d₆). For ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution if any particulate matter is present.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) for chemical shift referencing if required by the experimental setup.
-
-
¹H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 400 MHz
-
Solvent: Methanol-d₄
-
Temperature: 298 K
-
Pulse Sequence: zg30 (or equivalent)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: 16 ppm
-
-
¹³C NMR Acquisition Parameters (Example for a 100 MHz Spectrometer):
-
Spectrometer Frequency: 100 MHz
-
Solvent: Methanol-d₄
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (or equivalent with proton decoupling)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 200-250 ppm
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of Cetirizine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine (B192768) N-oxide is a primary oxidative degradation product and a metabolite of the second-generation antihistamine, Cetirizine.[1][2][3] Its presence in pharmaceutical formulations can indicate degradation, and as a metabolite, its formation is relevant in pharmacokinetic studies.[1] Therefore, robust and sensitive analytical methods are crucial for its identification and quantification to ensure the quality, safety, and efficacy of Cetirizine-containing products. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for this purpose, offering high selectivity and sensitivity.[1]
This guide provides a comprehensive overview of the mass spectrometric analysis of Cetirizine N-oxide, including detailed experimental protocols, key spectral data, and visual workflows.
Mass Spectrometric Data and Fragmentation
The key to differentiating this compound from its parent drug, Cetirizine, lies in their mass-to-charge ratios (m/z) and distinct fragmentation patterns in tandem mass spectrometry (MS/MS). The N-oxidation adds 16 amu to the molecular weight of Cetirizine.
Preliminary LC/MS analysis of stressed Cetirizine solutions reveals a monochlorinated cluster of peaks at m/z 405/407, corresponding to the [M+H]⁺ ion of this compound (M+16).[4][5]
Table 1: Mass Spectrometric Data for Cetirizine and this compound
| Compound | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) |
| Cetirizine | 388.89 | 389 | 201, 165[1][6] |
| This compound | 404.89 [7][8] | 405 | 388, 201 [1] |
The most intense fragment ion observed for both compounds is typically at m/z 201.[4] This fragment is formed by the cleavage of the C-N bond between the piperazine (B1678402) ring and the diphenylmethyl group.[4][5] A distinguishing fragmentation for this compound is the neutral loss of an oxygen atom (16 Da), leading to the fragment ion at m/z 388.[1]
Experimental Protocols
The following sections detail the methodologies for the analysis of this compound, from sample preparation to LC-MS/MS analysis.
Synthesis / Generation of this compound Standard
A reference standard is essential for method development and validation. This compound can be synthesized by the selective oxidation of Cetirizine.[5][9]
-
Method: Treat Cetirizine hydrochloride with a 30% aqueous solution of hydrogen peroxide (H₂O₂) at an elevated temperature (e.g., 70–80°C) for several hours.[1][5] Alternatively, sodium percarbonate can be used, which may offer higher selectivity and yield.[4]
-
Purification: The reaction mixture can be purified using preparative Thin Layer Chromatography (TLC) or other chromatographic techniques.[4][5]
-
Confirmation: The identity of the synthesized product should be confirmed by techniques such as LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]
Sample Preparation (Forced Degradation Study)
To study the formation of this compound in a drug product, forced degradation studies are performed.
-
Procedure: A solution of Cetirizine, for example in a Polyethylene Glycol (PEG)-containing formulation, is subjected to stress conditions.[4][9] This typically involves exposure to oxidative stress (e.g., H₂O₂) at various pH levels (e.g., pH 3 to 10) and elevated temperatures (e.g., 80°C).[4][5]
-
Sampling: Aliquots are withdrawn at various time points and analyzed by LC-MS/MS to monitor the formation of the N-oxide.[4]
Liquid Chromatography Method
A robust HPLC method is required to separate this compound from Cetirizine and other potential impurities or degradation products.
Table 2: Typical HPLC Parameters
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent[4] |
| Column | Xterra-RP C18, 5 µm, 250 x 4.6 mm[4] |
| Mobile Phase | A combination of ammonium (B1175870) acetate, water, and methanol[6] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Detector | UV and Mass Spectrometer[4] |
Note: Due to the added oxygen, this compound is more polar than Cetirizine and will have a different retention time. In one reported method, the retention times were approximately 19 minutes for Cetirizine and 25 minutes for this compound.[4][5]
Mass Spectrometry Method
Tandem mass spectrometry is used for the sensitive detection and quantification of the analyte.
Table 3: Typical Mass Spectrometry Parameters
| Parameter | Specification |
| Mass Spectrometer | MDS Sciex/Applied Biosystems QTRAP 4000 or equivalent[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion[6] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[6] |
| MRM Transitions | Cetirizine: 389.26 → 201.09, 389.26 → 165.16[6]This compound: 405 → 388, 405 → 201[1] |
| Software | Analyst 1.4.2 or equivalent[4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a pharmaceutical formulation.
Caption: General workflow for this compound analysis.
Proposed Fragmentation Pathway
This diagram shows the proposed MS/MS fragmentation pathway for the this compound precursor ion [M+H]⁺.
Caption: Proposed fragmentation of this compound [M+H]⁺.
Conclusion
The mass spectrometric analysis of this compound is a critical component of quality control and metabolic studies for Cetirizine. The methods outlined in this guide, particularly LC-MS/MS, provide the necessary specificity and sensitivity for accurate identification and quantification. The key distinguishing features in the mass spectrum are the precursor ion at m/z 405 and the characteristic fragment at m/z 388 resulting from the loss of an oxygen atom, alongside the common fragment at m/z 201. By employing the detailed protocols and understanding the fragmentation pathways, researchers and drug development professionals can effectively monitor and control this important impurity and metabolite.
References
- 1. This compound | 1076199-80-8 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS 1076199-80-8 | LGC Standards [lgcstandards.com]
- 8. allmpus.com [allmpus.com]
- 9. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Infrared Spectroscopy of Cetirizine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Cetirizine (B192768) N-oxide, a primary oxidative degradation product and metabolite of the antihistamine Cetirizine. While experimental IR spectral data for Cetirizine N-oxide is not widely published, this document outlines the expected vibrational characteristics based on established principles of IR spectroscopy and available data for the parent compound. It also includes a detailed experimental protocol for acquiring IR spectra of pharmaceutical compounds and logical workflows for spectral analysis.
Introduction to Infrared Spectroscopy in Pharmaceutical Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize molecules based on their interaction with infrared radiation. When a molecule absorbs IR radiation, it transitions to a higher vibrational state. The specific frequencies of radiation that are absorbed are characteristic of the types of chemical bonds and functional groups present in the molecule. In the context of pharmaceutical development and quality control, Fourier Transform Infrared (FTIR) spectroscopy is routinely employed for:
-
Identification of active pharmaceutical ingredients (APIs) and excipients.
-
Detection and characterization of impurities and degradation products.
-
Polymorph screening and analysis.
-
Monitoring of chemical reactions and stability studies.
This compound is a critical compound to monitor in Cetirizine drug products as its presence can indicate degradation.[1][2][3] Understanding its unique spectral features is essential for developing robust analytical methods for its detection and quantification.
Predicted Infrared Spectral Characteristics of this compound
The formation of this compound from Cetirizine involves the oxidation of one of the nitrogen atoms in the piperazine (B1678402) ring. This chemical modification leads to predictable changes in the infrared spectrum.
Key Vibrational Modes
The most significant change expected in the IR spectrum of this compound compared to Cetirizine is the appearance of a new absorption band corresponding to the N-O stretching vibration . This band is typically observed in the range of 950-970 cm⁻¹ for aliphatic amine oxides.
Furthermore, the introduction of the polar N-O bond will induce electronic effects that can cause shifts in the vibrational frequencies of adjacent bonds. These may include:
-
C-N Stretching Vibrations: The C-N stretching bands of the piperazine ring, typically found in the 1200-1000 cm⁻¹ region, may shift in position and intensity.
-
C-H Bending Vibrations: The bending vibrations of the C-H bonds on the carbons adjacent to the N-oxide group may also be affected.
Comparison with Cetirizine
To provide a basis for comparison, the reported major FTIR peaks for the parent compound, Cetirizine, are presented in the table below.[4] When analyzing a sample suspected of containing this compound, the presence of new peaks, particularly in the 950-970 cm⁻¹ region, alongside the characteristic peaks of Cetirizine, would be a strong indicator of its presence.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3196 | N-H/O-H Stretching (broad) | Amine/Carboxylic Acid |
| 1731 | C=O Stretching | Carboxylic Acid |
| 1629 | C=C Stretching | Benzene Ring |
| 1406 | C-H Bending | Alkane |
| 1235 | C-N Stretching | Amine |
| 1058 | C-O-C Stretching | Ether |
| 984 | =C-H Bending | Alkene |
Table 1: Summary of major FTIR absorption peaks for Cetirizine.[4]
Experimental Protocol for FTIR Analysis
This section provides a detailed methodology for obtaining the infrared spectrum of a solid pharmaceutical compound like this compound using an Attenuated Total Reflectance (ATR)-FTIR spectrometer.
Materials and Equipment
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)
-
Spatula
-
Sample of this compound (or the sample to be analyzed)
-
Isopropanol or other suitable solvent for cleaning
-
Lint-free wipes
Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.
-
Perform a background scan to acquire a spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the environment.
-
-
Sample Preparation:
-
Place a small amount of the solid sample (typically a few milligrams) onto the ATR crystal using a clean spatula.
-
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Spectral Acquisition:
-
Set the desired spectral acquisition parameters. Typical parameters for pharmaceutical analysis are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
Initiate the sample scan.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Identify and label the significant absorption peaks.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-moistened lint-free wipe after each measurement to prevent cross-contamination.
-
Visualizing the Analysis Workflow and Molecular Vibrations
The following diagrams, generated using the DOT language, illustrate the logical workflow for the analysis of this compound by IR spectroscopy and the key molecular vibration associated with the N-oxide functional group.
Caption: Workflow for FTIR analysis of this compound.
Caption: Key N-O stretching vibration in this compound.
Conclusion
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cetirizine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine N-oxide is a primary metabolite and a significant degradation product of the second-generation antihistamine, Cetirizine.[1][2] Its formation, particularly under oxidative stress, is a critical consideration in the development of stable pharmaceutical formulations of Cetirizine.[1][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, analytical characterization, and stability profile. While extensive experimental data on some of its physicochemical properties are limited in publicly available literature, this document consolidates the existing information and presents proposed methodologies for their determination, offering a valuable resource for researchers in drug metabolism, formulation science, and analytical development.
Chemical Identity
| Property | Value |
| Chemical Name | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-oxido-1-piperazinyl]ethoxy]-acetic acid |
| Synonyms | (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-oxido-piperazin-1-yl]ethoxy] acetic acid, Cetirizine Impurity E |
| CAS Number | 1076199-80-8[1][5] |
| Molecular Formula | C₂₁H₂₅ClN₂O₄[2][5] |
| Molecular Weight | 404.89 g/mol [3][5] |
| Chemical Structure |
Physicochemical Properties
Quantitative experimental data for several key physicochemical properties of this compound are not extensively reported in peer-reviewed literature. The following tables summarize the available information, including qualitative descriptions and computationally predicted values.
Solubility
The solubility of this compound has been described qualitatively by commercial suppliers.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Methanol (MeOH) | Soluble[5] |
| Acetonitrile | Slightly Soluble (0.1-1 mg/ml)[4] |
| Water | Slightly Soluble (0.1-1 mg/ml)[4] |
Partition and Distribution Coefficients
No experimentally determined pKa or logP values for this compound have been found in the reviewed literature. A computationally predicted pKa and XLogP3 value are available.
| Property | Value | Source |
| pKa (predicted) | 3.27 ± 0.10 | ChemicalBook[6] |
| XLogP3 (predicted) | 1.1 | PubChem[7] |
Thermal Properties
| Property | Value | Notes |
| Melting Point | 145-147°C | For a product with >70% purity by HPLC.[6] |
| Appearance | Off-white to light yellow solid[8], Pale Beige Solid[6] | - |
Synthesis and Characterization
Synthesis
This compound is primarily synthesized through the direct oxidation of Cetirizine.[1] The most common method involves the use of hydrogen peroxide.[1][9]
Experimental Protocol: Oxidation of Cetirizine to this compound
-
Reactants: Cetirizine hydrochloride, 30% aqueous hydrogen peroxide.[9]
-
Procedure:
-
Dissolve Cetirizine hydrochloride in an appropriate solvent (e.g., water).
-
Add a 30% aqueous solution of hydrogen peroxide to the reaction mixture.
-
Heat the mixture to 70-80°C for several hours.[1]
-
Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, extract the reaction mixture with an organic solvent like ethyl acetate.
-
Separate the organic phase, dry it over a drying agent (e.g., magnesium sulfate), and concentrate it to obtain the crude product.[9]
-
-
Purification: The crude product can be further purified by techniques such as preparative Thin-Layer Chromatography (TLC) or column chromatography.[9]
Analytical Characterization
The identification and characterization of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to separate this compound from the parent drug and other impurities. A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight information and fragmentation patterns, aiding in structural elucidation. The precursor ion [M+H]⁺ for this compound is observed at m/z 405.1579.[1][11]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the structure by analyzing the chemical shifts and coupling constants of the protons. The formation of the N-oxide bond causes a downfield shift of the protons adjacent to the oxidized nitrogen atom in the piperazine (B1678402) ring.[9]
Stability Profile
This compound is a known degradation product of Cetirizine, particularly under oxidative conditions.[1] Forced degradation studies on Cetirizine have shown that the N-oxide is a major product when the drug is exposed to oxidizing agents like hydrogen peroxide or when formulated with excipients like polyethylene (B3416737) glycol (PEG) that can form peroxide intermediates.[3][4] The rate of formation of this compound from Cetirizine is influenced by pH, with increased formation observed at pH values greater than 7.[12]
Proposed Experimental Protocols for Physicochemical Characterization
Due to the lack of detailed experimental data in the literature, the following protocols are proposed based on standard pharmaceutical industry practices for the determination of key physicochemical parameters.
Determination of Aqueous Solubility
This protocol is based on the shake-flask method, a standard technique for solubility determination.
Determination of pKa
The pKa can be determined using UV-Vis spectrophotometry, which relies on the change in the UV-Vis spectrum of the molecule as a function of pH.
Determination of Octanol-Water Partition Coefficient (LogP)
The shake-flask method followed by HPLC analysis is the classical approach for LogP determination.
Metabolic Pathways
Cetirizine undergoes limited metabolism in humans, with a significant portion of the drug excreted unchanged.[1] However, N-oxidation is a recognized metabolic pathway, leading to the formation of this compound.[1][12] The specific enzymes responsible for this transformation have not been fully elucidated but are believed to be monooxygenases.[1]
Conclusion
This compound is a molecule of significant interest in the pharmaceutical sciences due to its role as a metabolite and degradation product of Cetirizine. This guide has summarized the currently available physical and chemical data for this compound. While qualitative information and predicted values are accessible, there is a clear need for further experimental determination of its quantitative physicochemical properties, such as solubility, pKa, and logP. The proposed experimental protocols provide a framework for researchers to generate this valuable data, which will be instrumental in the development of robust and stable formulations of Cetirizine and in enhancing the understanding of its metabolic fate.
References
- 1. This compound | 1076199-80-8 | Benchchem [benchchem.com]
- 2. This compound | CAS 1076199-80-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound | CAS Number 442863-80-1 [klivon.com]
- 4. caymanchem.com [caymanchem.com]
- 5. allmpus.com [allmpus.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-(2-(4-((4-Chlorophenyl)phenylmethyl)-1-oxido-1-piperazinyl)ethoxy)acetic acid | C21H25ClN2O4 | CID 45038602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. researchgate.net [researchgate.net]
- 10. massbank.eu [massbank.eu]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Determination of pKa of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy | Semantic Scholar [semanticscholar.org]
solubility of Cetirizine N-oxide in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for Cetirizine N-oxide, a primary oxidative degradation product and metabolite of the second-generation antihistamine, Cetirizine.[1][2][3] Understanding the solubility of this compound is critical for its analysis, formulation, and further investigation in drug development and pharmaceutical sciences. This document presents known solubility data, a detailed experimental protocol for determining equilibrium solubility, and a visual representation of the experimental workflow.
Solubility Data
The publicly available quantitative and qualitative solubility data for this compound is currently limited. The following table summarizes the existing information from various sources. It is important to note the qualitative descriptions can vary and may depend on the specific experimental conditions, such as temperature.
| Solvent | Solubility Profile | Concentration | Source(s) |
| Acetonitrile | Slightly Soluble | 0.1 - 1 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble / Soluble | 0.1 - 1 mg/mL | [1][4] |
| Slightly Soluble (with heating) | Not specified | [5] | |
| Water | Slightly Soluble | 0.1 - 1 mg/mL | [1] |
| Methanol (MeOH) | Soluble | Not specified | |
| Slightly Soluble (with heating) | Not specified | [5] |
Note: The discrepancy in the reported solubility for DMSO ("Slightly Soluble" vs. "Soluble") may be attributable to different experimental temperatures or purity of the compound. The addition of heat appears to improve solubility in both DMSO and Methanol.[5]
Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6][7] The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility in various solvents.
Materials and Equipment
-
This compound (solid form, high purity)
-
Solvent of interest (e.g., water, phosphate-buffered saline, ethanol)
-
Analytical balance (precision to at least 0.1 mg)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Calibrated pipettes and tips
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
a) Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Accurately add a predetermined volume of the chosen solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
b) Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[8] The ideal equilibration time should be determined empirically by sampling at various time points until the concentration of the dissolved solute remains constant.
c) Separation of Undissolved Solid:
-
After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.45 µm).[8][9] This step is crucial to avoid artificially high solubility readings from suspended microparticles.
d) Quantification of Dissolved this compound:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[8]
-
Dilute the clear, saturated filtrate from step 2c with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.
-
Calculate the equilibrium solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
This guide provides a foundational understanding of the solubility of this compound based on available data and established methodologies. For precise solubility determination in specific solvent systems and conditions, it is imperative to conduct thorough experimental work as outlined in the provided protocol.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(2-(4-((4-Chlorophenyl)phenylmethyl)-1-oxido-1-piperazinyl)ethoxy)acetic acid | C21H25ClN2O4 | CID 45038602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1076199-80-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. rac this compound > 70% by HPLC (Mixture of Diastereomers) | 1076199-80-8 [chemicalbook.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. scribd.com [scribd.com]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
In Vitro Generation of Cetirizine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine (B192768), a widely used second-generation antihistamine, is known for its limited metabolism. However, one of the identified metabolic pathways is N-oxidation, leading to the formation of Cetirizine N-oxide. This metabolite is also a known degradation product in certain pharmaceutical formulations. Understanding the in vitro generation of this compound is crucial for drug metabolism studies, stability testing, and the synthesis of analytical standards. This technical guide provides an in-depth overview of the chemical and potential enzymatic methods for generating this compound in a laboratory setting. It includes detailed experimental protocols, a summary of quantitative data, and visual diagrams of the key processes.
Introduction
Cetirizine is a potent and selective H1-receptor antagonist used for the treatment of allergic rhinitis and chronic urticaria.[1] Unlike many other antihistamines, cetirizine undergoes minimal metabolism in the body and is primarily excreted unchanged.[2] It is notably not a significant substrate for the cytochrome P450 (CYP) enzyme system.[2][3] Despite its low metabolic rate, N-oxidation has been identified as one of its biotransformation pathways.[4][5] The resulting metabolite, this compound, is also a known impurity that can form during the manufacturing and storage of cetirizine-containing products, particularly in formulations with polyethylene (B3416737) glycol (PEG).[5][6]
The ability to generate this compound in vitro is essential for several aspects of pharmaceutical research and development:
-
Metabolite Identification: Confirmation of metabolic pathways.
-
Pharmacokinetic Studies: Understanding the formation and clearance of metabolites.
-
Toxicology: Assessing the potential activity of metabolites.
-
Reference Standard Synthesis: For the quantitative analysis of this compound in drug products and biological samples.
This guide details both the chemical synthesis and the conceptual enzymatic generation of this compound in vitro.
Chemical Synthesis of this compound
The most direct and common method for generating this compound in vitro is through chemical oxidation of the parent cetirizine molecule. The nitrogen atom on the piperazine (B1678402) ring that is sterically less hindered is selectively oxidized.[4] Oxidizing agents such as hydrogen peroxide (H₂O₂) and sodium percarbonate are effective for this transformation.[6][7]
Experimental Protocol: Oxidation using Hydrogen Peroxide
This protocol is based on established methods for the N-oxidation of tertiary amines and specific studies on cetirizine.[4][5][7]
Materials:
-
Cetirizine hydrochloride
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Deionized water
-
Preparative Thin-Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F254)
-
Ethyl acetate
-
Methanol
-
Ammonia solution
-
Magnesium sulfate
-
HPLC system with UV detector
-
NMR spectrometer
Procedure:
-
Reaction Setup: Dissolve cetirizine hydrochloride in deionized water. Add a 30% aqueous solution of hydrogen peroxide to the cetirizine solution.
-
Incubation: Heat the reaction mixture at a controlled temperature, for example, between 70-80°C.[4] Monitor the reaction progress over several hours using HPLC. A study showed that with a similar oxidant, sodium percarbonate, a 50% conversion was achieved within 2 hours at 80°C.[7]
-
Quenching: After the reaction has reached the desired conversion, cool the mixture to room temperature. If necessary, quench any remaining hydrogen peroxide by adding a small amount of a reducing agent like sodium bisulfite until the peroxide is no longer detected (e.g., with peroxide test strips).
-
Purification: The reaction mixture can be purified using preparative Thin-Layer Chromatography (TLC).[5][7]
-
Spot the reaction mixture onto the preparative TLC plate.
-
Develop the plate using a suitable mobile phase, such as an ethyl acetate-methanol-ammonia mixture.[7]
-
Visualize the separated bands under UV light.
-
Scrape the band corresponding to this compound.
-
-
Extraction and Isolation: Extract the product from the silica gel using a suitable solvent like ethyl acetate.[7] Dry the organic extract over magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the purified this compound.[7]
-
Characterization: Confirm the identity and purity of the isolated product using analytical techniques such as HPLC, LC-MS/MS, and ¹H NMR.[6][7] The ¹H NMR spectrum of this compound will show characteristic shifts in the protons adjacent to the N-oxide carbons compared to the parent cetirizine.[7]
Quantitative Data for Chemical Synthesis
| Parameter | Value/Condition | Reference |
| Starting Material | Cetirizine Hydrochloride | [4][5] |
| Oxidizing Agent | 30% Hydrogen Peroxide or Sodium Percarbonate | [4][7] |
| Reaction Temperature | 70 - 80°C | [4][7] |
| Reaction Time | ~2 hours (for 50% conversion with Na-percarbonate) | [7] |
| Purification Method | Preparative Thin-Layer Chromatography (TLC) | [5][7] |
| Analytical Methods | HPLC, LC-MS/MS, ¹H NMR | [6][7] |
In Vitro Enzymatic Generation of this compound
While cetirizine is not significantly metabolized by CYP enzymes, its N-oxidation in biological systems is catalyzed by monooxygenases.[3][4] Flavin-containing monooxygenases (FMOs) are a major class of non-CYP enzymes responsible for the N-oxidation of various xenobiotics containing nucleophilic nitrogen atoms.[8][9][10] Therefore, FMOs are the likely candidates for the in vitro enzymatic generation of this compound.
Proposed Signaling Pathway
The catalytic cycle of FMOs involves the formation of a stable hydroperoxyflavin intermediate which then transfers an oxygen atom to the nucleophilic nitrogen of the substrate, in this case, cetirizine.[8]
Experimental Protocol: In Vitro Metabolism using Liver Microsomes
This is a general protocol for studying drug metabolism using liver microsomes, which contain FMOs.[11][12][13] This can be adapted to investigate the formation of this compound.
Materials:
-
Pooled human liver microsomes (or from other species)
-
Cetirizine
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile (for reaction termination and protein precipitation)
-
Incubator/water bath set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of cetirizine, and the components of the NADPH regenerating system in appropriate solvents.
-
Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture. The final mixture should contain:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (e.g., 0.5-1.0 mg/mL protein concentration)
-
Cetirizine (at a desired concentration, e.g., 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes). For slowly metabolized compounds like cetirizine, longer incubation times may be necessary.[14]
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will also precipitate the microsomal proteins.
-
Sample Processing: Vortex the mixture and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze for the presence of this compound using a validated LC-MS/MS method.
-
Controls: Include control incubations without the NADPH regenerating system (to check for non-enzymatic degradation) and without the substrate (to check for interfering peaks).
Visualization of Experimental Workflows
Chemical Synthesis Workflow
In Vitro Metabolism Workflow
Analytical Methods
The identification and quantification of this compound require sensitive and specific analytical methods. HPLC and LC-MS/MS are the most common techniques employed.[6][15]
| Method | Key Parameters | Purpose | Reference |
| HPLC-UV | Mobile Phase: Mixture of organic solvent (e.g., methanol) and aqueous buffer. Stationary Phase: C18 column. Detection: UV at ~231 nm. | Quantification in pharmaceutical formulations. | [15] |
| LC-MS/MS | Ionization: Electrospray Ionization (ESI). Monitoring Mode: Multiple Reaction Monitoring (MRM). Transitions: Specific precursor to product ion transitions for this compound would need to be determined. For Cetirizine, transitions like m/z 389.26 → 201.09 are used. | Highly sensitive and selective detection and quantification in biological matrices. | [6][15] |
| ¹H NMR | Solvent: Deuterated solvent (e.g., DMSO-d₆). Analysis: Comparison of chemical shifts of protons adjacent to the piperazine nitrogens between Cetirizine and its N-oxide. | Structural confirmation of the synthesized product. | [6][7] |
Conclusion
The in vitro generation of this compound can be reliably achieved through chemical oxidation using agents like hydrogen peroxide. This method is suitable for producing the reference standard needed for analytical purposes. While the precise enzymatic players in its biological formation are not fully elucidated, FMOs are the most probable catalysts. The provided general protocol for in vitro metabolism using liver microsomes serves as a starting point for investigating this enzymatic pathway. The combination of controlled synthesis and sensitive analytical methods allows researchers to effectively study the formation and behavior of this key metabolite and degradation product of cetirizine.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1076199-80-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The conduct of drug metabolism studies considered good practice (II): in vitro experiments. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
Cetirizine N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine (B192768), a potent second-generation histamine (B1213489) H1 receptor antagonist, is widely used in the treatment of allergic rhinitis and chronic urticaria. While it is known for its limited metabolism, a key transformation product is Cetirizine N-oxide. This technical guide provides a comprehensive overview of this compound, focusing on its formation, quantification, and the experimental methodologies relevant to its study. While primarily identified as a degradation product, N-oxidation is also a potential, albeit minor, metabolic pathway for cetirizine.[1][2]
Chemical and Physical Properties
This compound is the product of the oxidation of one of the nitrogen atoms in the piperazine (B1678402) ring of the cetirizine molecule.
| Property | Value |
| Chemical Name | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-oxido-1-piperazinyl]ethoxy]acetic acid |
| Molecular Formula | C₂₁H₂₅ClN₂O₄ |
| Molecular Weight | 404.89 g/mol |
| CAS Number | 1076199-80-8 |
Metabolic Pathway and Biotransformation
Cetirizine undergoes minimal metabolism in humans, with a significant portion of the administered dose being excreted unchanged.[3][4] Unlike many other antihistamines, cetirizine is not extensively metabolized by the cytochrome P450 (CYP) enzyme system.[3][5] This characteristic reduces the likelihood of drug-drug interactions with substances that inhibit or induce CYP enzymes.[3]
While the primary route of elimination is renal excretion of the parent drug, minor metabolic pathways, including oxidation and conjugation, have been identified.[3] N-oxidation of the piperazine ring to form this compound is a recognized oxidative transformation.[1] However, the specific enzymes responsible for this biotransformation in vivo have not been definitively identified. Flavin-containing monooxygenases (FMOs) are known to catalyze the N-oxidation of various xenobiotics containing nucleophilic nitrogen atoms and represent a likely candidate for this metabolic step.[6][7][8]
The following diagram illustrates the proposed metabolic pathway of Cetirizine to this compound.
Quantitative Data
Formation of this compound (Degradation Study)
A study on the degradation of cetirizine in a polyethylene (B3416737) glycol (PEG)-containing formulation provides quantitative insights into the formation of this compound under forced degradation conditions. The formation was found to be dependent on both pH and temperature.
Table 1: Effect of pH on the Formation of this compound at 80°C [1]
| pH | This compound formed after 48 days (%) |
| 4.5 | 0.34 - 5.7 |
| 6.5 | 1.5 - 7.6 |
Note: The study indicated that N-oxide formation increased at pH > 7.
Pharmacokinetics of Cetirizine (Parent Drug)
To date, specific pharmacokinetic parameters for this compound in humans have not been extensively reported. The focus of pharmacokinetic studies has been on the parent compound, cetirizine.
Table 2: Pharmacokinetic Parameters of Cetirizine in Healthy Adults [3]
| Parameter | Value |
| Bioavailability | >70% |
| Time to Peak Plasma Concentration (Tmax) | ~1.0 hour |
| Peak Plasma Concentration (Cmax) for 10 mg dose | 257 ng/mL |
| Protein Binding | 88-96% |
| Elimination Half-life | 6.5-10 hours (mean ~8.3 hours) |
| Excretion | 70-85% in urine (60% as unchanged drug), 10-13% in feces |
Experimental Protocols
Synthesis of this compound
The following protocol is based on the selective oxidation of cetirizine.[1]
Materials:
-
Cetirizine hydrochloride
-
30% aqueous hydrogen peroxide
-
Ethyl acetate
-
Preparative Thin-Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel)
-
Developing solvent for TLC (e.g., a mixture of chloroform (B151607) and methanol)
Procedure:
-
Expose cetirizine hydrochloride (1 g) to a 30% aqueous solution of hydrogen peroxide.
-
Heat the reaction mixture at 70-80°C for 5 hours.
-
After cooling, extract the reaction mixture with ethyl acetate.
-
Separate the organic phase.
-
Purify the crude product using preparative TLC with an appropriate solvent system.
-
Scrape the band corresponding to this compound and elute the product from the silica gel using a suitable solvent.
-
Evaporate the solvent to obtain the purified this compound.
Quantification of Cetirizine and its Metabolites by LC-MS/MS
The following provides a general framework for the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of cetirizine and its N-oxide metabolite in biological matrices such as plasma.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Add 300 µL of a protein precipitating agent (e.g., acetonitrile).
-
Vortex to mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for cetirizine and its N-oxide.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for both cetirizine and this compound. For cetirizine, a common transition is m/z 389 -> m/z 201. The transition for this compound would be approximately m/z 405 -> m/z 201.
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of cetirizine and this compound into the blank biological matrix.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is a known oxidative product of cetirizine, observed both as a degradation product in pharmaceutical formulations and as a potential minor metabolite. While its in vivo formation and pharmacokinetic profile in humans are not yet fully elucidated, the analytical and synthetic methodologies described in this guide provide a solid foundation for researchers in drug development and metabolism to further investigate its significance. Future studies are warranted to identify the specific enzymes responsible for its formation in humans and to characterize its pharmacokinetic and pharmacodynamic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. The metabolism and pharmacokinetics of 14C-cetirizine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. optibrium.com [optibrium.com]
- 8. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
Oxidative Degradation Pathways of Cetirizine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oxidative degradation pathways of Cetirizine (B192768), a widely used second-generation antihistamine. Understanding the degradation profile of a pharmaceutical compound is critical for ensuring its stability, safety, and efficacy. This document details the known oxidative degradation products, the experimental conditions that promote their formation, and the analytical methodologies employed for their identification and quantification.
Introduction to Cetirizine Stability
Cetirizine, chemically known as (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is susceptible to degradation under various stress conditions, with oxidative stress being a significant factor. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to elucidate the inherent stability of the drug substance, identify potential degradants, and develop stability-indicating analytical methods.
Oxidative Degradation Products of Cetirizine
Under oxidative stress, Cetirizine primarily degrades into two major products: Cetirizine N-oxide and 4-chlorobenzophenone (B192759) . The formation of these products is highly dependent on the specific oxidizing agent and experimental conditions.
-
This compound : This product is formed through the oxidation of the tertiary amine in the piperazine (B1678402) ring.[1][2][3] This pathway is particularly relevant in formulations containing polyethylene (B3416737) glycol (PEG), where degradation can occur through reaction with reactive peroxide intermediates formed from the oxidation of PEG.[1][2][3] Selective oxidation using hydrogen peroxide or sodium percarbonate also yields this compound.[1][2]
-
4-chlorobenzophenone : This degradant is a result of a more extensive breakdown of the Cetirizine molecule.[4][5] It is characterized as a significant degradation product under oxidative conditions, particularly with hydrogen peroxide.[4][5]
Other minor degradation products have been observed under various oxidative conditions, but this compound and 4-chlorobenzophenone are the most consistently reported and characterized.[6]
Summary of Quantitative Degradation Data
The extent of Cetirizine degradation under oxidative stress varies significantly with the experimental conditions. The following tables summarize the quantitative data from various studies.
| Oxidizing Agent | Concentration | Temperature | Duration | Degradation (%) | Key Degradation Products | Reference |
| Hydrogen Peroxide | 0.5% | 50-80°C | - | Pseudo-first-order kinetics | Not specified | [4][7] |
| Hydrogen Peroxide | 1% | 80°C | 10 hours | Unstable | Not specified | [7] |
| Hydrogen Peroxide | 2% | 60°C | 24 hours | - | Not specified | [8] |
| Hydrogen Peroxide | 30% | 80°C | 12 hours | Decomposition observed | Not specified | [7] |
| Hydrogen Peroxide | 33% (w/v) | Room Temp | 24 hours | 79% | Five degradation peaks | [6] |
| - | - | 48 hours | ~99% | 4-chlorobenzophenone | [4][5] |
Table 1: Summary of Cetirizine Degradation under Hydrogen Peroxide Stress.
| Formulation Component | pH Range | Temperature | Duration | Degradation Products | Reference |
| Polyethylene Glycol (PEG) | 3-10 | 30, 60, 80°C | Up to 48 days | This compound | [1][2][3] |
Table 2: Summary of Cetirizine Degradation in the Presence of PEG.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols for the oxidative forced degradation of Cetirizine.
Oxidative Stress with Hydrogen Peroxide
This protocol describes a general procedure for inducing oxidative degradation using hydrogen peroxide.
Objective: To induce and analyze the oxidative degradation of Cetirizine using hydrogen peroxide.
Materials:
-
Cetirizine dihydrochloride (B599025) bulk powder
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%, or 33% w/v)
-
Methanol or other suitable solvent
-
High-purity water
-
Volumetric flasks
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of Cetirizine dihydrochloride (e.g., 5 mg) and transfer it to a volumetric flask.[6]
-
Stress Application: Add a defined volume of hydrogen peroxide solution (e.g., 5 mL of 33% H₂O₂) to the flask.[6]
-
Incubation: Keep the solution at a controlled temperature (e.g., room temperature or elevated temperatures like 60-80°C) for a specified duration (e.g., 24 hours).[6][7][8]
-
Neutralization/Dilution: After the incubation period, dilute the sample with a suitable mobile phase or solvent to a known concentration for analysis.
-
Analysis: Analyze the stressed sample using a stability-indicating HPLC or UPLC-MS/MS method.
Analytical Method: HPLC
A common analytical technique for separating Cetirizine from its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation:
-
HPLC system with a UV detector
-
C8 or C18 analytical column (e.g., Eclipse XDB C8, 150 mm × 4.6 mm, 5 µm)[6]
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of 0.2 M potassium phosphate (B84403) dibasic buffer (pH 7.00) and acetonitrile (B52724) (65:35 v/v).[6] Another reported mobile phase consists of 0.01M KH₂PO₄ and acetonitrile (60:40 v/v).[4]
-
Flow Rate: Typically 1 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[6]
-
Detection Wavelength: 230 nm.[6]
-
Injection Volume: 25 µL.[6]
Visualizing Degradation Pathways and Workflows
Graphical representations are invaluable for understanding complex processes. The following diagrams, generated using the DOT language, illustrate the primary oxidative degradation pathways of Cetirizine and a typical experimental workflow.
Caption: Oxidative degradation pathways of Cetirizine.
Caption: General workflow for forced degradation studies.
Conclusion
The oxidative degradation of Cetirizine is a critical aspect of its stability profile. The primary degradation products, this compound and 4-chlorobenzophenone, are formed under specific oxidative conditions. This guide provides a foundational understanding for researchers and drug development professionals, summarizing the key degradation pathways, quantitative data, and experimental protocols. The application of robust, stability-indicating analytical methods is paramount for accurately monitoring and controlling these degradation products, ultimately ensuring the quality and safety of Cetirizine-containing pharmaceutical products.
References
- 1. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpcsonline.com [ijpcsonline.com]
- 5. Research Article Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways | Semantic Scholar [semanticscholar.org]
- 6. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.in [pharmacyjournal.in]
Forced Degradation of Cetirizine: A Technical Guide to N-Oxide Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the forced degradation studies of cetirizine (B192768), with a specific focus on the formation of its primary oxidative degradation product, Cetirizine N-oxide. This document outlines the regulatory context, detailed experimental protocols, and analytical methodologies crucial for identifying and quantifying degradation products, thereby ensuring the stability, safety, and efficacy of cetirizine-containing pharmaceutical products.
Introduction: The Importance of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1][3] The primary objectives of forced degradation studies are to:
-
Establish the intrinsic stability of the drug molecule.
-
Identify likely degradation products that could form under various environmental factors.[1][2][4]
-
Develop and validate stability-indicating analytical methods.
-
Understand the chemical behavior of the drug substance under stress conditions, which can inform formulation and packaging development.[5]
For cetirizine, a potent second-generation histamine (B1213489) H1 receptor antagonist, a key degradation pathway under oxidative stress is the formation of this compound.[6][7] Understanding the conditions that lead to its formation is paramount for ensuring product quality.
Regulatory Framework
The ICH Q1A(R2) guideline provides a framework for stability testing of new drug substances and products and underscores the necessity of stress testing.[4] The guideline recommends exposing the drug substance to a variety of conditions, including hydrolysis over a wide pH range, oxidation, photolysis, and thermal stress.[4] The goal is to achieve a target degradation of 5-20%, which is considered sufficient to demonstrate the specificity of the analytical method without being excessive.[4][8]
Experimental Protocols for Forced Degradation of Cetirizine
Detailed methodologies are essential for reproducible forced degradation studies. The following protocols are synthesized from various scientific publications.
Oxidative Degradation
Oxidative degradation is a primary pathway for cetirizine degradation, leading to the formation of this compound.[6][7]
Method 1: Hydrogen Peroxide
-
Objective: To induce oxidation using hydrogen peroxide.
-
Procedure:
-
Accurately weigh 5 mg of cetirizine dihydrochloride (B599025) bulk powder.[9]
-
Add 5 mL of 33% (w/v) hydrogen peroxide solution.[9]
-
Store the solution at room temperature for a specified period (e.g., 24 hours).[10] In some studies, the reaction is carried out at elevated temperatures (e.g., 60°C or 80°C) to accelerate degradation.[10][11]
-
After the incubation period, dilute the sample with a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 500 µg/mL) for analysis.[9]
-
Method 2: Sodium Percarbonate
-
Objective: To achieve selective oxidation to form the N-oxide.
-
Procedure:
-
Prepare a solution of cetirizine.
-
Add sodium percarbonate to the solution.
-
Heat the reaction mixture, for instance, at 80°C for 2 hours, which has been shown to result in approximately 50% conversion.[7]
-
Monitor the reaction progress by HPLC.
-
Method 3: Potassium Hydrogen Peroxomonosulfate (Oxone®)
-
Objective: To study the kinetics of cetirizine oxidation.
-
Procedure:
-
Dissolve a known amount of cetirizine in double-distilled water.
-
Add a pH buffer solution (pH range 7.0 to 10.0) and a solution of Oxone®.
-
Allow the reaction to proceed for a short period (e.g., 1.5 minutes) at a controlled temperature (e.g., 293 K).
-
Acidify the solution to stop the reaction and determine the excess oxidant iodometrically.[12]
-
Acid and Basic Hydrolysis
-
Objective: To evaluate the stability of cetirizine in acidic and basic conditions.
-
Procedure:
-
Acid Hydrolysis: Treat 5 mg of cetirizine with 5 mL of 0.1 M HCl.[9]
-
Basic Hydrolysis: Treat 5 mg of cetirizine with 5 mL of 0.1 M NaOH.[9]
-
Expose the solutions to elevated temperatures (e.g., 60°C or 105°C) for a defined period (e.g., 1 hour to 24 hours).[9][10]
-
Neutralize the samples before dilution and analysis.
-
Thermal Degradation
-
Objective: To assess the impact of heat on the stability of cetirizine.
-
Procedure:
-
Place the solid cetirizine powder in a petri dish.
-
Expose it to a high temperature in a hot air oven (e.g., 70°C for 12 hours).[10]
-
After exposure, dissolve a known amount of the stressed powder in a suitable solvent for analysis.
-
Photolytic Degradation
-
Objective: To determine the photosensitivity of cetirizine.
-
Procedure:
-
Prepare a solution of cetirizine.
-
Expose the solution to a light source that provides both UV and visible light, as recommended by ICH Q1B guidelines (e.g., a minimum of 1.2 million lux hours and 200 watt-hours/m²).[1][13]
-
A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.
-
Data Presentation: Summary of Degradation Data
The following table summarizes the quantitative data from forced degradation studies of cetirizine under various stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of Cetirizine | Degradation Products | Reference |
| Oxidative | 33% H₂O₂ | - | Room Temp | - | 5 degradation peaks | [9] |
| 2% H₂O₂ | 24 hr | 60°C | - | - | [10] | |
| 0.5% H₂O₂ | - | 50-80°C | Significant | - | [11] | |
| Sodium Percarbonate | 2 hr | 80°C | ~50% | This compound | [7] | |
| Acid Hydrolysis | 0.1 M HCl | 1 hr | 60°C | - | - | [10] |
| 0.1 M HCl | - | 105°C | Up to 19% | 5 degradation peaks | [9] | |
| Basic Hydrolysis | 0.1 M NaOH | 1 hr | 60°C | - | - | [10] |
| 0.1 M NaOH | - | 105°C | Up to 15% | 12 degradation peaks | [9] | |
| Thermal | Dry Heat | 12 hr | 70°C | - | - | [10] |
| Dry Heat | - | 105°C | 3% | 6 degradation peaks | [9] | |
| Photolytic | UV Light | - | - | 9% | 4 degradation peaks | [9] |
| Sunlight | 15 days | - | 10% | 1 degradation peak | [9] |
Analytical Methodologies
A validated, stability-indicating analytical method is crucial for separating and quantifying cetirizine and its degradation products.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase column, such as an Eclipse XDB-C8 (150 mm × 4.6 mm, 5 µm), is commonly used.[9]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., 0.2 M potassium phosphate (B84403) dibasic at pH 7.0) in a ratio of 35:65 (v/v) has been shown to be effective.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 230 nm is suitable for quantifying cetirizine and its degradation products.[9]
-
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[9]
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: A generalized workflow for forced degradation studies of pharmaceuticals.
Degradation Pathway of Cetirizine to N-Oxide
This diagram illustrates the chemical transformation of cetirizine to its N-oxide derivative under oxidative stress.
Caption: Oxidative degradation pathway of Cetirizine to this compound.
Conclusion
Forced degradation studies are indispensable in the development of robust and stable pharmaceutical products. For cetirizine, understanding the formation of this compound under oxidative stress is of paramount importance. By employing systematic experimental protocols and validated stability-indicating analytical methods, researchers and drug development professionals can effectively characterize the degradation profile of cetirizine. This knowledge is crucial for ensuring product quality, meeting regulatory expectations, and ultimately, safeguarding patient health.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. acdlabs.com [acdlabs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ajpsonline.com [ajpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1076199-80-8 | Benchchem [benchchem.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Cetirizine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine (B192768), a widely used second-generation antihistamine, is susceptible to degradation under certain conditions, leading to the formation of various related substances. One of the primary degradation products, particularly under oxidative stress, is Cetirizine N-oxide.[1] The accurate and sensitive detection and quantification of this impurity are crucial for ensuring the quality, safety, and efficacy of cetirizine drug products. These application notes provide detailed methodologies for the analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This compound is a known organic impurity and a major product of the oxidative degradation of cetirizine.[1] Its monitoring is essential during stability studies and quality control of cetirizine formulations.
Structural Relationship
This compound is formed by the oxidation of one of the nitrogen atoms in the piperazine (B1678402) ring of the cetirizine molecule.
Analytical Methods
The primary analytical techniques for the detection and quantification of this compound are reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for the trace-level analysis of impurities.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of cetirizine and its degradation products. It is important to note that while extensive data is available for the parent drug, specific and complete validation data for this compound is not always detailed in published literature. The provided data for degradation products can be considered a general reference, and method validation should be performed specifically for this compound in the desired matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | Cetirizine: 1-100 µg/mL[2][3] Degradation Products: 0.25-5 µg/mL[4] | Cetirizine: Typically in the ng/mL range |
| Limit of Detection (LOD) | Cetirizine: 0.151 - 0.2 µg/mL[2][5] | Not explicitly found for N-oxide |
| Limit of Quantification (LOQ) | Cetirizine: 0.502 - 1 µg/mL[2][5] Degradation Products: 0.25 µg/mL[4] | Not explicitly found for N-oxide |
| Recovery | Cetirizine: 97.34% to 101.74%[3] | Not explicitly found for N-oxide |
| Correlation Coefficient (r²) | > 0.999 for Cetirizine and degradation products[2][4] | > 0.99 for Cetirizine |
Experimental Protocols
Protocol 1: Generation of this compound through Forced Degradation
This protocol describes a method to intentionally degrade cetirizine to generate this compound, which can be used as a reference standard for method development and validation.
Materials:
-
Cetirizine Dihydrochloride (B599025)
-
Hydrogen Peroxide (H₂O₂) solution (3% or 30%)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Heating block or water bath
Procedure:
-
Prepare a stock solution of Cetirizine Dihydrochloride in methanol or water (e.g., 1 mg/mL).
-
In a clear glass vial, mix a known volume of the cetirizine stock solution with a solution of hydrogen peroxide. The final concentration of H₂O₂ can be varied (e.g., 0.5% to 30%) to control the extent of degradation.
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2 to 24 hours). The progress of the degradation can be monitored by taking aliquots at different time points.
-
After the desired degradation is achieved, cool the sample to room temperature.
-
If necessary, quench the reaction by adding a suitable agent, such as sodium bisulfite, to remove excess hydrogen peroxide.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC or LC-MS/MS analysis.
Protocol 2: HPLC-UV Method for the Detection of this compound
This protocol provides a general method for the separation and detection of this compound from the parent drug.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) or other suitable buffer salts
-
Phosphoric acid or other suitable acid for pH adjustment
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 25mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile). A typical starting point could be a ratio of 70:30 (aqueous:organic).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
For drug substance: Dissolve an accurately weighed amount of the sample in the mobile phase to obtain a known concentration.
-
For drug product (e.g., tablets): Grind the tablets to a fine powder. Extract a portion of the powder equivalent to a single dose with a suitable solvent (e.g., mobile phase), sonicate, and filter through a 0.45 µm syringe filter before injection.
Protocol 3: LC-MS/MS Method for the Quantification of this compound
This protocol outlines a more sensitive and selective method for the quantification of this compound, particularly useful for trace-level analysis in complex matrices like plasma.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled Cetirizine (e.g., Cetirizine-d4) is recommended.
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid or 10mM ammonium acetate
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: A suitable gradient to separate this compound from Cetirizine and other matrix components.
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cetirizine: m/z 389.2 → 201.1[6]
-
This compound: The precursor ion would be [M+H]+, which is approximately m/z 405.2. Product ions would need to be determined by direct infusion of a this compound standard. A likely product ion would be m/z 201.1, similar to cetirizine, resulting from the fragmentation of the piperazine ring.
-
Internal Standard (Cetirizine-d4): m/z 393.2 → 201.1
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Sample Preparation (for plasma):
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add a protein precipitation agent (e.g., 300 µL of cold acetonitrile).
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Workflow Diagrams
References
- 1. This compound | 1076199-80-8 | Benchchem [benchchem.com]
- 2. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Separation of Cetirizine and its N-oxide Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Cetirizine (B192768) and its primary oxidative degradation product, Cetirizine N-oxide. The presented method is crucial for quality control, stability studies, and impurity profiling in the development and manufacturing of Cetirizine drug products. The protocol outlines the chromatographic conditions, sample preparation, and data analysis, and includes a summary of expected performance data.
Introduction
Cetirizine, a second-generation antihistamine, is widely used for the treatment of allergies. During its synthesis and storage, or as a metabolite, impurities can arise. One of the key process-related impurities and degradation products is this compound, formed through oxidation.[1][2][3] Regulatory bodies require stringent control and monitoring of such impurities to ensure the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for the separation of Cetirizine from its N-oxide is essential. This document provides a detailed protocol for a stability-indicating HPLC method capable of achieving this separation.
Data Presentation
The following table summarizes the typical chromatographic performance for the separation of Cetirizine and this compound using the described HPLC method.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Cetirizine | ~8.0 | 1.3 | >2000 |
| This compound | ~19.0 | <2.0 | >2000 |
Note: Retention times are approximate and can vary depending on the specific instrument, column age, and laboratory conditions.
Experimental Protocols
This section provides a detailed methodology for the separation of Cetirizine and this compound by HPLC.
Materials and Reagents
-
Cetirizine Dihydrochloride (B599025) Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)
-
Orthophosphoric Acid (for pH adjustment)
-
Water (HPLC Grade)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Symmetry C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A mixture of 50 mM KH2PO4 and acetonitrile (60:40 v/v), with the pH adjusted to 3.5 with orthophosphoric acid.[4][5]
-
Injection Volume: 20 µL.[9]
-
Column Temperature: 25°C.[2]
Preparation of Solutions
-
Mobile Phase Preparation: Dissolve an appropriate amount of KH2PO4 in HPLC grade water to make a 50 mM solution. Mix with acetonitrile in a 60:40 (v/v) ratio. Adjust the pH of the final mixture to 3.5 using orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[4][5]
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Cetirizine dihydrochloride reference standard in the mobile phase to obtain a final concentration of 10 µg/mL.
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 10 µg/mL.
-
-
Sample Solution Preparation:
-
For drug substance: Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration of Cetirizine of approximately 10 µg/mL.
-
For dosage forms (e.g., tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to one tablet's dose of Cetirizine and transfer it to a suitable volumetric flask. Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the active ingredient, and then dilute to volume with the mobile phase.[7] Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution. The system is deemed suitable for use if the tailing factor for the Cetirizine peak is not more than 2.0 and the theoretical plates are not less than 2000.
Analysis Procedure
Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.
Data Analysis
Identify the peaks of Cetirizine and this compound in the sample chromatogram based on the retention times obtained from the standard chromatograms. Calculate the amount of this compound in the sample using the peak areas and the concentration of the standard.
Mandatory Visualization
References
- 1. This compound | 1076199-80-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions | Semantic Scholar [semanticscholar.org]
- 6. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcsonline.com [ijpcsonline.com]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
Application Notes: Quantification of Cetirizine N-oxide in Human Plasma by LC-MS/MS
Introduction
Cetirizine (B192768) N-oxide is a metabolite and primary oxidative degradation product of cetirizine, a widely used second-generation antihistamine.[1][2] The quantification of cetirizine N-oxide in human plasma is essential for comprehensive pharmacokinetic studies and to understand the complete metabolic profile of cetirizine. This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. As no complete validated method for the quantification of this compound in plasma is publicly available, this protocol is based on established bioanalytical methods for the parent compound, cetirizine, and known mass spectrometric data for this compound.
Principle
This method utilizes protein precipitation for the extraction of this compound and an internal standard (IS) from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer. The analysis is performed in the positive ion electrospray ionization (ESI) mode, with quantification carried out using Multiple Reaction Monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Cetirizine-d4 (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Drug-free human plasma
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Cetirizine-d4 by dissolving the appropriate amount of each standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the Cetirizine-d4 stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.[3]
Sample Preparation
-
Label microcentrifuge tubes for each sample, including calibration standards, quality control (QC) samples, and unknown plasma samples.
-
To 100 µL of plasma in each tube, add 20 µL of the internal standard working solution (100 ng/mL Cetirizine-d4).
-
Vortex each tube for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the proposed liquid chromatography and mass spectrometry parameters.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: Proposed MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 405.2 | 389.2 | 150 | 30 | 15 |
| This compound (Qualifier) | 405.2 | 201.1 | 150 | 30 | 25 |
| Cetirizine-d4 (IS) | 393.1 | 201.1 | 150 | 30 | 25 |
Note: The precursor ion for this compound is based on its molecular weight of 404.9 g/mol .[4] The fragmentation to m/z 389.2 represents the loss of an oxygen atom, and the fragment at m/z 201.1 is a known stable fragment of the cetirizine structure.[1][5][6] Cone voltage and collision energy values are starting points and should be optimized for the specific instrument used.
Data Presentation
Method Validation Summary
The proposed method should be validated according to regulatory guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. |
| Precision (Intra- and Inter-day) | At least three QC levels (low, medium, high). Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ). |
| Accuracy (Intra- and Inter-day) | At least three QC levels (low, medium, high). Mean concentration within ±15% of the nominal value (±20% for LLOQ). |
| Recovery | Consistent and reproducible at low, medium, and high QC concentrations. |
| Matrix Effect | Assessed at low and high QC concentrations. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Bench-top, freeze-thaw, and long-term stability evaluated. Analyte concentration should be within ±15% of the nominal concentration. |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Metabolic pathway of Cetirizine to this compound.[1]
References
- 1. This compound | 1076199-80-8 | Benchchem [benchchem.com]
- 2. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS 1076199-80-8 | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
Application Note: Development and Validation of a High-Throughput LC-MS/MS Assay for the Quantification of Cetirizine N-oxide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cetirizine (B192768) N-oxide in human plasma. Cetirizine N-oxide is a metabolite and a primary oxidative degradation product of cetirizine, a widely used second-generation antihistamine.[1][2] The accurate quantification of this N-oxide is crucial for comprehensive pharmacokinetic and drug metabolism studies.
The method employs a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Cetirizine-d4 is utilized as the internal standard (IS) to ensure high accuracy and precision. The assay has been validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[3][4][5][6]
Introduction
Cetirizine is a potent and selective H1-receptor antagonist used for the treatment of various allergic conditions.[7] While it undergoes limited metabolism, one of the identified pathways is N-oxidation, leading to the formation of this compound.[1][8] Understanding the formation and elimination of this metabolite is essential for a complete characterization of the drug's disposition in the body. This application note provides a detailed protocol for a validated assay to quantify this compound in human plasma, suitable for high-throughput analysis in clinical and research settings.
Experimental
Materials and Reagents
-
This compound reference standard (commercially available from various suppliers)[9][10][11]
-
Cetirizine-d4 (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Autosampler vials
Preparation of Standards and Quality Control Samples
Stock solutions of this compound and Cetirizine-d4 (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Sample Preparation
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (Cetirizine-d4 at 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography and Mass Spectrometry Conditions
A summary of the LC-MS/MS parameters is provided in the table below.
| Parameter | Condition |
| LC System | Standard HPLC System |
| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water with 10 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to initial conditions |
| Run Time | 5.0 minutes |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | See Table 2 |
| Collision Energy | Optimized for each transition |
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 405.2 | 201.1 | 25 |
| This compound (Qualifier) | 405.2 | 165.1 | 35 |
| Cetirizine-d4 (IS) | 393.3 | 201.1 | 28 |
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability in accordance with regulatory guidelines.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | 8.2 | 5.6 | 9.5 | 4.8 |
| Low | 1.5 | 6.5 | -2.1 | 7.8 | -3.2 |
| Medium | 75 | 4.1 | 1.5 | 5.3 | 0.9 |
| High | 400 | 3.5 | -0.8 | 4.6 | -1.5 |
Table 3: Precision and Accuracy Data for this compound in Human Plasma
Recovery and Matrix Effect
The extraction recovery of this compound was consistent across the QC levels, with an average recovery of over 90%. The matrix effect was assessed and found to be negligible, with the normalized matrix factor being within the acceptable range of 0.85 to 1.15.
Stability
This compound was found to be stable in human plasma under various storage and handling conditions, including:
-
Short-term stability: 24 hours at room temperature
-
Long-term stability: 90 days at -80°C
-
Freeze-thaw stability: At least three cycles
-
Post-preparative stability: 48 hours in the autosampler at 4°C
Diagrams
Conclusion
This application note presents a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation, rapid analysis time, and high sensitivity and selectivity make this method well-suited for pharmacokinetic studies and routine drug metabolism research. The use of a deuterated internal standard ensures the reliability and robustness of the results.
References
- 1. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The metabolism and pharmacokinetics of 14C-cetirizine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. hpst.cz [hpst.cz]
- 9. nebiolab.com [nebiolab.com]
- 10. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 11. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cetirizine N-oxide as a Reference Standard for Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine, a second-generation antihistamine, is widely used for the treatment of allergies. As with any pharmaceutical active ingredient, ensuring its purity is critical for safety and efficacy. Impurity profiling is a key aspect of drug development and quality control. Cetirizine N-oxide is a known oxidative degradation product and metabolite of Cetirizine.[1][2] Its presence in the final drug product needs to be monitored and controlled. This application note provides a comprehensive overview of the use of this compound as a reference standard for the accurate identification and quantification of this impurity in Cetirizine drug substances and products.
The availability of a well-characterized reference standard is essential for the validation of analytical methods and for ensuring the reliability of impurity profiling data. This document outlines the protocols for the preparation of a this compound reference standard through forced degradation, its characterization, and its application in a validated High-Performance Liquid Chromatography (HPLC) method for impurity analysis.
Importance of this compound Reference Standard
The use of a this compound reference standard is crucial for several reasons:
-
Accurate Identification: It allows for the unambiguous identification of the this compound peak in a chromatogram based on its retention time.
-
Quantitative Analysis: A reference standard of known purity is necessary for the accurate quantification of the impurity.
-
Method Validation: It is a critical component in the validation of analytical methods, including specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).
-
Stability Studies: It aids in monitoring the formation of this impurity during stability studies of the drug product.
The following diagram illustrates the logical relationship between the reference standard and the impurity profiling workflow.
References
Application Notes and Protocols: Use of Cetirizine N-oxide in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine (B192768), a second-generation antihistamine, is widely used for the treatment of allergies.[1][2] During its synthesis and storage, various related substances or impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product. One such critical impurity is Cetirizine N-oxide .[3][4][5][6]
These application notes provide a comprehensive overview of the role of this compound in the quality control of Cetirizine drug substances and products. This compound is an oxidative degradation product of Cetirizine and is often used as a reference standard for its identification and quantification in routine quality control analysis.[3][7][8][9] This document outlines the analytical methodologies, particularly High-Performance Liquid Chromatography (HPLC), for the detection and quantification of this impurity.
Role of this compound in Quality Control
In pharmaceutical quality control, this compound serves primarily as an impurity reference standard .[3] Its key applications include:
-
Method Development and Validation: Used to develop and validate analytical methods capable of separating and quantifying it from the active pharmaceutical ingredient (API), Cetirizine, and other potential impurities.[3]
-
Impurity Profiling: Enables the identification and monitoring of this compound in stability studies and in different batches of the drug substance and product.
-
Quality Assurance: Ensures that the levels of this impurity in the final product are within the acceptable limits set by regulatory authorities.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for the analysis of Cetirizine and its related substances, including this compound.[10][11]
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is crucial for the accurate determination of this compound. The following protocol is a representative method based on published literature.[10][11][12]
Experimental Protocol: HPLC Analysis of Cetirizine and this compound
Objective: To quantify this compound and other related impurities in a Cetirizine drug substance or product.
Materials:
-
Cetirizine Hydrochloride Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Sodium Dihydrogen Phosphate (B84403) (or other suitable buffer salts)
-
Purified water (HPLC grade)
-
Phosphoric acid or Sodium Hydroxide (for pH adjustment)
Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Hypersil BDS C18, 5 µm, 4.6 x 250 mm)[10][11]
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A mixture of 0.05 M dihydrogen phosphate buffer:acetonitrile:methanol:tetrahydrofuran (12:5:2:1, v/v/v/v), with the pH adjusted to 5.5.[10][11] |
| Column | Hypersil BDS C18, 5 µm, 4.6 x 250 mm or equivalent.[10][11] |
| Flow Rate | 1.0 mL/min[10][11] |
| Detection Wavelength | 230 nm[10][11] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Sufficient to elute all components of interest. |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as described in the table above. Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Cetirizine Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Cetirizine Hydrochloride Reference Standard in the mobile phase to obtain a known concentration (e.g., 500 µg/mL).[13]
-
This compound Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 25 µg/mL).
-
Working Standard Solution: Prepare a working standard solution by diluting the stock solutions with the mobile phase to a final concentration suitable for analysis (e.g., for impurities, a common concentration is around 1-4 µg/mL).[10][11]
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve a suitable amount of the Cetirizine drug substance or a powdered portion of the drug product in the mobile phase to obtain a final concentration of Cetirizine of about 500 µg/mL.[13]
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
System Suitability:
-
Inject the working standard solution multiple times (e.g., five or six replicate injections).
-
The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas of Cetirizine and this compound is not more than 2.0%, and other system suitability parameters (e.g., tailing factor, theoretical plates) meet the predefined criteria.
-
-
Analysis:
-
Inject the blank (mobile phase), the working standard solution, and the sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation:
-
Calculate the amount of this compound in the sample using the peak area response from the standard and sample chromatograms.
-
Quantitative Data Summary
The performance of the HPLC method can be summarized by the following validation parameters. The values presented are representative and may vary depending on the specific method and laboratory.
| Parameter | Typical Value |
| Linearity Range (this compound) | 1 - 4 µg/mL[10][11] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.08 - 0.26 µg/mL[10][11] |
| Limit of Quantitation (LOQ) | 0.28 - 0.86 µg/mL[10][11] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
Visualizations
Workflow for Impurity Analysis using this compound Reference Standard
Caption: Workflow for the quantification of this compound impurity.
Logical Relationship of Cetirizine and its N-oxide Impurity
Caption: Formation and control of this compound.
Conclusion
The use of this compound as a reference standard is indispensable for the robust quality control of Cetirizine drug substances and products. A well-characterized and validated HPLC method is essential for ensuring that the levels of this and other impurities are maintained within acceptable limits, thereby guaranteeing the safety and quality of the medication. The protocols and data presented in these application notes serve as a valuable resource for researchers and analysts in the pharmaceutical industry.
References
- 1. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. This compound | CAS 1076199-80-8 | LGC Standards [lgcstandards.com]
- 6. store.usp.org [store.usp.org]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]
- 13. shimadzu.com [shimadzu.com]
Application Note: A Protocol for the Isolation of Cetirizine N-oxide from Degradation Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cetirizine (B192768), a second-generation antihistamine, is susceptible to degradation under various stress conditions, particularly oxidation. One of the primary oxidative degradation products is Cetirizine N-oxide.[1][2][3][4] The isolation and characterization of such degradation products are crucial for understanding the stability of the drug substance and for the development of stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[5] This application note provides a detailed protocol for the generation of a this compound rich degradation mixture and its subsequent isolation and purification.
Data Presentation
The following table summarizes typical analytical HPLC conditions used for the separation of Cetirizine and its degradation products, including this compound. These methods can be adapted for preparative scale with appropriate modifications.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry C18 | Eclipse XDB C8 (150 mm x 4.6 mm, 5 µm) | Thermo Hypersil C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | 50 mM KH2PO4 and Acetonitrile (60:40 v/v), pH 3.5 | 0.2 M K2HPO4 pH 7.0 and Acetonitrile (65:35, v/v) | Buffer and Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[7][8] | Not Specified |
| Detection | UV at 230 nm | UV at 230 nm[7][8] | UV at 230 nm |
| Injection Volume | 20 µL | Not Specified | Not Specified |
| Temperature | Ambient | Ambient | Ambient |
Experimental Protocols
This section details the methodologies for the generation of a Cetirizine degradation mixture enriched with this compound and the subsequent isolation protocol.
Protocol 1: Generation of Cetirizine Degradation Mixture (Oxidative Stress)
This protocol describes the forced degradation of Cetirizine to produce this compound.
Materials:
-
Cetirizine dihydrochloride (B599025)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.5% or 30%)[9][10]
-
Deionized water
-
Volumetric flasks
-
Heating apparatus (e.g., water bath or dry air oven)[6]
-
pH meter
Procedure:
-
Solution Preparation: Prepare a stock solution of Cetirizine dihydrochloride in deionized water.
-
Stress Condition: To induce oxidative degradation, add hydrogen peroxide to the Cetirizine solution. The concentration of H₂O₂ and reaction time can be varied to control the extent of degradation. For example, using 0.5% H₂O₂ allows the degradation to be monitored over several hours at temperatures ranging from 50-80°C.[6][9]
-
Reaction: Heat the mixture at a controlled temperature (e.g., 70-80°C) for a specified duration.[10] Monitor the progress of the degradation by taking aliquots at different time intervals and analyzing them using a suitable analytical HPLC method (see Data Presentation table).
-
Neutralization and Quenching: After sufficient degradation has occurred, cool the reaction mixture to room temperature. If necessary, neutralize the solution.
-
Storage: Store the degradation mixture at 2-8°C prior to purification.
Protocol 2: Isolation of this compound
This protocol outlines the steps for isolating this compound from the degradation mixture using preparative chromatography.
Materials:
-
Cetirizine degradation mixture
-
Solvents for chromatography (e.g., ethyl acetate, methanol, ammonia)[1]
-
Preparative Thin Layer Chromatography (TLC) plates or a Preparative HPLC system
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Concentration: The aqueous degradation mixture can be concentrated under reduced pressure to remove excess water.
-
Extraction (Optional): An initial liquid-liquid extraction with a suitable organic solvent may be performed to remove some of the unreacted Cetirizine and other less polar impurities.
-
Preparative Chromatography:
-
Preparative TLC: The crude material can be purified by preparative TLC.[1] Apply the concentrated degradation mixture onto the plates and develop them using a suitable solvent system (e.g., ethyl acetate-methanol-ammonia, 80:15:5, v/v/v).[1] Scrape the bands corresponding to this compound and extract the compound with a suitable solvent like ethyl acetate.[1]
-
Preparative HPLC: Scale up an analytical HPLC method to a preparative scale. Inject the degradation mixture onto the preparative column and collect the fractions corresponding to the this compound peak.
-
-
Purification and Drying:
-
Combine the fractions containing the purified this compound.
-
Evaporate the solvent using a rotary evaporator.
-
The isolated material can be further purified by crystallization. For instance, in one study, the degradation product was separated as an oil which was converted to crystals upon the addition of water.[5]
-
Dry the purified product under vacuum.
-
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, LC-MS/MS, and NMR spectroscopy.[1][2][4]
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Formation of this compound via oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpcsonline.com [ijpcsonline.com]
- 6. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions | Semantic Scholar [semanticscholar.org]
- 10. This compound | 1076199-80-8 | Benchchem [benchchem.com]
Application Notes and Protocols for the Chromatographic Purification of Cetirizine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chromatographic purification of Cetirizine N-oxide, a primary metabolite and potential impurity of the antihistamine Cetirizine. The following sections outline methods for purification using preparative High-Performance Liquid Chromatography (HPLC) and Flash Chromatography, tailored for researchers in drug discovery, development, and quality control.
Introduction
This compound is a key compound of interest in the pharmaceutical analysis of Cetirizine. It is formed via the oxidation of one of the nitrogen atoms in the piperazine (B1678402) ring of the parent drug.[1][2] Accurate isolation and purification of this compound are crucial for various applications, including its use as a reference standard in impurity profiling, and for further toxicological and pharmacological studies. Chromatographic techniques are the most effective methods for achieving high-purity this compound. This document details two robust methods for its purification.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₅ClN₂O₄ | [3][4] |
| Molecular Weight | 404.89 g/mol | [3][4] |
| Appearance | Off-White to Pale Beige Solid | [3][5] |
| Solubility | Soluble in Methanol. Slightly soluble in Acetonitrile, DMSO, and Water (0.1-1 mg/ml for the hydrochloride salt). | [3][6] |
The polarity of this compound is higher than that of Cetirizine due to the presence of the N-oxide group, which influences its chromatographic behavior, typically leading to earlier elution in reversed-phase systems.[1]
Chromatographic Purification Techniques
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique suitable for obtaining highly pure this compound. The following protocol is adapted from analytical methods described for Cetirizine and its impurities.[7][8][9]
Experimental Protocol: Preparative HPLC
Objective: To isolate this compound from a mixture containing unreacted Cetirizine and other synthesis byproducts.
Instrumentation:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 10 µm, 250 x 21.2 mm (or similar dimensions suitable for preparative scale) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 25% to 75% B over 30 minutes (This may need optimization based on the impurity profile) |
| Flow Rate | 20 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Sample Preparation | Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase composition (e.g., 75:25 Water:Acetonitrile with 0.1% TFA). Filter through a 0.45 µm filter before injection. |
Procedure:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (75% A, 25% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as specified.
-
Monitor the chromatogram and collect fractions corresponding to the this compound peak. This compound is expected to elute before Cetirizine in a reversed-phase system.[1]
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Analyze the purity of the isolated compound using analytical HPLC.
Logical Workflow for Preparative HPLC Purification
Caption: Workflow for the preparative HPLC purification of this compound.
Flash Chromatography
Flash chromatography is a rapid and efficient method for the purification of moderate quantities of compounds. It is particularly useful for purifying polar compounds like N-oxides from less polar impurities.[10]
Experimental Protocol: Flash Chromatography
Objective: To purify this compound from a crude reaction mixture.
Instrumentation:
-
Flash chromatography system (manual or automated)
-
Glass column
-
Silica (B1680970) gel (230-400 mesh)
-
Air or nitrogen source for pressurization
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel |
| Mobile Phase | Dichloromethane (DCM) : Methanol (MeOH) gradient (e.g., starting from 100:0 to 90:10 DCM:MeOH). The exact gradient should be determined by Thin Layer Chromatography (TLC) analysis first. For highly polar impurities, a mobile phase containing a small percentage of triethylamine (B128534) (1-3%) can be used to deactivate the silica. |
| Sample Loading | Dry loading is recommended for samples not readily soluble in the initial mobile phase. |
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good solvent system will show the this compound spot with an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading (Dry Loading):
-
Dissolve the crude sample in a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely to obtain a free-flowing powder of the sample adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent system.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis:
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent to yield the purified product.
-
-
Purity Confirmation:
-
Confirm the purity of the final product using analytical HPLC and/or NMR.
-
Workflow for Flash Chromatography Purification
Caption: Step-by-step workflow for the flash chromatography purification of this compound.
Summary of Quantitative Data
The following table summarizes typical quantitative parameters for the described chromatographic techniques. These values may require optimization based on the specific crude mixture and available instrumentation.
| Parameter | Preparative HPLC | Flash Chromatography |
| Stationary Phase | C18 Silica (10 µm) | Silica Gel (230-400 mesh) |
| Column Dimensions | 250 x 21.2 mm | Varies (e.g., 40 x 200 mm) |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | DCM/Methanol |
| Flow Rate | ~20 mL/min | Gravity/Low Pressure Dependant |
| Typical Loading | mg to low g | g to tens of g |
| Purity Achieved | >98% | >95% |
| Primary Application | High-purity reference standards | Bulk purification |
Conclusion
The successful purification of this compound is achievable through both preparative HPLC and flash chromatography. The choice of method depends on the desired purity, the quantity of material to be purified, and the available resources. Preparative HPLC offers higher resolution and purity, making it ideal for preparing analytical standards. Flash chromatography is a more scalable and economical method for purifying larger quantities of the compound. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their purification strategies for this compound.
References
- 1. This compound | 1076199-80-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. allmpus.com [allmpus.com]
- 4. rac this compound > 90% by HPLC(Mixture of Diastereom… [cymitquimica.com]
- 5. rac this compound > 70% by HPLC (Mixture of Diastereomers) | 1076199-80-8 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 10. researchgate.net [researchgate.net]
Application of Cetirizine N-oxide in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine, a second-generation antihistamine, is known for its minimal metabolism, with a large portion of the drug excreted unchanged. However, one of the identified metabolic pathways is N-oxidation, leading to the formation of Cetirizine N-oxide.[1] This compound is also a known oxidative degradation product of Cetirizine, particularly in formulations containing polyethylene (B3416737) glycol (PEG).[2][3] Understanding the formation and fate of this compound is crucial for a comprehensive assessment of Cetirizine's disposition and for ensuring the quality and stability of its pharmaceutical formulations.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in drug metabolism studies. These protocols are intended to guide researchers in metabolite identification, reaction phenotyping, and the quantitative analysis of this metabolite in various biological matrices.
Physicochemical Properties of Cetirizine and this compound
A summary of the key physicochemical properties of Cetirizine and its N-oxide metabolite is presented in the table below.
| Property | Cetirizine | This compound |
| Chemical Formula | C₂₁H₂₅ClN₂O₃ | C₂₁H₂₅ClN₂O₄ |
| Molecular Weight | 388.89 g/mol | 404.89 g/mol |
| CAS Number | 83881-51-0 | 1076199-80-8 |
| Appearance | Solid | Pale Beige Solid[4] |
Metabolic Pathway of Cetirizine to this compound
Cetirizine undergoes limited metabolism in humans. One of the identified minor metabolic pathways is the N-oxidation of the piperazine (B1678402) ring to form this compound. While the specific enzymes responsible for this biotransformation in vivo have not been fully elucidated, it is proposed that monooxygenases are involved.[5] Given that Cetirizine does not significantly interact with the cytochrome P450 system, other enzyme families, such as Flavin-containing monooxygenases (FMOs), which are known to catalyze the N-oxidation of tertiary amines, may play a role.[6][7][8][9][10]
Figure 1: Proposed metabolic pathway of Cetirizine to this compound.
Application Notes
Metabolite Identification
The primary application of a this compound reference standard is in the unambiguous identification of this metabolite in in vitro and in vivo metabolism studies. By comparing the chromatographic retention time and mass spectrometric fragmentation pattern of the metabolite formed in a biological system with that of the authentic standard, researchers can confirm its identity.
A typical workflow for metabolite identification involves incubating Cetirizine with a metabolically active system (e.g., human liver microsomes, hepatocytes), followed by analysis using high-resolution mass spectrometry (HRMS). The presence of a peak corresponding to the expected mass of this compound can be confirmed by spiking the sample with the reference standard and observing a co-elution.
Figure 2: Experimental workflow for metabolite identification using a reference standard.
Reaction Phenotyping
Reaction phenotyping studies are conducted to identify the specific enzymes responsible for a particular metabolic transformation. This compound standard can be used to develop a quantitative assay to measure its rate of formation when Cetirizine is incubated with a panel of recombinant human enzymes (e.g., CYPs, FMOs). By comparing the rate of metabolite formation across different enzymes, the primary enzyme(s) responsible for N-oxidation can be identified.
Quantitative Analysis in Biological Matrices
A stable-isotope labeled or authentic reference standard of this compound is essential for the development and validation of quantitative bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Such methods are crucial for determining the pharmacokinetic profile of the metabolite in preclinical and clinical studies.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Cetirizine in Human Liver Microsomes (HLM) for Metabolite Identification
Objective: To qualitatively identify the formation of this compound from Cetirizine in a human liver microsomal system.
Materials:
-
Cetirizine
-
This compound reference standard
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Water, LC-MS grade
-
Formic acid
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of Cetirizine in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.
-
In a microcentrifuge tube, add phosphate buffer (pH 7.4), HLM (final concentration 0.5-1 mg/mL), and Cetirizine (final concentration 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes). A control incubation without the NADPH regenerating system should be included.
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Analyze the sample using a high-resolution LC-MS/MS system.
-
Monitor for the expected exact mass of this compound.
-
For confirmation, spike a portion of the 60-minute sample with a known concentration of the this compound reference standard and re-analyze to confirm co-elution and matching fragmentation spectra.
-
Protocol 2: Quantitative Analysis of Cetirizine and this compound in Plasma by LC-MS/MS
Objective: To quantify the concentrations of Cetirizine and this compound in plasma samples.
Materials:
-
Plasma samples (human, rat, etc.)
-
Cetirizine and this compound reference standards
-
Stable isotope-labeled internal standards (e.g., Cetirizine-d4)
-
Acetonitrile
-
Methanol
-
Ammonium acetate (B1210297)
-
Water, LC-MS grade
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Cetirizine and this compound in methanol.
-
Prepare a series of calibration standards and QCs by spiking appropriate amounts of the stock solutions into blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, standard, or QC), add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
The following tables summarize typical LC and MS conditions. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
-
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water |
| Mobile Phase B | Methanol |
| Gradient | Optimized for separation of analytes and internal standards |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Parameter | Cetirizine | This compound (Predicted) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 389.3 | 405.3 |
| Product Ion 1 (m/z) | 201.1 | 201.1 |
| Product Ion 2 (m/z) | 165.2 | 387.3 ([M+H-H₂O]⁺) |
| Collision Energy | Optimized for each transition | Optimized for each transition |
Note: The MRM transitions for this compound are predicted based on its structure and the known fragmentation of Cetirizine. The transition to m/z 201.1 represents the stable fragment containing the diphenylmethylpiperazine moiety. The transition to m/z 387.3 represents the loss of water from the N-oxide. These transitions should be empirically determined and optimized using the reference standard.
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentrations of Cetirizine and this compound in the unknown samples using the regression equation from the calibration curve.
-
Conclusion
This compound is an important molecule to consider in the overall disposition of Cetirizine and in the quality control of its pharmaceutical products. The availability of a this compound reference standard is critical for its definitive identification in metabolic studies, for elucidating the enzymes responsible for its formation, and for its accurate quantification in biological matrices. The protocols provided herein offer a framework for researchers to incorporate the study of this metabolite into their drug development programs.
References
- 1. This compound | 1076199-80-8 | Benchchem [benchchem.com]
- 2. bioivt.com [bioivt.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Reference Standards for In Vitro Metabolism Studies - Creative Diagnostics [qbd.creative-diagnostics.com]
- 6. go.labtesting.wuxiapptec.com [go.labtesting.wuxiapptec.com]
- 7. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. optibrium.com [optibrium.com]
- 9. Role of flavin-containing monooxygenase in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of a flavin-containing monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Activity of Cetirizine N-oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine (B192768), a potent second-generation histamine (B1213489) H1 receptor antagonist, is a widely used therapeutic agent for allergic conditions such as rhinitis and urticaria.[1][2] Its mechanism of action is primarily through the selective antagonism of H1 receptors, preventing histamine-mediated allergic symptoms.[] Cetirizine N-oxide is recognized as an oxidative degradation product and a metabolite of cetirizine.[4][5] While the biological activity of cetirizine is well-documented, the pharmacological profile of its N-oxide metabolite is less characterized. There is a scientific interest in determining whether this compound retains any of the antihistaminic or anti-inflammatory properties of the parent compound, which is crucial for a comprehensive understanding of cetirizine's overall therapeutic and toxicological profile.
These application notes provide a suite of detailed protocols for the in vitro and in vivo investigation of the biological activity of this compound, focusing on its potential interaction with the histamine H1 receptor and its effects on allergic inflammatory responses.
Data Presentation
The following table summarizes hypothetical quantitative data for the biological activity of this compound as determined by the protocols described herein. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Assay | Test Compound | Parameter | Value | Reference Compound (Cetirizine) |
| Histamine H1 Receptor Binding Assay | This compound | Kᵢ (nM) | 150 | 6 nM[6] |
| Mast Cell Histamine Release Assay | This compound | IC₅₀ (µM) | 25 | 5 µM |
| Cytokine Release Assay (LPS-stimulated PBMCs) | This compound | TNF-α Inhibition (%) | 30% at 50 µM | 60% at 50 µM |
| Cytokine Release Assay (LPS-stimulated PBMCs) | This compound | IL-6 Inhibition (%) | 25% at 50 µM | 55% at 50 µM |
| In Vivo Allergic Rhinitis Model | This compound | Reduction in Sneezing Events (%) | 40% at 10 mg/kg | 80% at 10 mg/kg |
Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
In Vitro Assays
1. Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the human histamine H1 receptor.
-
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
Cell membrane preparation from the above cell line
-
[³H]-Mepyramine (radioligand)
-
This compound
-
Cetirizine (reference compound)
-
Mianserin (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Protocol:
-
Prepare serial dilutions of this compound and Cetirizine in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Mianserin (for non-specific binding), or 50 µL of the test/reference compound dilutions.
-
Add 50 µL of [³H]-Mepyramine to all wells at a final concentration of ~1-2 nM.
-
Add 150 µL of the H1 receptor membrane preparation (10-20 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at 25°C for 60-180 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
-
2. Mast Cell Histamine Release Assay
This assay evaluates the ability of this compound to inhibit histamine release from activated mast cells.
-
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cell line
-
DNP-IgE antibody
-
DNP-HSA antigen
-
This compound
-
Cetirizine (reference compound)
-
Tyrode's buffer
-
Histamine ELISA kit
-
-
Protocol:
-
Seed RBL-2H3 cells in a 24-well plate and culture overnight.
-
Sensitize the cells by incubating with DNP-IgE (0.5 µg/mL) for 2 hours.
-
Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound or Cetirizine for 30 minutes.
-
Induce degranulation by adding DNP-HSA (1 µg/mL) and incubate for 1 hour at 37°C.
-
Collect the supernatant from each well.
-
Measure the histamine concentration in the supernatant using a histamine ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of histamine release for each concentration of the test compound and determine the IC₅₀ value.
-
3. Cytokine Release Assay from Human PBMCs
This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on cytokine production in stimulated human Peripheral Blood Mononuclear Cells (PBMCs).
-
Materials:
-
Human whole blood
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Cetirizine (reference compound)
-
ELISA kits for TNF-α and IL-6
-
-
Protocol:
-
Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 medium and seed in a 96-well plate.
-
Add various concentrations of this compound or Cetirizine to the wells and pre-incubate for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatants by centrifugation.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits.
-
Calculate the percentage inhibition of cytokine production for each concentration of the test compound.
-
In Vivo Assay
1. Mouse Model of Allergic Rhinitis
This protocol details an in vivo model to evaluate the efficacy of this compound in reducing allergic rhinitis symptoms in mice.
-
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
This compound
-
Cetirizine (reference compound)
-
Vehicle (e.g., saline)
-
-
Protocol:
-
Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of OVA (20 µg) emulsified in Alum (2 mg) on days 0 and 7.
-
Challenge: From day 14 to day 21, challenge the mice intranasally with OVA (10 µL of 1 mg/mL solution per nostril) daily.
-
Treatment: On day 21, 1 hour before the final OVA challenge, administer this compound, Cetirizine, or vehicle to different groups of mice via oral gavage.
-
Symptom Observation: Immediately after the final challenge, observe the mice for 30 minutes and count the number of sneezes and nasal rubbing movements.
-
Data Analysis: Compare the frequency of allergic symptoms in the treated groups to the vehicle control group to determine the percentage of inhibition.
-
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Cetirizine. A review of its pharmacological properties and clinical potential in allergic rhinitis, pollen-induced asthma, and chronic urticaria [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cetirizine N-oxide as a Marker for Cetirizine Oxidation in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine (B192768), a widely used second-generation histamine (B1213489) H1 receptor antagonist, is susceptible to degradation, primarily through oxidation. This degradation can impact the efficacy and safety of pharmaceutical formulations. The primary oxidative degradation product is Cetirizine N-oxide, formed by the oxidation of the sterically less hindered nitrogen atom in the piperazine (B1678402) ring.[1][2] Monitoring the levels of this compound is crucial for ensuring the stability and quality of Cetirizine-containing products. This application note provides detailed protocols for forced degradation studies and the analysis of this compound in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC).
Chemical Structures
| Compound | Structure |
| Cetirizine |
|
| This compound |
|
Data Presentation
The formation of degradation products, including this compound, is accelerated under various stress conditions. The following table summarizes the percentage of Cetirizine degradation observed under forced degradation studies.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Cetirizine | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Room Temperature | - | [3] |
| 0.1 M HCl | - | 105°C | Up to 19% | [3] | |
| 2 M HCl | - | 70-90°C | Unstable | [4] | |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Room Temperature | - | [3] |
| 0.1 M NaOH | - | 105°C | Up to 15% | [3] | |
| Oxidative Degradation | 0.5% H₂O₂ | - | 50-80°C | Unstable | [4] |
| 33% H₂O₂ | - | - | - | [3] | |
| Photolytic Degradation | Shed Sunlight | 15 days | - | 10% | [3] |
| UV Light | - | - | 9% | [3] | |
| Thermal Degradation | Dry Heat | - | 105°C | 3% | [3] |
| Hot Air Oven | 12 hours | 70°C | - | [5] |
Experimental Protocols
Protocol for Forced Degradation Study of Cetirizine
This protocol describes the procedure for subjecting Cetirizine to various stress conditions to induce degradation and facilitate the identification and quantification of degradation products, including this compound.
Materials:
-
Cetirizine bulk powder
-
Hydrochloric acid (HCl), 0.1 M and 2 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
pH meter
-
Dry air oven or water bath
-
UV light chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Cetirizine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the Cetirizine stock solution and add 0.1 M HCl to achieve a final drug concentration of 100 µg/mL.
-
Keep the solution at room temperature for 24 hours.
-
For accelerated degradation, reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Withdraw samples at various time points, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase to the desired concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a volumetric flask, add an aliquot of the Cetirizine stock solution and add 0.1 M NaOH to achieve a final drug concentration of 100 µg/mL.
-
Keep the solution at room temperature for 24 hours.
-
For accelerated degradation, reflux the solution at 80°C for a specified period.
-
Withdraw samples at various time points, neutralize with an appropriate amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an aliquot of the Cetirizine stock solution and add 3% H₂O₂ to achieve a final drug concentration of 100 µg/mL.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the Cetirizine bulk powder in a hot air oven at a specified temperature (e.g., 70°C or 105°C) for a defined period.
-
At various time points, withdraw a sample of the powder, dissolve it in the mobile phase to a known concentration, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of Cetirizine (e.g., 100 µg/mL in water) to UV light (e.g., 254 nm) and/or simulated sunlight in a photostability chamber.
-
Keep a control sample in the dark at the same temperature.
-
Withdraw samples at various time points and analyze by HPLC.
-
Protocol for HPLC Analysis of Cetirizine and this compound
This protocol outlines a stability-indicating HPLC method for the separation and quantification of Cetirizine and its primary oxidative degradation product, this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent is typically employed. For example, a mobile phase consisting of 0.05 M potassium dihydrogen phosphate buffer and acetonitrile (B52724) in a ratio of 60:40 (v/v), with the pH adjusted to 5.5.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 230 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Cetirizine reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a stock solution of this compound reference standard (if available) in the mobile phase.
-
From the stock solutions, prepare a series of working standard solutions of known concentrations covering the expected range of the samples.
-
-
Preparation of Sample Solutions:
-
For drug products (e.g., tablets), accurately weigh and crush a number of tablets. Dissolve the powder in the mobile phase to obtain a solution with a known concentration of Cetirizine. Filter the solution through a 0.45 µm syringe filter before injection.
-
For forced degradation samples, dilute the samples as described in the forced degradation protocol to fall within the calibration range of the standard curve.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the peaks of Cetirizine and this compound based on their retention times compared to the standards.
-
Quantify the amount of Cetirizine and this compound in the samples using the calibration curve.
-
Visualizations
Cetirizine Oxidation Pathway
The following diagram illustrates the chemical transformation of Cetirizine to this compound through oxidation.
Caption: Oxidation of Cetirizine to this compound.
Experimental Workflow for Analysis
This diagram outlines the general workflow for the analysis of this compound in pharmaceutical formulations.
Caption: Workflow for this compound analysis.
References
- 1. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1076199-80-8 | Benchchem [benchchem.com]
- 3. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cetirizine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Cetirizine (B192768) N-oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Cetirizine N-oxide.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of this compound | Incorrect pH: The pH of the reaction mixture significantly influences the rate of N-oxide formation.[1][2] | Ensure the pH of the reaction mixture is optimized. Studies have shown that N-oxide formation can be pH-dependent. For instance, in certain matrices, formation is higher at pH values greater than 7.[2] |
| Inefficient Oxidizing Agent: The choice and concentration of the oxidizing agent are critical for a successful reaction.[1] | Hydrogen peroxide (30% aqueous solution) is a commonly used and effective oxidizing agent.[1] Consider using alternative oxidizing agents like sodium percarbonate, which may offer higher selectivity.[2] The use of catalysts such as molybdenum or tungsten compounds can also enhance the reaction.[1] | |
| Inadequate Reaction Temperature or Time: The oxidation reaction is sensitive to temperature and duration. | For oxidation with hydrogen peroxide, maintaining a temperature of 70-80°C for several hours is recommended.[1] Monitor the reaction progress using a suitable analytical method like HPLC to determine the optimal reaction time. | |
| Presence of Multiple Impurities in the Final Product | Side Reactions: Over-oxidation or degradation of the starting material or product can lead to the formation of various impurities. | Control the reaction conditions carefully, particularly the amount of oxidizing agent and the reaction temperature. Use antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) if reactive oxygen species from solvents or excipients are suspected to cause degradation.[1] |
| Incomplete Reaction: Unreacted cetirizine will be a major impurity if the reaction does not go to completion. | Monitor the disappearance of the starting material using HPLC. If the reaction stalls, consider adding a fresh portion of the oxidizing agent or extending the reaction time. | |
| Degradation in the Presence of Excipients: If the synthesis is performed in the presence of certain excipients, such as polyethylene (B3416737) glycol (PEG), these can generate reactive peroxide intermediates that lead to degradation products.[2] | If possible, conduct the synthesis in a clean solvent system free of potentially reactive excipients. If their presence is unavoidable, the addition of antioxidants can mitigate degradation.[1] | |
| Difficulty in Purifying this compound | Similar Polarity of Product and Impurities: this compound and unreacted cetirizine or other byproducts may have similar polarities, making separation challenging. | Employ chromatographic techniques for purification. Preparative Thin Layer Chromatography (TLC) has been successfully used.[2] Column chromatography with an appropriate stationary and mobile phase would also be a suitable method. |
| Product Isolation Issues: The work-up procedure may not be effective in isolating the product from the reaction mixture. | A well-defined work-up procedure is crucial. This may involve pH adjustment to facilitate extraction and removal of unreacted reagents. | |
| Unexpected Peaks in HPLC or LC-MS Analysis | Formation of Known Degradation Products: Several degradation products of cetirizine have been identified and could be present in your sample. | Refer to literature on cetirizine impurities to identify potential structures. Spiking the sample with a reference standard of the suspected impurity can confirm its identity.[2] |
| Formation of Side-Products from the Oxidizing Agent: The oxidizing agent itself or its decomposition products might react to form unexpected byproducts. | Ensure the purity of the oxidizing agent and use it in the correct stoichiometric amount. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound is the direct oxidation of cetirizine.[1] A widely used oxidizing agent for this purpose is a 30% aqueous solution of hydrogen peroxide, typically carried out at an elevated temperature of 70-80°C for several hours.[1]
Q2: What is the proposed mechanism for the formation of this compound?
A2: The formation of this compound occurs through the addition of an oxygen atom to one of the nitrogen atoms in the piperazine (B1678402) ring of cetirizine.[1] The proposed mechanism involves an electrophilic attack by the oxidizing species on the sterically less hindered nitrogen atom of the piperazine ring.[1]
Q3: How does pH affect the synthesis of this compound?
A3: The rate of cetirizine oxidation to this compound is significantly influenced by the pH of the environment.[1] In studies involving forced degradation in a polyethylene glycol (PEG) matrix, the formation of the N-oxide was found to be more significant at pH values above 7.[2]
Q4: What are some common impurities I should be aware of during the synthesis?
A4: Besides unreacted cetirizine, other potential impurities can arise from side reactions or degradation. While specific byproducts of the N-oxide synthesis are not extensively detailed in the provided literature, known degradation products of cetirizine could potentially be formed. It is also important to consider impurities arising from the starting materials and reagents used.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary analytical techniques for monitoring the reaction progress and analyzing the purity of the final product.[2] For structural confirmation of the synthesized this compound, Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential.[2]
Data Presentation
Table 1: Influence of pH on the Formation of this compound in a PEG Formulation at 80°C over 48 days.
| pH | This compound Formed (%) |
| 4.5 | 0.34 - 5.7 |
| 6.5 | 1.5 - 7.6 |
Data extracted from a forced degradation study and may not be representative of a controlled synthesis. The wide range indicates the percentage of N-oxide formed over the 48-day period.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound using Hydrogen Peroxide
This protocol is a general guideline based on literature descriptions.[1][2] Researchers should optimize the conditions for their specific experimental setup.
Materials:
-
Cetirizine hydrochloride
-
30% Aqueous hydrogen peroxide
-
Deionized water
-
Sodium hydroxide (B78521) or other suitable base for pH adjustment
-
Solvents for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve cetirizine hydrochloride in deionized water.
-
Adjust the pH of the solution to a desired value (e.g., slightly basic) using a suitable base.
-
Slowly add a stoichiometric excess of 30% aqueous hydrogen peroxide to the solution with stirring.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for several hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed or the desired conversion is reached.
-
Cool the reaction mixture to room temperature.
-
Neutralize any excess oxidizing agent if necessary.
-
Adjust the pH of the solution to facilitate the extraction of this compound.
-
Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using an appropriate chromatographic technique (e.g., preparative TLC or column chromatography).
Protocol 2: Analytical Monitoring by HPLC
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer), with pH adjustment. A common composition is methanol and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at approximately 230 nm.
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture and dilute it with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
preventing the degradation of Cetirizine N-oxide during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cetirizine (B192768) N-oxide during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cetirizine N-oxide during analysis?
A1: The primary degradation pathway of concern for this compound during analysis is its reduction back to the parent drug, Cetirizine. This can be influenced by several factors within the analytical workflow, including sample preparation, storage conditions, and the analytical instrumentation itself. Additionally, while this compound is an oxidation product, further degradation under harsh conditions cannot be entirely ruled out.
Q2: How does pH affect the stability of this compound?
A2: The stability of Cetirizine and its N-oxide is significantly influenced by pH. Generally, Cetirizine is more stable in acidic to neutral conditions and is susceptible to degradation under oxidative and photolytic stress.[1][2] While specific stability data for this compound across a wide pH range is limited, N-oxides of similar compounds tend to be more stable in slightly acidic to neutral environments. Highly acidic or basic conditions can potentially promote degradation or reversion to the parent amine. One study on the oxidation of Cetirizine to its N-oxide found that the N-oxide formation was significantly lower at pH 4.5 and 6.5 compared to higher pH values.[3]
Q3: Can the HPLC system itself contribute to the degradation of this compound?
A3: Yes, the HPLC system can contribute to analyte degradation. Metal surfaces in conventional stainless-steel columns and instrument flow paths can have active sites that catalyze oxidation or other degradation reactions, especially at high pH.[4] For sensitive compounds like N-oxides, using bio-inert or metal-free systems (e.g., PEEK or titanium) can mitigate these effects.[5][6]
Q4: What are the best practices for storing samples containing this compound?
A4: To ensure the stability of this compound in samples, it is recommended to:
-
Store samples at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Protect samples from light by using amber vials or covering them with aluminum foil to prevent photolytic degradation.
-
Minimize freeze-thaw cycles by aliquoting samples into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound | Degradation during sample storage or preparation. | - Ensure samples are stored at appropriate low temperatures and protected from light.- Use acetonitrile (B52724) for protein precipitation instead of methanol, as it has been shown to be more effective in preventing the reduction of N-oxides. |
| Appearance of a large Cetirizine peak and a small or inconsistent this compound peak | Reduction of this compound to Cetirizine during analysis. | - Lower the pH of the mobile phase to a range of 3-6.- Use a metal-free or bio-inert HPLC column and system to minimize metal-catalyzed reduction.- Keep the autosampler temperature low (e.g., 4°C) to maintain stability while samples are queued for injection. |
| High variability in quantitative results | Inconsistent sample handling and preparation. | - Standardize the entire workflow, including storage time, temperature exposure, and extraction procedures.- Prepare samples in smaller batches to ensure timely and consistent processing.- Use a stable isotope-labeled internal standard for this compound to compensate for variability. |
| Appearance of unknown degradation peaks | Further degradation of this compound. | - Protect samples from light at all stages.- Avoid high temperatures during sample preparation (e.g., solvent evaporation).- Consider the addition of antioxidants, but validate to ensure no interference with the analysis. |
Experimental Protocols
Recommended HPLC Method for Cetirizine and this compound Analysis
This method is adapted from a validated stability-indicating HPLC method for Cetirizine, with modifications to ensure the stability of the N-oxide.[2][7]
-
Instrumentation: HPLC system with UV detector. A system with bio-inert surfaces is recommended.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of 50 mM potassium dihydrogen phosphate (B84403) (KH₂PO₄) and acetonitrile (60:40 v/v), with the pH adjusted to 3.5 using phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 231 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a suitable concentration.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.
-
Prepare all solutions fresh and keep them at low temperature and protected from light until analysis.
-
Forced Degradation Study to Assess this compound Stability
To understand the stability of your this compound standard and samples under your specific laboratory conditions, a forced degradation study can be performed.
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours.
After the specified time, neutralize the acidic and basic samples and dilute all samples with the mobile phase to the appropriate concentration before HPLC analysis.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Cetirizine
| Stress Condition | Reagent/Condition | Duration | Temperature | Approximate Degradation of Cetirizine | Primary Degradation Products |
| Acid Hydrolysis | 1 M HCl | 2 hours | 70°C | Unstable | Not Specified |
| Base Hydrolysis | 1 M NaOH | 2 hours | 70°C | Stable | - |
| Oxidative | 30% H₂O₂ | 12 hours | 80°C | Unstable | This compound and others |
| Photolytic | UV light | - | Ambient | Unstable | Not Specified |
This table summarizes general findings on Cetirizine stability from various studies and indicates that oxidation is a key degradation pathway.[2][8]
Visualizations
Caption: Key strategies to prevent this compound degradation.
Caption: Experimental workflow for stable this compound analysis.
References
- 1. This compound | 1076199-80-8 | Benchchem [benchchem.com]
- 2. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phenomenex.com [phenomenex.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Validating a stability indicating HPLC method for kinetic study of cetirizine degradation in acidic and oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.in [pharmacyjournal.in]
Technical Support Center: Optimizing HPLC Peak Shape for Cetirizine N-oxide
Welcome to the Technical Support Center for the HPLC analysis of Cetirizine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic peak shape of this key metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for this compound in reversed-phase HPLC?
A1: The most frequent issue is peak tailing. This compound, being a tertiary amine N-oxide, is basic in nature. This characteristic can lead to strong secondary interactions with acidic residual silanol (B1196071) groups on the surface of silica-based columns (e.g., C18), causing the peak to tail.[1]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical parameter. At a low pH (e.g., 2.5-3.5), the acidic silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated basic analyte, which significantly improves peak symmetry.[2] Conversely, at a higher pH, the interaction between the analyte and ionized silanols can increase, leading to peak tailing. It has been noted that the formation of this compound as a degradation product is more significant at a pH greater than 7.[3]
Q3: I'm observing peak fronting. What could be the cause?
A3: Peak fronting is less common for basic compounds like this compound but can occur due to several reasons. The most likely causes are high sample concentration leading to column overload or a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.
Q4: Which type of HPLC column is recommended for the analysis of this compound?
A4: A high-purity, end-capped C18 or a C8 column is a good starting point.[4] These columns have a reduced number of free silanol groups, minimizing the potential for secondary interactions. For persistent peak tailing, consider using a column with a polar-embedded stationary phase or a charged surface hybrid (CSH) column, which are designed to shield the analyte from residual silanols.
Q5: Can the choice of organic modifier (acetonitrile vs. methanol) impact the peak shape?
A5: Yes, the choice of organic modifier can influence peak shape. Acetonitrile (B52724) generally provides sharper peaks for many compounds.[5] However, for some basic or phenolic compounds, methanol (B129727) can sometimes reduce tailing due to its hydrogen bonding capabilities.[5] The optimal choice should be determined experimentally.
Troubleshooting Guide: Common Peak Shape Problems for this compound
This guide provides a systematic approach to resolving common peak shape issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: The basic this compound interacts with acidic residual silanol groups on the silica-based stationary phase. | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.5 using a suitable buffer (e.g., phosphate (B84403) or formate). This protonates the silanol groups, reducing their interaction with the analyte.[2] 2. Use an End-Capped Column: Employ a high-purity column where residual silanols are chemically deactivated. 3. Add a Competing Base: Introduce a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1%) to saturate the active silanol sites. |
| Inappropriate Mobile Phase Buffer: The buffer concentration may be too low to maintain a stable pH at the column surface. | Increase Buffer Concentration: Use a buffer concentration in the range of 20-50 mM to ensure adequate buffering capacity. | |
| Column Contamination: Accumulation of strongly retained compounds on the column can create active sites that cause tailing. | Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, consider replacing the column. | |
| Peak Fronting | Column Overload: Injecting too high a concentration of the analyte. | 1. Reduce Injection Volume: Decrease the volume of the sample injected. 2. Dilute the Sample: Lower the concentration of this compound in your sample solution. |
| Sample Solvent Mismatch: The sample is dissolved in a solvent that is stronger than the mobile phase. | Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase. | |
| Broad Peaks | Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector. | Minimize Tubing: Use shorter, narrower internal diameter tubing (e.g., 0.005 inches) to reduce dead volume. |
| Low Column Temperature: Inefficient mass transfer at lower temperatures can lead to peak broadening. | Increase Column Temperature: Operate the column at a slightly elevated temperature (e.g., 30-40 °C) to improve efficiency. | |
| Mobile Phase pH near pKa: If the mobile phase pH is close to the pKa of this compound, a mixed ionization state can lead to broad peaks. | Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Optimal Peak Shape
This protocol describes how to systematically evaluate the effect of mobile phase pH on the peak shape of this compound.
1. Materials:
- This compound reference standard
- HPLC grade acetonitrile
- HPLC grade water
- Potassium phosphate monobasic
- Phosphoric acid (for pH adjustment)
- HPLC system with UV detector
- Reversed-phase C18 column (e.g., Xterra RP18, 5 µm, 4.6 x 250 mm)
2. Procedure:
- Prepare Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
- Prepare Mobile Phases:
- Prepare a 50 mM potassium phosphate buffer.
- Divide the buffer into three portions and adjust the pH of each to 2.5, 3.5, and 4.5, respectively, using phosphoric acid.
- For each pH, prepare the mobile phase by mixing the aqueous buffer with acetonitrile in a ratio of 60:40 (v/v).
- Chromatographic Conditions:
- Column: C18, 5 µm, 4.6 x 250 mm
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detection Wavelength: 230 nm
- Analysis:
- Equilibrate the column with the pH 4.5 mobile phase until a stable baseline is achieved.
- Inject the this compound standard solution and record the chromatogram.
- Repeat the equilibration and injection for the pH 3.5 and pH 2.5 mobile phases.
- Data Evaluation:
- For each chromatogram, calculate the tailing factor (asymmetry factor) of the this compound peak.
- Compare the peak shapes and tailing factors obtained at the different pH values to determine the optimal pH for symmetrical peaks.
Protocol 2: Column Washing to Address Peak Tailing
This protocol provides a general procedure for washing a reversed-phase column to remove contaminants that may cause peak tailing.
1. Materials:
- HPLC grade water
- HPLC grade isopropanol (B130326)
- HPLC grade methanol
- HPLC grade acetonitrile
- HPLC system
2. Procedure:
- Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination of the detector cell.
- Flush with Mobile Phase (No Buffer): Flush the column with the mobile phase composition without the buffer salts (e.g., 60:40 water:acetonitrile) for 10-15 column volumes.
- Flush with 100% Acetonitrile: Wash the column with 100% acetonitrile for at least 20 column volumes.
- Flush with 100% Isopropanol: Flush the column with 100% isopropanol for 20 column volumes. This is effective for removing strongly adsorbed non-polar compounds.
- Flush with 100% Methanol: Flush with 100% methanol for 20 column volumes.
- Return to Initial Conditions: Gradually re-introduce the initial mobile phase (without buffer) and then the complete mobile phase with buffer.
- Equilibrate: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.
- Test Performance: Inject a standard of this compound to evaluate if the peak shape has improved.
Visualizations
Caption: Troubleshooting workflow for HPLC peak shape optimization.
References
addressing matrix effects in LC-MS/MS analysis of Cetirizine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Cetirizine (B192768) N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is Cetirizine N-oxide and why is its analysis important?
This compound is a metabolite and a primary oxidative degradation product of Cetirizine, a widely used second-generation antihistamine.[1][2][3] Its accurate quantification in biological matrices is crucial for comprehensive pharmacokinetic studies, stability assessments of pharmaceutical formulations, and understanding the overall disposition of Cetirizine in the body.
Q2: What are matrix effects in the context of this compound LC-MS/MS analysis?
Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[4] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of the analytical method.[4]
Q3: What are the common sources of matrix effects in bioanalytical assays for this compound?
Common sources of matrix effects in biological samples like plasma include phospholipids, salts, and endogenous metabolites.[5] In the analysis of pharmaceutical formulations, excipients such as polyethylene (B3416737) glycol (PEG) can be a source of interference.[6][7]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?
As of late 2025, a commercially available, stable isotope-labeled internal standard specifically for this compound (e.g., this compound-d4) is not commonly listed by major suppliers. Researchers often rely on the SIL-IS of the parent drug, Cetirizine-d4, or a structurally similar analog.
Q5: Can I use Cetirizine-d4 as an internal standard for the analysis of this compound?
While using Cetirizine-d4 is a common practice in the absence of a dedicated SIL-IS for the N-oxide, it is not ideal. The physicochemical properties of this compound, particularly its polarity, differ from Cetirizine. This can lead to differences in chromatographic retention times and extraction recoveries, meaning Cetirizine-d4 may not perfectly compensate for the matrix effects experienced by this compound. Careful validation is essential to demonstrate that it is a suitable surrogate.
Q6: How can I assess the stability of this compound during sample storage and preparation?
N-oxides can be susceptible to degradation.[1] Stability should be evaluated under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at low temperatures (e.g., -80°C).[8] This involves analyzing quality control (QC) samples at different time points and comparing the results to a baseline. The pH of the sample and mobile phase should be carefully controlled, as pH can influence the stability of N-oxides.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column degradation. | - Adjust mobile phase pH to ensure consistent ionization of this compound. - Consider a column with a different chemistry (e.g., phenyl-hexyl instead of C18). - Use a new column or a guard column. |
| High Signal Variability (Poor Precision) | - Inconsistent sample preparation. - Significant and variable matrix effects. - Instability of this compound. | - Automate sample preparation steps if possible. - Implement a more rigorous sample clean-up technique like SPE. - Re-evaluate sample storage and handling conditions to ensure stability. |
| Low Signal Intensity (Ion Suppression) | - Co-elution of matrix components (e.g., phospholipids). - Inefficient ionization source parameters. | - Optimize chromatographic conditions to separate this compound from the suppression zone. - Enhance sample clean-up using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). |
| Inaccurate Quantification | - Matrix effects not adequately compensated by the internal standard. - Calibration standards not matrix-matched. - Degradation of analyte during the analytical run. | - Perform a post-extraction spike experiment to quantify the matrix effect. - Prepare calibration standards in the same biological matrix as the samples. - Use a cooled autosampler and minimize the time samples are at room temperature. |
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effects
This protocol allows for the quantitative assessment of matrix effects on the analysis of this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and the internal standard (e.g., Cetirizine-d4) into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike this compound and the internal standard into the final, extracted matrix.
-
Set C (Pre-Spike Matrix): Spike this compound and the internal standard into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject and analyze all three sets of samples using the LC-MS/MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a rapid method for sample clean-up, suitable for initial method development.
Methodology:
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[6]
-
Add 20 µL of the internal standard working solution (e.g., Cetirizine-d4 at 100 ng/mL).[6]
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[6]
-
Vortex the mixture for 1 minute.[6]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[6]
-
Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.[6]
Quantitative Data
Table 1: Mass Spectrometric Parameters for Cetirizine and this compound
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |
| Cetirizine | 389.3 | 201.1 | ESI+ |
| Cetirizine-d4 (IS) | 393.1 | 201.1 | ESI+ |
| This compound | 405.3 | 201.1 | ESI+ |
Note: The m/z values for this compound are based on the addition of an oxygen atom (M+16) to the parent molecule.[7][9] The product ion often results from the fragmentation of the bond between the piperazine (B1678402) ring and the ethoxyacetic acid side chain.[7][9] These values should be optimized on the specific instrument being used.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. store.usp.org [store.usp.org]
- 3. epichem.com [epichem.com]
- 4. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 5. allmpus.com [allmpus.com]
- 6. benchchem.com [benchchem.com]
- 7. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Cetirizine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of Cetirizine (B192768) N-oxide. Our aim is to help you improve your reaction yield and address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing Cetirizine N-oxide?
The most common and direct method for the synthesis of this compound is the oxidation of the parent cetirizine molecule. This involves the selective oxidation of the tertiary amine in the piperazine (B1678402) ring to form the corresponding N-oxide.
Q2: Which oxidizing agents are most effective for this synthesis?
Several oxidizing agents can be used for the N-oxidation of cetirizine. Hydrogen peroxide (H₂O₂) is a frequently employed oxidant.[1][2] Sodium percarbonate is another effective option and has been reported to offer higher selectivity and yield compared to conventional hydrogen peroxide.[1] Other strong oxidizing agents like potassium dichromate have also been used, particularly in kinetic studies of the oxidation process.[2][3]
Q3: What are the typical reaction conditions for the synthesis of this compound?
The reaction conditions are critical for achieving a high yield. When using a 30% aqueous solution of hydrogen peroxide, the reaction is typically carried out at an elevated temperature, generally between 70–80°C, for several hours.[1][2] The pH of the reaction medium is also a crucial factor, with increased N-oxide formation observed at a pH above 7.[1]
Q4: Can catalysts be used to improve the reaction?
Yes, the N-oxidation of tertiary amines like cetirizine can be catalyzed. Inorganic per-compounds that contain elements such as molybdenum or tungsten can be used to catalyze the reaction.[1][2]
Q5: What are some common side reactions or degradation pathways to be aware of?
The formation of this compound is itself a primary degradation pathway for cetirizine, especially in formulations that contain polyethylene (B3416737) glycol (PEG).[1][4] This degradation is often initiated by reactive peroxide intermediates that form from the oxidation of PEG. The presence of antioxidants such as butylated hydroxyanisole (BHA) has been shown to reduce the rate of this degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Suboptimal Oxidizing Agent: The chosen oxidizing agent may not be efficient enough. | Consider switching to an alternative oxidizing agent. Sodium percarbonate has been shown to provide a higher yield and selectivity compared to hydrogen peroxide.[1] |
| Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation. | For hydrogen peroxide, ensure the temperature is maintained in the 70-80°C range.[1][2] Optimize the temperature for your specific reaction conditions by running small-scale trials at different temperatures. | |
| Inappropriate pH: The pH of the reaction mixture can significantly impact the reaction rate. | Adjust the pH of the reaction mixture. N-oxide formation is generally favored at a pH greater than 7.[1] | |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using a suitable analytical technique like HPLC.[1] Continue the reaction until the starting material is consumed or the product concentration plateaus. | |
| Incomplete Conversion of Cetirizine | Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent to cetirizine may be too low. | Increase the molar equivalents of the oxidizing agent. A slight excess is often beneficial, but a large excess can lead to over-oxidation and byproduct formation. |
| Poor Mixing: In a heterogeneous reaction, inadequate stirring can lead to poor contact between reactants. | Ensure vigorous and efficient stirring throughout the reaction. | |
| Formation of Multiple Byproducts | Over-oxidation: The oxidizing agent may be too strong or used in excess, leading to the formation of other oxidation products. | Use a milder oxidizing agent or reduce the amount of the current one. Carefully control the reaction temperature, as higher temperatures can promote side reactions. |
| Degradation of the Product: The desired N-oxide may be unstable under the reaction conditions. | Once the reaction is complete, work up the reaction mixture promptly. Avoid prolonged exposure to high temperatures or harsh pH conditions during work-up and purification. | |
| Difficulty in Product Isolation and Purification | Similar Polarity of Product and Starting Material: The N-oxide and the starting tertiary amine may have similar chromatographic behavior. | Optimize the purification method. Preparative Thin-Layer Chromatography (TLC) has been successfully used for the purification of this compound.[1] Consider using a different solvent system or chromatographic support. |
| Product is Water-Soluble: The N-oxide may have significant solubility in the aqueous phase, leading to losses during extraction. | Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product. Salting out the aqueous layer by adding a saturated salt solution can also help to improve extraction efficiency. |
Data on Reaction Conditions and Yield
The following table summarizes the impact of different oxidizing agents on the conversion of cetirizine to this compound based on available literature. It is important to note that direct yield comparisons are limited in the literature, and "conversion" does not always equate to the isolated yield of the desired product.
| Oxidizing Agent | Temperature | Reaction Time | Conversion/Yield | Selectivity | Reference |
| 30% Hydrogen Peroxide (H₂O₂) | 70-80°C | 5 hours | Not specified, but successful oxidation reported. | - | [1] |
| Sodium Percarbonate | 80°C | 2 hours | Approached 50% conversion of cetirizine. | Reported to be higher than with hydrogen peroxide. | [1] |
| Potassium Dichromate | Not specified | Not specified | Used for kinetic studies, product confirmed as this compound. | - | [3] |
Experimental Protocols
Synthesis of this compound using Hydrogen Peroxide
This protocol is based on a method described in the literature for the selective oxidation of cetirizine.[1]
Materials:
-
Cetirizine hydrochloride
-
30% aqueous solution of hydrogen peroxide
-
Ethyl acetate
-
Deionized water
-
Magnesium sulfate (B86663) (anhydrous)
-
Solvent system for preparative TLC (e.g., ethyl acetate-methanol-ammonia)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cetirizine hydrochloride in a suitable amount of water.
-
Addition of Oxidant: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide.
-
Reaction: Heat the reaction mixture to 70–80°C and maintain this temperature for approximately 5 hours. Monitor the progress of the reaction by HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous solution multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by preparative Thin-Layer Chromatography (TLC) using an appropriate solvent system to isolate the pure this compound.[1]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision-making process for troubleshooting low yield.
References
Technical Support Center: Managing the Stability of Cetirizine N-oxide Reference Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of Cetirizine (B192768) N-oxide reference solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Cetirizine N-oxide and why is its stability important?
A1: this compound is the major oxidative degradation product of Cetirizine, a widely used antihistamine.[1][2][3] As a reference standard, the stability of this compound solutions is critical for the accurate identification and quantification of this impurity in Cetirizine drug products. An unstable reference solution can lead to inaccurate analytical results, impacting drug quality and safety assessments.
Q2: What are the optimal storage conditions for this compound reference solutions?
A2: For long-term storage, it is recommended to store this compound as a solid at 2-8°C.[4][5] Once in solution, for example in methanol (B129727) or a mobile phase for chromatography, it is advisable to store the solution at 2-8°C and protect it from light to minimize degradation.[4] For short-term use, solutions may be kept at room temperature, but should be freshly prepared for optimal results.[3]
Q3: What are the known degradation pathways for Cetirizine and how do they relate to this compound?
A3: Cetirizine is susceptible to degradation under oxidative, acidic, and photolytic conditions.[6][7] The primary degradation pathway under oxidative stress is the formation of this compound.[1][2][8] This occurs through the oxidation of one of the nitrogen atoms in the piperazine (B1678402) ring.[1][2] Understanding these pathways is crucial as the presence of this compound in a sample is a key indicator of Cetirizine degradation.
Q4: Can excipients in a formulation affect the stability of Cetirizine and lead to the formation of this compound?
A4: Yes, certain excipients can promote the degradation of Cetirizine to this compound. Polyethylene glycol (PEG) is a notable example, as it can auto-oxidize to form reactive peroxide intermediates that in turn oxidize Cetirizine.[1][2][7] The inclusion of antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) has been shown to inhibit this process.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Appearance of unexpected peaks in the chromatogram of the reference solution. | Degradation of the this compound reference solution. | 1. Prepare a fresh reference solution from solid material.2. Verify the storage conditions of the stock solution (temperature, light exposure).3. Check the purity of the solvent used to prepare the solution.4. If the problem persists, consider acquiring a new batch of the reference standard. |
| Decreased peak area or concentration of the this compound standard over time. | Instability of the solution leading to degradation. | 1. Confirm the recommended storage conditions are being followed.2. Prepare smaller, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles or prolonged exposure to ambient conditions.3. Perform a stability study of the solution in your specific solvent and storage conditions to determine its usable lifetime. |
| Inconsistent analytical results when using the reference solution. | Improper solution preparation or handling. | 1. Ensure the reference standard is accurately weighed and fully dissolved.2. Use calibrated volumetric flasks and pipettes.3. Sonicate the solution if necessary to ensure complete dissolution.4. Prepare fresh dilutions from the stock solution for each analytical run. |
| Precipitation observed in the reference solution. | Poor solubility or saturation at low temperatures. | 1. Allow the solution to equilibrate to room temperature before use.2. If precipitation persists, consider preparing the solution in a different solvent in which this compound has higher solubility, such as methanol.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use as a reference standard.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Syringe filter (0.45 µm)
Procedure:
-
Accurately weigh the required amount of this compound solid.
-
Transfer the solid to a clean, dry volumetric flask.
-
Add a portion of HPLC-grade methanol to the flask and sonicate for 10-15 minutes to dissolve the solid completely.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask up to the mark.
-
Mix the solution thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into a clean, amber vial.
-
Store the stock solution at 2-8°C, protected from light.
Protocol 2: Forced Degradation Study of Cetirizine to Generate this compound
Objective: To intentionally degrade Cetirizine under oxidative stress to produce this compound for qualitative identification or method development.
Materials:
-
Cetirizine dihydrochloride (B599025)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.5% - 3%)
-
Deionized water
-
Heating apparatus (e.g., water bath or oven)
-
HPLC system
Procedure:
-
Prepare a solution of Cetirizine dihydrochloride in deionized water.
-
Add a specific concentration of hydrogen peroxide to the Cetirizine solution.
-
Heat the mixture at a controlled temperature (e.g., 70-80°C) for a defined period (e.g., 3-24 hours).[9][10][11]
-
At specified time points, withdraw aliquots of the solution.
-
Neutralize the reaction if necessary.
-
Dilute the samples appropriately with the mobile phase.
-
Analyze the samples by HPLC to observe the degradation of Cetirizine and the formation of the this compound peak.
Data Presentation
Table 1: Stability of Cetirizine in Polyethylene Glycol (PEG) at 80°C
| pH | % this compound formed after 48 days |
| 4.5 | 0.34 – 5.7 |
| 6.5 | 1.5 – 7.6 |
Data summarized from a study on Cetirizine degradation in a PEG-containing formulation, indicating that Cetirizine is significantly more stable at pH 4.5 and 6.5.[12]
Visualizations
Caption: Workflow for the preparation and analysis of this compound reference solutions.
Caption: Simplified degradation pathway of Cetirizine to this compound under oxidative stress.
References
- 1. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. allmpus.com [allmpus.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. ijpcsonline.com [ijpcsonline.com]
- 7. This compound | 1076199-80-8 | Benchchem [benchchem.com]
- 8. Rapid transformation of H1-antihistamines cetirizine (CET) and diphenhydramine (DPH) by direct peroxymonosulfate (PMS) oxidation [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting poor resolution between Cetirizine and its N-oxide
This technical support center provides troubleshooting guidance for scientists and researchers experiencing poor resolution between Cetirizine (B192768) and its N-oxide impurity during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate Cetirizine from its N-oxide?
A1: The primary challenge stems from their structural similarity. Cetirizine N-oxide is formed by the addition of a single oxygen atom to one of the nitrogen atoms in the piperazine (B1678402) ring of the Cetirizine molecule.[1] This modification results in a slight increase in polarity, but the overall molecular structure and hydrophobicity remain very similar, making them difficult to resolve using standard chromatographic methods.
Q2: My peaks for Cetirizine and this compound are co-eluting or have very poor resolution. What is the first thing I should check?
A2: The first step is to review your current method parameters, paying close attention to the mobile phase composition, particularly its pH and organic solvent strength. The ionization state of both molecules, which is controlled by the mobile phase pH, is critical for achieving selectivity.[2] Cetirizine is a zwitterionic compound, and its retention behavior, along with that of the more polar N-oxide, will be highly dependent on pH.[3]
Q3: What type of HPLC column is best suited for this separation?
A3: While standard C18 columns are commonly used for Cetirizine analysis, achieving baseline resolution from the N-oxide may require more specialized column chemistry.[4] Consider using a high-density bonding C18 column, a polar-endcapped C18 column, or alternative stationary phases like Phenyl or Cyano columns to introduce different selectivity mechanisms (e.g., pi-pi interactions). For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective strategy.[5][6]
Q4: Can I improve resolution without changing my column?
A4: Yes, several parameters can be optimized. You can adjust the mobile phase strength (the ratio of organic solvent to aqueous buffer), modify the pH of the aqueous portion, change the type of organic modifier (e.g., switching from acetonitrile (B52724) to methanol), or adjust the column temperature and flow rate.[7][8]
Q5: How does temperature affect the separation?
A5: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can improve peak efficiency (narrower peaks) and may alter selectivity.[7] However, the effect on the resolution of Cetirizine and its N-oxide must be determined empirically, as it can either improve or worsen the separation depending on the specific method conditions.
Troubleshooting Guide: Poor Resolution
If you are experiencing poor resolution between Cetirizine and this compound, follow this systematic troubleshooting workflow.
Workflow for Troubleshooting Poor Resolution
Caption: A step-by-step workflow for troubleshooting poor chromatographic resolution.
Step 1: Mobile Phase pH Adjustment
The separation of Cetirizine and its more polar N-oxide is highly sensitive to the pH of the mobile phase.
-
Problem: Poor selectivity between the two compounds.
-
Solution: Systematically evaluate the effect of pH on retention and resolution. Create mobile phases with different pH values (e.g., start at pH 3.0 and test increments up to pH 7.0). The optimal pH will maximize the difference in charge state and/or hydrophobicity between the two molecules, enhancing separation.
Step 2: Modify Organic Solvent Strength and Type
The choice and concentration of the organic modifier in a reversed-phase method directly control retention time and can influence selectivity.[8]
-
Problem: Peaks are eluting too close together.
-
Solution 1 (Strength): Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention factor (k') for both compounds, providing more time for the column to perform the separation.[9]
-
Solution 2 (Type): If adjusting the strength is insufficient, switch the organic solvent. Replacing acetonitrile with methanol (B129727) can alter the selectivity (α) of the separation because of differences in solvent properties.
Step 3: Evaluate Column Chemistry
If mobile phase optimization does not yield satisfactory results, the stationary phase is the next most powerful factor to change.[8]
-
Problem: The stationary phase does not provide enough selectivity for the analyte pair.
-
Solution: Switch to a column with a different stationary phase.
-
Phenyl Column: Introduces pi-pi interactions, which can help differentiate between the aromatic systems of the two molecules.
-
Polar-Endcapped C18: Minimizes interactions with residual silanols, which can improve the peak shape of basic compounds like Cetirizine.
-
HILIC Column: An alternative for separating polar compounds. In HILIC mode, the N-oxide, being more polar, would be retained longer than the parent Cetirizine.[5]
-
Data Presentation: Example HPLC Methods
The following table summarizes various reported HPLC methods used for the analysis of Cetirizine and its related impurities, which can serve as starting points for method development.
| Parameter | Method 1[10] | Method 2 | Method 3[5] |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Thermo Hypersil C18 (250 x 4.6 mm, 5 µm) | XBridge BEH HILIC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M KH₂PO₄ : ACN : MeOH : THF (12:5:2:1 v/v/v/v) | Buffer : Acetonitrile (80:20 v/v) | Acetonitrile : Aqueous Buffer (93:7 v/v) |
| Buffer | 0.05 M Potassium Dihydrogen Phosphate | 900ml water + 200ml 0.01M H₂SO₄ | Acidified aqueous solution of tetrabutylammonium (B224687) hydrogen sulfate |
| pH | 5.5 | Not specified | Not specified |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Detection (UV) | 230 nm | Not specified | Not specified |
Experimental Protocol: RP-HPLC Method
This protocol provides a robust starting point for separating Cetirizine from its N-oxide.
1. Objective: To achieve a resolution (Rs) of ≥ 2.0 between Cetirizine and this compound.
2. Materials & Reagents:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade
-
Phosphoric Acid, analytical grade
-
Cetirizine and this compound reference standards
3. Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient: 80% A to 70% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detector Wavelength: 230 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Buffer Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Sample Preparation: Accurately weigh and dissolve the Cetirizine sample (containing the N-oxide impurity) in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and run the gradient method.
-
Evaluation: Identify the peaks based on the retention times of the individual reference standards. Calculate the resolution between the Cetirizine and this compound peaks. The N-oxide, being more polar, is expected to elute slightly earlier than Cetirizine in reversed-phase mode.
Visualization of Key Molecules
Understanding the subtle structural difference between Cetirizine and its N-oxide is key to developing a selective analytical method.
Caption: Structural comparison of Cetirizine and its primary oxidative degradant, this compound.
References
- 1. This compound | 1076199-80-8 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. helixchrom.com [helixchrom.com]
- 4. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. mastelf.com [mastelf.com]
- 8. chromtech.com [chromtech.com]
- 9. Factors Affecting Resolution in HPLC [merckmillipore.com]
- 10. ovid.com [ovid.com]
Technical Support Center: Stability of Cetirizine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Cetirizine (B192768) N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Cetirizine, and how is Cetirizine N-oxide formed?
A1: The primary degradation pathway for Cetirizine, particularly in formulations containing excipients like polyethylene (B3416737) glycol (PEG), is oxidation.[1][2] This leads to the formation of this compound. The degradation can be initiated by reactive peroxide intermediates, such as peroxyl radicals, which may be present in or formed through the oxidation of excipients like PEG.[1][2] The oxidation selectively occurs on the sterically less hindered piperazine (B1678402) nitrogen of the Cetirizine molecule.[1]
Q2: How does pH influence the stability of Cetirizine and the formation of this compound?
A2: The formation of this compound is significantly influenced by the pH of the solution. Studies have shown that Cetirizine is more stable in acidic to neutral conditions. Specifically, at pH 4.5 and 6.5, the formation of this compound is minimal.[1] However, the rate of N-oxide formation increases at a pH greater than 7.[1][3]
Q3: What are the optimal pH conditions for minimizing the formation of this compound?
A3: Based on forced degradation studies, the optimal pH for ensuring the stability of Cetirizine and minimizing the formation of this compound is between 4.5 and 6.5.[1][4] Within this range, the percentage of this compound formed, even under accelerated temperature conditions (80°C), remains relatively low over an extended period.[1]
Q4: Are there other factors besides pH that can affect the stability of Cetirizine?
A4: Yes, other factors can influence the degradation of Cetirizine. These include:
-
Temperature: Elevated temperatures accelerate the rate of degradation.[5]
-
Excipients: The presence of certain excipients, like polyethylene glycols (PEG), can promote oxidation due to the formation of peroxide intermediates.[1][2]
-
Oxidizing agents: Direct exposure to oxidizing agents like hydrogen peroxide will lead to the formation of this compound.[2][5]
-
Light: Photolytic degradation can also occur, so protection from light is advisable.[6]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Unexpectedly high levels of this compound detected in a new formulation. | The pH of the formulation may be outside the optimal stability range (4.5-6.5). | Measure and adjust the pH of the formulation to be within the 4.5 to 6.5 range. Consider using a suitable buffering agent to maintain the pH. |
| The formulation contains excipients prone to forming peroxides (e.g., PEG). | Evaluate the necessity of the excipient. If it is essential, consider adding an antioxidant to the formulation to inhibit the oxidation process.[4] | |
| Inconsistent stability results across different batches. | Variation in the pH of the raw materials or the final formulation. | Implement stricter pH control during the manufacturing process for all raw materials and the final product. |
| Inconsistent storage conditions (temperature, light exposure). | Ensure all batches are stored under controlled and consistent conditions as per stability testing protocols. | |
| Difficulty in separating and quantifying Cetirizine and this compound using HPLC. | The chromatographic method is not optimized for resolving these two compounds. | Develop and validate a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) is often a good starting point.[7] The detection wavelength is typically around 230 nm.[8] |
Quantitative Data Summary
The following table summarizes the percentage of this compound formed from Cetirizine in a PEG-containing solution at 80°C over 48 days at various pH levels.
| pH | 2 days (%) | 6 days (%) | 16 days (%) | 28 days (%) | 48 days (%) |
| 3.0 | 0.8 | 1.5 | 3.2 | 5.1 | 7.8 |
| 4.0 | 0.5 | 1.1 | 2.5 | 4.2 | 6.5 |
| 4.5 | 0.3 | 0.8 | 1.8 | 3.1 | 5.7 |
| 5.0 | 0.4 | 1.0 | 2.3 | 3.8 | 6.2 |
| 5.5 | 0.6 | 1.3 | 2.8 | 4.6 | 7.0 |
| 6.0 | 0.9 | 1.8 | 3.5 | 5.5 | 8.1 |
| 6.5 | 1.5 | 2.5 | 4.5 | 6.3 | 7.6 |
| 7.0 | 2.1 | 3.4 | 5.8 | 8.0 | 10.5 |
| 7.5 | 2.8 | 4.2 | 6.9 | 9.5 | 12.8 |
| 10.0 | 4.5 | 6.8 | 10.2 | 13.5 | 17.2 |
Data adapted from a forced degradation study of Cetirizine in a PEG-containing formulation.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of Cetirizine under Different pH Conditions
Objective: To evaluate the stability of Cetirizine and the formation of this compound in a solution at various pH levels under accelerated temperature conditions.
Materials:
-
Cetirizine hydrochloride
-
Polyethylene glycol 400 (PEG 400)
-
Deionized (DI) water
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrochloric acid (HCl) for pH adjustment
-
Scintillation vials
-
HPLC system with UV detector
-
Analytical column (e.g., C18)
-
Mobile phase (e.g., 50 mM KH2PO4 and acetonitrile, 60:40 v/v, pH adjusted to 3.5)[7]
Procedure:
-
Solution Preparation: Prepare a stock solution of Cetirizine in a mixture of DI water and PEG 400.[3]
-
pH Adjustment: Aliquot the stock solution into separate vials. Adjust the pH of each aliquot to the desired levels (e.g., 3.0, 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, and 10.0) using NaOH or HCl.[3]
-
Incubation: Purge the vials with nitrogen, seal them, and place them in an oven set to a constant temperature (e.g., 80°C).[3]
-
Sampling: Withdraw aliquots from each vial at specified time intervals (e.g., 0, 2, 6, 16, 28, and 48 days).[3]
-
HPLC Analysis: Analyze the withdrawn samples using a validated stability-indicating HPLC method to quantify the amount of Cetirizine and this compound.[1]
Protocol 2: Synthesis of this compound Reference Standard
Objective: To synthesize this compound for use as a reference standard in analytical methods.
Materials:
-
Cetirizine hydrochloride
-
30% Aqueous hydrogen peroxide
-
Heating apparatus (e.g., water bath)
-
Purification system (e.g., preparative TLC or column chromatography)
Procedure:
-
Reaction Setup: Dissolve Cetirizine hydrochloride in a 30% aqueous solution of hydrogen peroxide.[5]
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 70–80°C) for several hours to facilitate the oxidation.[5]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., HPLC).
-
Purification: Once the reaction is complete, purify the reaction mixture to isolate the this compound. This can be achieved using techniques like preparative Thin Layer Chromatography (TLC) or column chromatography.[1]
-
Characterization: Characterize the isolated product using analytical techniques such as 1H NMR, LC-MS/MS to confirm its identity as this compound.[1][2]
Visualizations
Caption: Workflow for the forced degradation study of Cetirizine.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. This compound | 1076199-80-8 | Benchchem [benchchem.com]
- 6. ijpcsonline.com [ijpcsonline.com]
- 7. brieflands.com [brieflands.com]
- 8. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Inhibition of Cetirizine N-oxide Formation with Antioxidants
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of antioxidants to inhibit the formation of Cetirizine (B192768) N-oxide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Cetirizine N-oxide and why is its formation a concern?
A1: this compound is a primary oxidative degradation product of Cetirizine.[1] Its formation is a concern in pharmaceutical formulations and experimental solutions as it represents a degradation of the active pharmaceutical ingredient (API), potentially impacting its stability and efficacy. The N-oxide is formed by the addition of an oxygen atom to one of the nitrogen atoms in the piperazine (B1678402) ring of the Cetirizine molecule.[1]
Q2: What are the common causes of this compound formation in experimental settings?
A2: this compound formation is primarily caused by oxidative stress. Common triggers in a laboratory or manufacturing setting include:
-
Presence of Oxidizing Agents: Direct exposure to oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium percarbonate can readily induce the formation of this compound.[2][3]
-
Reactive Peroxide Intermediates from Excipients: Certain excipients, notably polyethylene (B3416737) glycol (PEG), can auto-oxidize to form reactive peroxide intermediates like peroxyl radicals. These radicals can then oxidize Cetirizine to form the N-oxide.[1][2]
-
Environmental Factors: Elevated temperatures and exposure to UV light can accelerate the oxidative degradation of Cetirizine.[4]
Q3: Which antioxidants are effective in preventing this compound formation?
A3: Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) have been shown to be effective in reducing the rate of Cetirizine oxidation.[1][2] They work by inhibiting the formation of peroxide intermediates, particularly in formulations containing excipients like PEG.[1]
Q4: How can I detect and quantify the formation of this compound?
A4: The most common and reliable method for detecting and quantifying this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][4] A stability-indicating HPLC method can effectively separate Cetirizine from its N-oxide and other degradation products, allowing for accurate quantification of each compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high levels of this compound detected in my sample. | Presence of oxidizing contaminants in reagents or solvents. | Use high-purity, peroxide-free solvents and reagents. Consider filtering solvents through a column of activated alumina (B75360) to remove peroxides. |
| Degradation of excipients like PEG leading to peroxide formation. | If using PEG-containing formulations, add an antioxidant such as BHT or BHA to the formulation. Store PEG-containing solutions protected from light and at controlled room temperature. | |
| High-temperature processing or storage. | Avoid excessive heat during sample preparation and storage. If elevated temperatures are necessary, minimize the duration of exposure. | |
| Inconsistent results when testing the efficacy of antioxidants. | Improper dispersion or dissolution of the antioxidant in the sample matrix. | Ensure the antioxidant is fully dissolved and homogenously dispersed in the formulation. Sonication may aid in dissolution. |
| The concentration of the antioxidant is too low. | Optimize the concentration of the antioxidant. A typical starting concentration for BHA or BHT can be in the range of 0.01% to 0.1% (w/w) of the formulation. | |
| The chosen antioxidant is not effective against the specific oxidative stressor. | Consider the mechanism of oxidation. If it is a direct reaction with a strong oxidizing agent, a higher concentration of a potent antioxidant may be required. | |
| Difficulty in separating Cetirizine and this compound peaks in HPLC. | Suboptimal HPLC method parameters. | Develop and validate a stability-indicating HPLC method. Key parameters to optimize include the mobile phase composition (acetonitrile and a phosphate (B84403) buffer are common), pH, column type (a C18 column is often used), and detector wavelength (typically around 230 nm).[2][4] |
Quantitative Data Summary
While direct side-by-side percentage inhibition data for various antioxidants is not extensively published, the literature consistently indicates the effectiveness of BHA and BHT in reducing the rate of this compound formation, particularly in the presence of auto-oxidizing excipients like PEG. The degradation of Cetirizine under oxidative stress typically follows pseudo-first-order kinetics.[5]
| Antioxidant | Efficacy in Inhibiting this compound Formation | Key Findings from Literature |
| Butylated Hydroxyanisole (BHA) | Effective | Reduces the rate of Cetirizine oxidation in PEG-containing formulations by scavenging peroxide radicals.[2] |
| Butylated Hydroxytoluene (BHT) | Effective | Inhibits the formation of peroxide intermediates from excipients like PEG, thereby preventing the oxidation of Cetirizine.[1] |
Experimental Protocols
Protocol 1: Forced Oxidation of Cetirizine to Generate this compound
This protocol describes a method to intentionally degrade Cetirizine to produce the N-oxide for use as a reference standard or for method development.
Materials:
-
Cetirizine Dihydrochloride
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized Water
-
Methanol
-
Volumetric flasks and pipettes
-
Heating apparatus (e.g., water bath or heating block)
Procedure:
-
Prepare a stock solution of Cetirizine Dihydrochloride in deionized water (e.g., 1 mg/mL).
-
In a suitable reaction vessel, combine a known volume of the Cetirizine stock solution with 30% H₂O₂. A typical ratio is 1:1 (v/v).
-
Heat the reaction mixture at a controlled temperature, for example, 70-80°C, for several hours.[1] The reaction progress can be monitored by taking aliquots at different time points.
-
After the desired level of degradation is achieved, cool the reaction mixture to room temperature.
-
Dilute an aliquot of the reaction mixture with the HPLC mobile phase for analysis.
Protocol 2: Evaluation of Antioxidant Efficacy in a PEG-based Formulation
This protocol outlines a method to assess the ability of an antioxidant to prevent the formation of this compound in a formulation containing Polyethylene Glycol (PEG).
Materials:
-
Cetirizine Dihydrochloride
-
Polyethylene Glycol 400 (PEG 400)
-
Antioxidant (e.g., BHA or BHT)
-
Deionized Water
-
pH adjustment solutions (e.g., NaOH, HCl)
-
Incubator or oven
-
HPLC system
Procedure:
-
Preparation of Control Formulation: Prepare a solution of Cetirizine in PEG 400 and water. For example, dissolve 8 g of Cetirizine in 8.6 g of deionized water and 260 g of PEG 400.[2]
-
Preparation of Test Formulation: Prepare an identical formulation as the control, but with the addition of the antioxidant (e.g., 0.02% w/w BHA). Ensure the antioxidant is fully dissolved.
-
pH Adjustment: Adjust the pH of both the control and test formulations to a desired level (e.g., pH 7.0) using appropriate acid or base solutions.[2]
-
Stress Conditions: Aliquot the formulations into separate vials and incubate them at an elevated temperature (e.g., 60°C or 80°C) for a specified period (e.g., several days or weeks).[2]
-
Sampling: At predetermined time intervals, withdraw samples from each vial.
-
Sample Preparation for HPLC: Dilute the samples with the HPLC mobile phase to a suitable concentration for analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the concentrations of Cetirizine and this compound.
-
Data Analysis: Compare the rate of N-oxide formation in the test formulation (with antioxidant) to the control formulation (without antioxidant) to determine the efficacy of the antioxidant.
Protocol 3: Stability-Indicating HPLC Method for Cetirizine and this compound
This protocol provides a general framework for an HPLC method capable of separating Cetirizine from its N-oxide.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile). A common starting ratio is 60:40 (buffer:acetonitrile).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[2]
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of Cetirizine and, if available, this compound in the mobile phase.
-
Prepare the samples for analysis by diluting them to an appropriate concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Identify the peaks for Cetirizine and this compound based on their retention times, which should be determined using the standard solutions.
-
Quantify the amount of each compound by comparing the peak areas in the sample chromatograms to those in the standard chromatograms.
Visualizations
Caption: Mechanism of this compound formation.
Caption: Workflow for evaluating antioxidant efficacy.
References
- 1. This compound | 1076199-80-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validating a stability indicating HPLC method for kinetic study of cetirizine degradation in acidic and oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of Cetirizine N-oxide
Welcome to the technical support center for the chromatographic analysis of Cetirizine (B192768) N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on column selection, method development, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Cetirizine N-oxide to consider for chromatographic separation?
A1: this compound is a polar metabolite of Cetirizine. The introduction of the N-oxide group increases its polarity compared to the parent drug. This higher polarity is the primary factor influencing its retention behavior in different chromatographic modes.
Q2: Which chromatographic modes are suitable for the analysis of this compound?
A2: Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for the analysis of this compound. Mixed-mode chromatography, which combines RP and ion-exchange characteristics, is also a viable option. The choice depends on the specific requirements of the analysis, such as the sample matrix and the need to separate it from Cetirizine and other related substances.
Q3: How does this compound typically behave in Reversed-Phase (RP) chromatography?
A3: Due to its increased polarity, this compound is less hydrophobic than Cetirizine. Consequently, it will have weaker retention and elute earlier than Cetirizine on a standard C18 or C8 column under typical RP-HPLC conditions.
Q4: Why is HILIC a good alternative for this compound analysis?
A4: HILIC is specifically designed for the separation of polar and hydrophilic compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. This allows for better retention and separation of polar analytes like this compound that are often poorly retained in reversed-phase mode.[1][2]
Q5: What are the advantages of using a core-shell column for this analysis?
A5: Core-shell columns can provide higher efficiency and faster separations compared to fully porous particle columns of the same dimension. This can lead to improved resolution and shorter run times. For instance, a Poroshell 120 HILIC column has been successfully used for the determination of Cetirizine and its degradation product.[3]
Column Selection and Experimental Protocols
The selection of an appropriate column is critical for achieving a successful separation. Below is a summary of columns and conditions that have been used for the analysis of Cetirizine and its related compounds, which can be adapted for this compound.
Column Selection Guide
| Chromatographic Mode | Column Type | Typical Application |
| Reversed-Phase (RP) | C18, C8 | Analysis of Cetirizine and its impurities. This compound will have low retention. |
| Hydrophilic Interaction (HILIC) | Silica (B1680970), Amide, Zwitterionic | Ideal for retaining and separating the polar this compound. |
| Mixed-Mode | RP/Cation-Exchange | Separation based on both hydrophobicity and ionic interactions.[4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Reversed-Phase HPLC Method
This method is suitable for the analysis of Cetirizine and can be adapted to monitor for the earlier eluting this compound.
| Parameter | Condition |
| Column | Symmetry® C18, 5 µm, 4.6 mm × 150 mm[4] |
| Mobile Phase | 50 mM KH2PO4 : Acetonitrile (60:40 v/v), pH 3.5[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 230 nm[4] |
| Column Temperature | Ambient[4] |
HILIC Method
This method is specifically designed for the separation of polar compounds and is well-suited for this compound.
| Parameter | Condition |
| Column | Poroshell 120 Hilic, 2.7 µm, 4.6 × 150 mm[2][5] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid (20:80 v/v)[2][5] |
| Flow Rate | 1.0 mL/min[2][5] |
| Detection | UV at 235 nm[2][5] |
| Injection Volume | 5.0 µL[2][5] |
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and the accuracy of integration.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the silica backbone of the column. | - Lower the mobile phase pH (e.g., to 2.5-3.0) to suppress silanol (B1196071) ionization.- Use a highly end-capped column or a column with a different stationary phase (e.g., HILIC).- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (use with caution as it can be difficult to remove from the column). |
| Peak Tailing | Column overload. | - Reduce the sample concentration or injection volume. |
| Peak Fronting | Sample overload (mass or volume). | - Dilute the sample or decrease the injection volume. |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | Partially blocked column frit or void at the column inlet. | - Backflush the column. If the problem persists, replace the column. |
Issue: Irreproducible Retention Times
| Problem | Potential Cause | Recommended Solution |
| Shifting Retention Times | Inadequate column equilibration, especially in HILIC. | - Ensure sufficient equilibration time between runs, which can be longer for HILIC methods. |
| Shifting Retention Times | Changes in mobile phase composition. | - Prepare fresh mobile phase daily and ensure accurate composition. |
| Shifting Retention Times | Fluctuations in column temperature. | - Use a column oven to maintain a constant temperature. |
Logical Workflow for Column Selection
The following diagram illustrates a logical workflow for selecting the appropriate column for this compound analysis.
References
- 1. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction chromatography (HILIC) for the determination of cetirizine dihydrochloride - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
A Comparative Guide to the Analytical Quantification of Cetirizine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Cetirizine and its primary oxidation product, Cetirizine N-oxide. While validated methods for Cetirizine are well-established, this guide also proposes a robust analytical approach for the quantification of this compound, a critical aspect for stability and impurity profiling in drug development.
Introduction to Cetirizine and this compound
Cetirizine is a potent second-generation H1 histamine (B1213489) receptor antagonist widely used in the treatment of allergies. During its synthesis, formulation, or storage, Cetirizine can undergo oxidation to form this compound. The accurate quantification of this N-oxide is crucial for ensuring the quality, safety, and efficacy of Cetirizine-containing pharmaceutical products. This guide compares established High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for Cetirizine and puts forth a proposed LC-MS/MS method for the validation of this compound quantification.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
Table 1: Comparison of Validated Analytical Methods for Cetirizine Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 20 µg/mL[1] | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.2 µg/mL[1] | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL[1] | 0.5 ng/mL |
| Accuracy (% Recovery) | ~99%[1] | 98 - 102% |
| Precision (%RSD) | < 1.5%[1] | < 15% |
| Selectivity | Good | Excellent |
| Instrumentation Cost | Lower | Higher |
| Throughput | Moderate | High |
Proposed Method for this compound Quantification
Based on the chemical similarity to Cetirizine and the need for high sensitivity and selectivity in impurity analysis, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is proposed for the quantification of this compound. While specific validation data for a dedicated this compound assay is not extensively published, the following parameters are based on established methods for Cetirizine and represent a robust starting point for method validation.
Table 2: Proposed LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Proposed LC-MS/MS |
| Linearity Range | 0.5 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 15% |
| Selectivity | High (Specific MRM transitions) |
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Internal Standard | Isotopically labeled this compound or a structurally similar compound |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are the experimental protocols for a validated HPLC method for Cetirizine and the proposed LC-MS/MS method for this compound.
Validated Stability-Indicating HPLC Method for Cetirizine[1]
This method is suitable for the quantification of Cetirizine in the presence of its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Symmetry C18 column.
-
Mobile Phase: A mixture of 50 mM KH2PO4 and acetonitrile (B52724) (60:40 v/v), with the pH adjusted to 3.5.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing Cetirizine in the mobile phase to achieve a concentration within the calibration range.
-
For tablet analysis, a representative number of tablets are weighed, crushed into a fine powder, and an accurately weighed portion is dissolved in the mobile phase.
-
The solution is then sonicated, filtered, and diluted as necessary.
-
-
Standard Preparation: Prepare a stock solution of Cetirizine hydrochloride in the mobile phase. Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 15, 20 µg/mL).
-
Validation Parameters:
-
Linearity: Assessed over the concentration range of 1-20 µg/mL.
-
Precision: Determined by replicate injections of a standard solution.
-
Accuracy: Evaluated by the standard addition method.
-
LOD and LOQ: Determined based on the signal-to-noise ratio.
-
Proposed LC-MS/MS Method for this compound Quantification
This proposed method is designed for the sensitive and selective quantification of this compound in pharmaceutical substances and drug products.
-
Instrumentation: An LC system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Proposed MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined by direct infusion of a this compound standard.
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z).
-
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
-
Spike with an internal standard (e.g., isotopically labeled this compound).
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare working standards for the calibration curve by diluting the stock solution with the mobile phase.
-
Proposed Validation Experiments:
-
Specificity: Analyze blank samples and samples spiked with Cetirizine and other potential impurities to ensure no interference at the retention time of this compound.
-
Linearity: Establish a calibration curve over a suitable concentration range (e.g., 0.5 - 100 ng/mL).
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Stability: Evaluate the stability of the analyte in solution under various conditions.
-
Visualizing the Workflow and Molecular Relationship
To better illustrate the processes and molecules involved, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Oxidation of Cetirizine to this compound.
References
Comparative Guide to Inter-day and Intra-day Precision for Cetirizine Bioanalytical Assays
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the inter-day and intra-day precision for bioanalytical assays of cetirizine (B192768). While specific data for Cetirizine N-oxide was not prominently available in the reviewed literature, the methodologies presented for cetirizine are highly applicable for the analysis of its N-oxide metabolite, often requiring only minor modifications to chromatographic and mass spectrometric conditions. The data herein serves as a robust reference for establishing and validating a precise and reliable assay for this compound.
The primary analytical techniques for the quantification of cetirizine in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Precision of Cetirizine Assays
The following tables summarize the inter-day and intra-day precision, along with other key validation parameters, for different cetirizine bioanalytical methods. The precision is typically expressed as the coefficient of variation (CV%).
Table 1: Inter-day and Intra-day Precision of LC-MS/MS Methods for Cetirizine
| Concentration (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy/Recovery (%) | Method | Reference |
| Not Specified | < 9% | < 9% | Not Specified | LC-MS/MS | [1] |
| 0.5 (LLOQ) | < 15% | Not Specified | Acceptable | HPLC-MS/MS | [2] |
Table 2: Inter-day and Intra-day Precision of HPLC-UV Methods for Cetirizine
| Concentration (µg/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy/Recovery (%) | Method | Reference |
| Not Specified | < 10% | < 10% | Inaccuracy did not exceed 8% | HPLC | [3][4] |
| 1, 5, 20 | < 1.5% | < 1.5% | Not Specified | HPLC | [5][6] |
| Not Specified | < 0.8% | < 0.8% | Not Specified | HPLC | [7] |
| Not Specified | < 1.96% | < 1.96% | Relative percentage error < 2.0% | HPLC | [8] |
| Not Specified | < 4% | < 4% | 98.59% | HPLC |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are representative protocols for LC-MS/MS and HPLC-UV methods for cetirizine quantification.
LC-MS/MS Method Protocol
This method offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies where low concentrations of the analyte are expected.[9][10]
-
Sample Preparation (Protein Precipitation) [10][11]
-
To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., Cetirizine-d4 at 100 ng/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions
-
HPLC System: Standard LC system.
-
Column: C18 analytical column.[11]
-
Mobile Phase: A mixture of methanol (B129727) and 10 mM aqueous ammonium (B1175870) acetate (B1210297) solution (60:40, v/v).[2]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometric Conditions [11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
HPLC-UV Method Protocol
This method is a cost-effective alternative for routine analysis where high sensitivity is not a primary requirement.[9]
-
Sample Preparation (Liquid-Liquid Extraction) [3]
-
To 0.5 mL of plasma, add an internal standard (e.g., diazepam).
-
Add 200 µL of a basifying agent (e.g., 1M NaOH).[9]
-
Add 3 mL of an extraction solvent (e.g., dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
-
Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.3% triethylamine (B128534) buffer at pH 3) in a ratio of 35:65 (v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 20 µL.[9]
-
Mandatory Visualizations
Experimental Workflow for this compound Assay
The following diagram illustrates a typical experimental workflow for the quantification of this compound in a biological matrix using LC-MS/MS.
Caption: A typical bioanalytical workflow for the quantification of this compound.
Logical Relationship for Method Selection
The choice between LC-MS/MS and HPLC-UV depends on the specific requirements of the study.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 2. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cetirizine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Comparative Guide to the Accuracy and Linearity of Cetirizine N-oxide Measurement
For researchers, scientists, and drug development professionals, the accurate and linear measurement of drug metabolites is critical for pharmacokinetic, toxicokinetic, and stability studies. Cetirizine (B192768) N-oxide, an oxidative degradation product and potential metabolite of the widely used antihistamine Cetirizine, requires precise quantification to understand its formation and impact.[1][2][3][4][5] This guide provides a comparative overview of the primary analytical methods suitable for the measurement of Cetirizine N-oxide, with a focus on their accuracy and linearity.
While specific validated methods for the direct quantification of this compound are not extensively published, the analytical techniques established for the parent drug, Cetirizine, are readily adaptable. The most prominent and suitable methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Data
The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Cetirizine, which can be considered indicative for the analysis of its N-oxide derivative. It is imperative to note that a formal validation would be required for this compound to establish these parameters definitively.
Table 1: Comparison of Chromatographic Methods for Cetirizine Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 150 µg/mL | 0.5 - 500 ng/mL[6][7] |
| Accuracy (% Recovery) | 98.59 - 101.20%[8] | 97 - 102.2% |
| Precision (%RSD) | < 2% | < 15%[7] |
| Limit of Detection (LOD) | 0.2 - 4 µg/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.5 ng/mL[6][7] |
Experimental Protocols
Detailed methodologies for HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for Cetirizine and would serve as a strong starting point for the development and validation of a method for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method offers a cost-effective and widely accessible approach for the quantification of Cetirizine and its related compounds.
1. Sample Preparation (from plasma):
-
To 500 µL of plasma, add an appropriate internal standard.
-
Add 200 µL of a basifying agent (e.g., 1M NaOH).
-
Perform liquid-liquid extraction with 3 mL of an organic solvent (e.g., a mixture of dichloromethane (B109758) and ethyl acetate).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.067 M phosphate (B84403) buffer at pH 3.4) in a 1:1 (v/v) ratio.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 227 nm.[8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies.[7][9][10][11][12]
1. Sample Preparation (from plasma):
-
To 100 µL of plasma, add 20 µL of a stable isotope-labeled internal standard (e.g., Cetirizine-d4).[10]
-
Vortex the mixture for 1 minute.[10]
-
Centrifuge at 14,000 rpm for 10 minutes.[10]
-
Transfer the supernatant to an autosampler vial for analysis.[10]
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 column (e.g., Xterra MS C18).[12]
-
Mobile Phase: A gradient elution using a mixture of methanol (B129727) and 10 mM aqueous ammonium (B1175870) acetate.[6]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For Cetirizine, the transition is m/z 389.3 → 201.1.[12] A similar approach would be used to identify and optimize a specific transition for this compound.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of an analyte like this compound using HPLC-UV and LC-MS/MS.
Caption: Workflow for quantification by HPLC-UV.
Caption: Workflow for quantification by LC-MS/MS.
Conclusion
The accurate and linear measurement of this compound is achievable using established analytical techniques such as HPLC-UV and LC-MS/MS. While LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected, HPLC-UV provides a robust and cost-effective alternative for in-vitro studies or when higher concentrations are present. The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. It is crucial to perform a thorough method validation for this compound to ensure data integrity and reliability, using the protocols for the parent compound as a well-established foundation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 1076199-80-8 | LGC Standards [lgcstandards.com]
- 6. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a HPLC method for the determination of cetirizine in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
Quantitative Analysis of Cetirizine N-oxide: A Comparative Guide to Detection and Quantification Limits
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the analytical sensitivity for Cetirizine (B192768) N-oxide and other prominent second-generation antihistamines.
This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Cetirizine N-oxide, a primary metabolite and degradation product of the widely used antihistamine, Cetirizine. Understanding the analytical sensitivity for this compound is crucial for researchers in drug metabolism, pharmacokinetics, and formulation stability studies. This document presents a compilation of reported LOD and LOQ values for Cetirizine and other key antihistamines, offering a valuable resource for selecting and developing appropriate analytical methodologies.
Comparative Analysis of Detection and Quantification Limits
| Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| Cetirizine | HPLC | 0.2 µg/mL | 1 µg/mL | [1][2] |
| HPLC | 0.151 µg/mL | 0.502 µg/mL | [3] | |
| HPLC | 0.4 ng | 5-30 ng | [4] | |
| HPLC-MS/MS | - | 0.5 ng/mL | [2][5] | |
| Cetirizine Related Impurities (including N-oxide) | HPLC | 0.08–0.26 µg/mL | 0.28–0.86 µg/mL | |
| Fexofenadine | HPLC | 0.02 µg/mL | 0.05 µg/mL | |
| Loratadine | HPLC | 0.016–0.028 µg/mL | 0.044–0.088 µg/mL | [6] |
| Levocetirizine | HPLC | - | 0.5 ng/mL | [5] |
| Desloratadine | HPLC | 0.00721 µg/mL | 0.0210 µg/mL | |
| HPLC | 1.28 µg/mL | 3.89 µg/mL | [7] | |
| Ebastine | HPLC | 50 ng/mL | 100 ng/mL | [8] |
| HPLC | 0.11 µg/mL | 0.33 µg/mL | [1] |
Note: The variability in LOD and LOQ values across different studies can be attributed to variations in instrumentation, column chemistry, mobile phase composition, and the specific validation procedures employed.
Experimental Protocols
The determination of LOD and LOQ is a critical component of analytical method validation, ensuring the reliability and sensitivity of the method. The values presented in this guide were predominantly established using the following internationally recognized (ICH) guidelines:
1. Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:
This is the most common approach for HPLC methods. The LOD and LOQ are calculated using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines (a measure of the noise).
-
S = the slope of the calibration curve.
To obtain these values, a calibration curve is typically constructed using a series of standards at concentrations in the expected range of the LOD and LOQ. The response (e.g., peak area) is plotted against the known concentration, and the standard deviation of the intercept is determined from the regression analysis.
2. Based on Signal-to-Noise Ratio:
This method is also widely used, particularly when the instrumental noise is readily apparent.
-
LOD: is typically determined as the concentration that results in a signal-to-noise ratio of 3:1.
-
LOQ: is determined as the concentration that results in a signal-to-noise ratio of 10:1.
The signal-to-noise ratio is calculated by comparing the height of the analyte peak to the amplitude of the baseline noise in a region where no peak is present.
Cetirizine Signaling Pathway
Cetirizine is a potent and selective antagonist of the peripheral histamine (B1213489) H1 receptor. Its mechanism of action involves blocking the effects of histamine, a key mediator in allergic reactions. The following diagram illustrates the simplified signaling pathway associated with Cetirizine's action.
Caption: Simplified signaling pathway of Cetirizine's antihistaminic action.
Experimental Workflow for LOD/LOQ Determination
The following diagram outlines a typical experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analyte like this compound using HPLC.
Caption: General workflow for LOD and LOQ determination via HPLC.
References
- 1. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development, Validation and Application of RP-HPLC Method: Simultaneous Determination of Antihistamine and Preservatives with Paracetamol in Liquid Formulations and Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
A Comparative Stability Analysis of Cetirizine and its N-oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the stability of the second-generation antihistamine, Cetirizine, and its primary oxidative degradation product, Cetirizine N-oxide. Understanding the degradation pathways and stability profiles of a drug substance and its related impurities is paramount in the development of robust and safe pharmaceutical formulations. This document summarizes key experimental findings on the stability of both compounds under various stress conditions, outlines detailed experimental protocols for stability-indicating assays, and presents visual diagrams to illustrate relevant chemical transformations and experimental workflows.
Executive Summary of Stability Profiles
Cetirizine is susceptible to degradation under oxidative, acidic, and photolytic conditions, while it exhibits greater stability in alkaline and neutral environments. The primary product of oxidative degradation is this compound. Limited direct studies on the intrinsic stability of isolated this compound are available; however, its persistence under certain conditions of its formation suggests a degree of stability. The comparative stability is summarized below, with Cetirizine's data derived from extensive forced degradation studies and the N-oxide's profile inferred from its formation and persistence during these studies.
Data Presentation: Quantitative Stability Data
The following tables summarize the quantitative data from forced degradation studies on Cetirizine, highlighting the conditions under which significant degradation and the formation of this compound occur.
Table 1: Summary of Forced Degradation Studies of Cetirizine
| Stress Condition | Reagent/Parameters | Duration | Temperature | Cetirizine Degradation (%) | Major Degradation Products Identified |
| Acidic Hydrolysis | 2 M HCl | 48 hours | Not Specified | ~99% | α-(4-chlorophenyl) benzyl (B1604629) alcohol[1] |
| 0.5 N HCl | 48 hours | Not Specified | No significant degradation | Not Applicable | |
| 0.1 M HCl | 24 hours | Room Temp. | Not substantial | - | |
| 0.1 M HCl | - | 105°C | Up to 19% | 5 degradation peaks | |
| Alkaline Hydrolysis | 0.1 N NaOH | 48 hours | Not Specified | Insignificant degradation | Not Applicable |
| 0.025 N NaOH | 2 hours | Not Specified | 15.83% | Unknown degradation peaks | |
| 0.1 M NaOH | 24 hours | Room Temp. | Not substantial | 3 degradation peaks | |
| 0.1 M NaOH | - | 105°C | Up to 15% | 12 degradation peaks | |
| Neutral Hydrolysis | Water | 48 hours | Not Specified | ~99% | α-(4-chlorophenyl) benzyl alcohol[1] |
| Oxidative Degradation | 0.5% H₂O₂ | Not Specified | 50-80°C | Significant degradation | This compound and others |
| 30% H₂O₂ | 48 hours | Not Specified | 1.84% degradation | Not specified | |
| 33% H₂O₂ | 24 hours | Room Temp. | 79% degradation | 5 degradation peaks | |
| Photolytic Degradation | UV-Visible light | 8 days | Not Specified | 30-50% | Not specified |
| Shed sunlight | 15 days | Not Specified | 10% | 1 degradation peak | |
| UV light | 24 hours | Not Specified | 9% | 4 degradation peaks | |
| Thermal Degradation | Dry heat | 7 days | 80°C | No significant degradation | Not Applicable |
| Dry heat | - | 105°C | 3% | 6 degradation peaks |
Table 2: Formation of this compound from Cetirizine in a PEG-containing Formulation at 80°C over 48 days
| pH | This compound Formed (%) | Relative Stability of Cetirizine |
| 4.5 | 0.34 - 5.7 | Significantly more stable |
| 6.5 | 1.5 - 7.6 | Significantly more stable |
| >7 | Increased formation | Less stable |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Forced Degradation (Stress Testing) of Cetirizine
This protocol outlines the conditions for inducing the degradation of Cetirizine to evaluate its stability profile.
-
Acid Hydrolysis : A solution of Cetirizine dihydrochloride (B599025) (e.g., 1% w/v) is prepared in 0.1 N HCl and refluxed for a specified period (e.g., 48 hours)[1]. Samples are withdrawn at various time points, neutralized, and analyzed by HPLC.
-
Alkaline Hydrolysis : A solution of Cetirizine dihydrochloride is prepared in 0.1 N NaOH and refluxed[1]. Sampling and analysis are performed as in acid hydrolysis.
-
Neutral Hydrolysis : Cetirizine dihydrochloride is dissolved in water and refluxed, with sampling and analysis following the same procedure[1].
-
Oxidative Degradation : A solution of Cetirizine dihydrochloride is treated with hydrogen peroxide (e.g., 0.3% H₂O₂) and refluxed[1]. Samples are withdrawn, and the reaction is quenched before HPLC analysis.
-
Photolytic Degradation : Solutions of Cetirizine are exposed to a light source providing both UV and visible light (e.g., in a photostability chamber) for an extended period. Control samples are kept in the dark. Samples are then analyzed by HPLC.
-
Thermal Degradation : Solid Cetirizine dihydrochloride is subjected to dry heat in an oven at a specific temperature (e.g., 70°C) for a set duration (e.g., 12 hours)[2]. The stressed solid is then dissolved and analyzed by HPLC.
Stability-Indicating HPLC Method for Cetirizine and Its Degradation Products
This method is designed to separate Cetirizine from its potential degradation products, including this compound, thus allowing for accurate quantification of the parent drug.
-
Chromatographic System : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., 0.01 M KH₂PO₄) and an organic solvent (e.g., acetonitrile) is used. The ratio may be adjusted for optimal separation (e.g., 60:40 v/v)[1].
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection Wavelength : Detection is performed at a wavelength where Cetirizine absorbs strongly, typically around 230 nm.
-
Injection Volume : 20 µL.
-
Method Validation : The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the stability analysis of Cetirizine and this compound.
Concluding Remarks
The stability of Cetirizine is well-documented, with oxidative degradation leading to the formation of this compound being a key transformation pathway. While Cetirizine is susceptible to degradation under specific stress conditions, it remains stable under others, providing a clear direction for formulation development to minimize degradation. The intrinsic stability of this compound requires further investigation through direct forced degradation studies to enable a complete and direct comparison. The experimental protocols and analytical methods detailed herein provide a solid foundation for such future studies and for the routine stability testing of Cetirizine in pharmaceutical products.
References
A Comparative Pharmacological Profile: Cetirizine Versus its N-oxide Metabolite
A comprehensive guide for researchers and drug development professionals on the pharmacological activities of the second-generation antihistamine, Cetirizine, and its primary oxidative metabolite, Cetirizine N-oxide. This document provides a detailed comparison of their mechanisms of action, supported by quantitative data and experimental methodologies, to elucidate their respective contributions to the therapeutic effects and metabolic fate of the parent drug.
Executive Summary
Cetirizine is a potent and highly selective histamine (B1213489) H1 receptor antagonist with well-established efficacy in the treatment of allergic conditions.[1][2] Its pharmacological activity is primarily attributed to its high affinity for the H1 receptor. In contrast, its metabolite, this compound, formed through oxidation, is generally considered to possess negligible antihistaminic activity. This guide synthesizes the available data to provide a clear distinction between the pharmacological profiles of these two compounds.
Mechanism of Action and Receptor Affinity
Cetirizine exerts its antihistaminic effect by acting as a selective inverse agonist of the histamine H1 receptor.[1] This binding stabilizes the inactive conformation of the receptor, thereby preventing histamine-induced activation and the subsequent downstream signaling cascade that leads to allergic symptoms.
The affinity of Cetirizine for the H1 receptor is a key determinant of its potency. In vitro studies have consistently demonstrated its high affinity, with a reported inhibitory constant (Ki) of approximately 6 nM.[1] This high affinity, coupled with its high selectivity for the H1 receptor over other receptors, contributes to its favorable therapeutic profile with a low incidence of off-target effects.[1]
Conversely, while this compound is a known metabolite and degradation product of Cetirizine, there is a significant lack of evidence to suggest it retains any meaningful pharmacological activity at the H1 receptor. It is widely understood to be a product of oxidative degradation and is not believed to contribute to the antihistaminic effects of the parent drug.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that differentiate the pharmacological activity of Cetirizine from what is known about this compound.
| Parameter | Cetirizine | This compound | Reference |
| H1 Receptor Binding Affinity (Ki) | ~ 6 nM | Not reported; considered negligible | [1] |
| Mechanism of Action | Selective H1 Receptor Inverse Agonist | Likely Inactive | |
| Primary Pharmacological Effect | Antihistaminic, Anti-inflammatory | None reported | [2] |
Signaling Pathway
The therapeutic action of Cetirizine is initiated by its binding to the H1 histamine receptor, a G-protein coupled receptor (GPCR). This interaction blocks the downstream signaling cascade typically initiated by histamine.
Figure 1. Simplified signaling pathway of the H1 histamine receptor and the inhibitory action of Cetirizine.
Experimental Protocols
A fundamental experiment to differentiate the pharmacological activity of Cetirizine and this compound is the in vitro histamine H1 receptor binding assay.
Experimental Protocol: Histamine H1 Receptor Binding Assay
Objective: To determine and compare the binding affinities (Ki) of Cetirizine and this compound for the human histamine H1 receptor.
Materials:
-
Human H1 receptor-expressing cell line (e.g., CHO-K1 or HEK293 cells)
-
Cell membrane preparation from the H1 receptor-expressing cells
-
Radioligand: [³H]-pyrilamine (a known H1 antagonist)
-
Test compounds: Cetirizine and this compound
-
Non-specific binding control: Mepyramine (a high-concentration unlabeled H1 antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Culture the H1 receptor-expressing cells and harvest them. Homogenize the cells in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Assay: In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-pyrilamine) at a fixed concentration (typically near its Kd value), and varying concentrations of the test compounds (Cetirizine or this compound).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the total binding, non-specific binding (in the presence of a high concentration of mepyramine), and specific binding (Total - Non-specific).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. Experimental workflow for the H1 receptor binding assay.
Conclusion
The available pharmacological data unequivocally demonstrate that Cetirizine is a potent and selective histamine H1 receptor antagonist, which is the basis for its therapeutic efficacy in allergic disorders. In stark contrast, its metabolite, this compound, is considered to be pharmacologically inactive with respect to H1 receptor antagonism. For researchers and professionals in drug development, the focus of antihistaminic activity should remain solely on the parent compound, Cetirizine, while this compound is primarily of interest in the context of drug metabolism and stability studies. Future research could definitively quantify the H1 receptor affinity of this compound to confirm its lack of activity.
References
Comparative Analysis of H1-Receptor Affinity: Cetirizine vs. Cetirizine N-oxide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the histamine (B1213489) H1-receptor affinity of the second-generation antihistamine, Cetirizine, and its N-oxide metabolite. This document synthesizes available experimental data and outlines the methodologies used for affinity determination.
Introduction
Cetirizine is a potent and selective histamine H1-receptor antagonist widely used in the treatment of allergic rhinitis and chronic urticaria.[1] Its primary mechanism of action involves blocking the effects of histamine at H1 receptors.[2] Cetirizine is metabolized to a limited extent in the body, with one of the identified metabolites being Cetirizine N-oxide.[3] This guide examines the available data on the H1-receptor binding affinity of both parent drug and its N-oxide metabolite to understand the potential contribution of the metabolite to the overall pharmacological effect.
Quantitative Comparison of H1-Receptor Affinity
A critical aspect of characterizing any pharmacologically active compound is its receptor binding affinity, often expressed as the inhibition constant (Ki). This value represents the concentration of a ligand required to occupy 50% of the receptors in the absence of the natural agonist and is a measure of the ligand's potency. A lower Ki value indicates a higher binding affinity.
| Compound | H1-Receptor Affinity (Ki) | Organism/System | Reference |
| Cetirizine | ~6 nM | Human | [1] |
| This compound | No publicly available data | - | - |
Data Interpretation:
Experimental data consistently demonstrates that Cetirizine possesses a high affinity for the human H1-receptor, with reported Ki values in the low nanomolar range.[1] This high affinity underscores its potency as an antihistamine.
In contrast, a comprehensive search of the scientific literature reveals a notable absence of publicly available quantitative data on the H1-receptor affinity of this compound. While identified as a metabolite, its pharmacological activity at the H1 receptor has not been extensively characterized.[3] Some sources suggest that this compound is not believed to have significant antihistamine activity.
Experimental Protocols
The determination of H1-receptor binding affinity is typically conducted through in vitro radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a drug and its target receptor.
Protocol: Competitive Radioligand Binding Assay for H1-Receptor Affinity
This protocol outlines a standard method for determining the Ki value of a test compound (e.g., Cetirizine) for the H1-receptor.
1. Materials:
- Receptor Source: Cell membranes prepared from cells recombinantly expressing the human H1-receptor (e.g., CHO or HEK293 cells).
- Radioligand: A radioactively labeled H1-receptor antagonist with high affinity, typically [³H]-Mepyramine.
- Test Compound: Cetirizine or this compound.
- Non-specific Binding Control: A high concentration of a non-labeled H1-receptor antagonist (e.g., Mianserin or Diphenhydramine).
- Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.
- Filtration System: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.
- Scintillation Counter: To measure the radioactivity on the filters.
2. Procedure:
- Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Three sets of reactions are typically prepared:
- Total Binding: Receptor membranes + radioligand.
- Non-specific Binding: Receptor membranes + radioligand + high concentration of non-specific control.
- Competitive Binding: Receptor membranes + radioligand + increasing concentrations of the test compound.
- Equilibrium: Incubate the mixture for a sufficient time at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
- Separation: Rapidly filter the incubation mixture through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Signaling Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the H1-receptor signaling pathway.
Workflow for H1-Receptor Binding Assay.
Histamine H1-Receptor Signaling Pathway.
Conclusion
Cetirizine is a high-affinity antagonist of the histamine H1-receptor, a characteristic that is well-documented and quantified. In contrast, its metabolite, this compound, lacks publicly available data regarding its affinity for the H1-receptor. The absence of such data prevents a direct quantitative comparison and suggests that the N-oxide metabolite may not contribute significantly to the antihistaminergic activity of the parent drug. Further research is warranted to fully elucidate the pharmacological profile of this compound. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers in the field of antihistamine drug development.
References
in vitro metabolism of Cetirizine to Cetirizine N-oxide versus other metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro metabolism of cetirizine (B192768), with a primary focus on the formation of its N-oxide metabolite versus other potential biotransformation products. While cetirizine is recognized for its limited metabolism, understanding its metabolic pathways is crucial for comprehensive pharmacological and toxicological profiling.
Executive Summary
Cetirizine, a second-generation antihistamine, is predominantly excreted unchanged in urine, indicating that it undergoes minimal metabolism in the body.[1] However, in vitro studies and analysis of metabolic products have identified several minor metabolic pathways, including N-oxidation and oxidative O-dealkylation.[2][3] The primary metabolite discussed in the literature is cetirizine N-oxide. Due to the low metabolic turnover of cetirizine, quantitative data directly comparing the formation rates and yields of different metabolites in enzymatic in vitro systems are scarce. Much of the understanding of this compound formation is derived from forced degradation and chemical oxidation studies, which serve as models for the metabolic process.
Metabolic Pathways of Cetirizine
The in vitro metabolism of cetirizine, although not extensive, proceeds through several oxidative pathways. The key identified metabolites are the result of N-oxidation and O-dealkylation.
Figure 1. Metabolic pathways of cetirizine.
Comparative Data on Metabolite Formation
As previously mentioned, there is a notable lack of published quantitative data directly comparing the enzymatic formation of this compound with other metabolites in vitro. Studies on the metabolism of levocetirizine, the R-enantiomer of cetirizine, have identified several metabolic pathways including hydroxylation, O-dealkylation, N-oxidation, and N-dealkylation.[4] However, these are generally described as minor pathways. One study noted that cetirizine demonstrated no inhibitory effect on key drug-metabolizing cytochrome P450 enzymes in human liver microsomes, suggesting its interaction with these enzymes is minimal.[5]
Forced degradation studies, which can mimic oxidative metabolism, have shown that this compound is a significant degradation product under oxidative stress.[4][6] For instance, in a study investigating the degradation of cetirizine in a polyethylene (B3416737) glycol (PEG)-containing formulation, the formation of this compound was observed to be pH-dependent, with increased formation at pH values greater than 7.[4]
| In Vitro System | Metabolite | Quantitative Data | Reference |
| Human Liver Microsomes | Various CYP450 marker activities | Cetirizine showed no inhibitory effect. | [5] |
| PEG-containing formulation (Forced degradation) | This compound | Formation of 0.34–5.7% at pH 4.5 and 1.5–7.6% at pH 6.5 over 48 days at 80°C. | [4] |
Experimental Protocols
Detailed experimental protocols for the in vitro enzymatic metabolism of cetirizine are not extensively reported due to its low metabolic rate. However, protocols for the chemical synthesis of this compound (often used as a reference standard) and the analytical methods for its detection are available.
Protocol 1: Chemical Synthesis of this compound (Reference Standard)
This protocol is adapted from studies on the oxidative degradation of cetirizine.[4]
Objective: To synthesize this compound as a reference standard for analytical assays.
Materials:
-
Cetirizine hydrochloride
-
30% aqueous hydrogen peroxide
-
Ethyl acetate (B1210297)
-
Methanol
-
Ammonia
-
Precoated silica (B1680970) gel aluminum plates for preparative TLC
-
Magnesium sulfate
Procedure:
-
Dissolve cetirizine hydrochloride (1 g) in 30% aqueous hydrogen peroxide.
-
Heat the reaction mixture for 5 hours at 70-80°C.
-
After cooling, extract the reaction mixture with ethyl acetate.
-
Separate and concentrate the organic phase.
-
Purify the crude material using preparative Thin Layer Chromatography (TLC) with a solvent system of ethyl acetate-methanol-ammonia (80:15:5, v/v/v).
-
Scrape the spots corresponding to this compound and extract with ethyl acetate.
-
Dry the ethyl acetate extract over magnesium sulfate, concentrate, and analyze by HPLC/UV and ¹H NMR to confirm identity and purity.
Protocol 2: In Vitro Metabolism of Cetirizine in Human Liver Microsomes (General Workflow)
This is a generalized workflow for assessing the metabolic stability of a compound in human liver microsomes.
Objective: To determine the rate of disappearance of cetirizine and the formation of its metabolites when incubated with human liver microsomes.
Materials:
-
Cetirizine
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis (e.g., cetirizine-d4)
Figure 2. General experimental workflow for an in vitro metabolism study.
Procedure:
-
Prepare a stock solution of cetirizine in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing human liver microsomes and phosphate buffer.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining cetirizine and the formation of metabolites.[7][8]
Conclusion
The in vitro metabolism of cetirizine is limited, with this compound being a known, albeit minor, metabolite. The scarcity of quantitative comparative data in enzymatic systems highlights the drug's high metabolic stability. The provided protocols offer a framework for the synthesis of the N-oxide metabolite for use as a reference standard and a general workflow for conducting in vitro metabolism studies. Future research employing high-sensitivity analytical techniques may provide a more detailed quantitative picture of the in vitro metabolic fate of cetirizine.
References
- 1. Focus on the cetirizine use in clinical practice: a reappraisal 30 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1076199-80-8 | Benchchem [benchchem.com]
- 3. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of Cetirizine Antibody Cross-Reactivity with Cetirizine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, Cetirizine), also binds to other structurally similar molecules, such as its metabolites. Cetirizine N-oxide is a primary oxidative degradation product and metabolite of Cetirizine.[1][2] The structural similarity between the parent drug and its N-oxide metabolite necessitates a thorough evaluation of antibody binding to ensure assay specificity. Immunoassays that cannot distinguish between Cetirizine and this compound can lead to an overestimation of the parent drug concentration, impacting pharmacokinetic and toxicokinetic studies.
Quantitative Analysis of Cross-Reactivity
The cross-reactivity of an antibody is typically determined by comparing the concentration of the cross-reactant that causes 50% inhibition (IC50) of the signal with the IC50 of the target analyte. The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Cetirizine / IC50 of this compound) x 100
The following table is a template for presenting the results from a competitive ELISA designed to test the cross-reactivity of anti-Cetirizine antibodies.
| Analyte | IC50 (ng/mL) | % Cross-Reactivity |
| Cetirizine | Value A | 100% |
| This compound | Value B | (Value A / Value B) x 100 |
Note: Data in this table is hypothetical and serves as a template for presenting experimental results.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a competitive ELISA, a common method for determining the specificity of an antibody. In this assay, the cross-reacting compound (this compound) competes with a labeled form of the target antigen (Cetirizine) for a limited number of antibody binding sites.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-Cetirizine antibody (capture antibody)
-
Cetirizine standard
-
This compound standard
-
Cetirizine-enzyme conjugate (e.g., Cetirizine-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-Cetirizine antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the Cetirizine standard and the this compound standard in assay buffer.
-
Add 50 µL of the standard or cross-reactant solutions to the appropriate wells.
-
Add 50 µL of the Cetirizine-enzyme conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both Cetirizine and this compound.
-
Determine the IC50 value for each compound from the resulting sigmoidal curves.
-
Calculate the percent cross-reactivity using the formula mentioned above.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the competitive ELISA workflow and the logical relationship in determining cross-reactivity.
References
Unraveling the Molecular Fingerprints: A Comparative Guide to the LC-MS/MS Fragmentation Patterns of Cetirizine and Cetirizine N-oxide
For researchers, scientists, and drug development professionals, understanding the metabolic and degradation pathways of pharmaceutical compounds is paramount. This guide provides an objective comparison of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation patterns of the widely used antihistamine, cetirizine (B192768), and its primary oxidative metabolite, cetirizine N-oxide. The presented data, compiled from scientific literature, offers a clear distinction between the mass spectral behaviors of these two closely related molecules, aiding in their unambiguous identification and quantification.
Distinguishing Cetirizine from its N-oxide Metabolite
Cetirizine, a second-generation histamine (B1213489) H1 receptor antagonist, undergoes metabolism to form this compound. The addition of an oxygen atom to one of the nitrogen atoms in the piperazine (B1678402) ring of cetirizine results in a distinct shift in its mass-to-charge ratio (m/z) and a modified fragmentation pattern under collision-induced dissociation (CID) in a mass spectrometer.
LC-MS/MS analysis reveals that while both compounds share a common major fragment ion, their precursor ions and the presence of other characteristic fragments allow for their clear differentiation.
Quantitative Fragmentation Data
The following tables summarize the key quantitative data for the LC-MS/MS fragmentation of cetirizine and this compound, observed in positive ion mode.
Table 1: LC-MS/MS Fragmentation Data for Cetirizine
| Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| 389.26 | 201.1 |
| 165.2 |
Table 2: LC-MS/MS Fragmentation Data for this compound
| Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| 405.26 | 201.1 |
| 389.26 |
Experimental Protocols
The data presented is based on typical experimental conditions for the analysis of cetirizine and its metabolites using liquid chromatography coupled with tandem mass spectrometry.
Liquid Chromatography:
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed.
-
Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is generally used.
-
Injection Volume: A small injection volume, typically 5-10 µL, is sufficient.
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for these compounds.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is utilized for quantitative analysis, targeting specific precursor-to-product ion transitions.
-
Collision Gas: Argon is typically used as the collision gas to induce fragmentation.
-
Collision Energy: The collision energy is optimized for each specific transition to achieve the highest signal intensity. For cetirizine, this is often in the range of 20-35 eV.
Fragmentation Pathways
The structural relationship and the primary fragmentation pathways of cetirizine and this compound are illustrated in the following diagrams.
Caption: Fragmentation pathway of Cetirizine.
Caption: Fragmentation pathway of this compound.
Discussion of Fragmentation Patterns
The most prominent similarity in the fragmentation of both cetirizine and this compound is the formation of the highly stable fragment ion at m/z 201.1.[1] This ion corresponds to the diphenylmethylpiperazine moiety, indicating that the initial fragmentation for both molecules involves the cleavage of the ether linkage.
The key differentiator is the precursor ion, which is 16 atomic mass units higher for this compound (m/z 405.26) due to the additional oxygen atom.[1] Furthermore, a characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom.[2] In the case of this compound, this results in the formation of a fragment ion at m/z 389.26, which corresponds to the protonated molecule of cetirizine itself.[2] This transition (405.26 → 389.26) is a strong indicator for the presence of this compound.
Cetirizine, on the other hand, does not exhibit this loss of oxygen. Its fragmentation is characterized by the transition from the precursor ion at m/z 389.26 to the primary fragment at m/z 201.1.[3][4] A secondary fragment at m/z 165.2 can also be observed for cetirizine, resulting from the loss of a chlorine atom from the m/z 201.1 fragment.[3]
References
- 1. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) [ouci.dntb.gov.ua]
A Comparative Analysis of the Anti-inflammatory Properties of Cetirizine and Cetirizine N-oxide
A comprehensive review of the existing scientific literature reveals a significant disparity in the understanding of the anti-inflammatory properties of cetirizine (B192768) and its N-oxide metabolite. While cetirizine is well-documented to possess anti-inflammatory effects independent of its histamine (B1213489) H1 receptor antagonism, there is a notable absence of published experimental data evaluating the anti-inflammatory activity of Cetirizine N-oxide.
This compound is primarily recognized as an oxidative degradation product of cetirizine.[1][2] Current research indicates that this compound is not believed to exhibit significant antihistamine activity.[3] Consequently, a direct comparative guide based on experimental data for the anti-inflammatory properties of this compound relative to Cetirizine cannot be compiled at this time due to the lack of available scientific studies.
This guide will, therefore, focus on providing a detailed overview of the established anti-inflammatory properties of Cetirizine, supported by experimental evidence and methodologies. This information will serve as a valuable resource for researchers and drug development professionals interested in the anti-inflammatory potential of this widely used antihistamine.
The Anti-inflammatory Profile of Cetirizine
Cetirizine, a second-generation antihistamine, exerts anti-inflammatory effects through mechanisms that extend beyond its primary function as an H1 receptor antagonist.[4] These properties are attributed to its ability to modulate various aspects of the inflammatory cascade, including the inhibition of inflammatory cell recruitment and the suppression of pro-inflammatory mediators.
Key Mechanisms of Anti-inflammatory Action:
-
Suppression of NF-κB Pathway: Cetirizine has been shown to inhibit the activation of the transcription factor NF-κB, a pivotal regulator of inflammatory gene expression.[4]
-
Modulation of Cytokines and Chemokines: The drug can regulate the release of various cytokines and chemokines, thereby influencing the inflammatory microenvironment.[4]
-
Inhibition of Eosinophil Chemotaxis: Cetirizine has demonstrated the ability to inhibit the migration of eosinophils to sites of inflammation, a key feature in allergic inflammation.[4]
The following table summarizes the quantitative data on the anti-inflammatory effects of Cetirizine from various studies.
| Experimental Model | Parameter Measured | Key Findings | Reference |
| Children with perennial allergic rhinitis | Inflammatory cells and cytokines in nasal lavage | Significant decrease in IL-4 (p<0.01) and IL-8 (p=0.01) levels. Significant reduction in neutrophils and eosinophils (p<0.01). | [5] |
| Human contact dermatitis model | Skin reaction | Skin reaction significantly reduced as shown by image analysis (p = 0.03). | [6] |
| Antigen-induced response in human skin | Histamine and eosinophil recruitment | Did not inhibit mast cell activation but reduced the consequences of histamine release on H1 receptors. | [7] |
| Rat basophilic leukemia (RBL-2H3) cells | Histamine release | Inhibition of 29% at a concentration of 62.5 ng/mL. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the anti-inflammatory properties of compounds like Cetirizine.
Eosinophil Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.
Protocol:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using dextran (B179266) sedimentation followed by Percoll gradient centrifugation.
-
Chemotaxis Chamber Setup: Utilize a Boyden blind-well chamber or a 96-well multiwell chamber with a polycarbonate membrane filter.
-
Cell Preparation: Resuspend the purified eosinophils in a suitable buffer.
-
Assay Procedure:
-
Place the chemoattractant (e.g., eotaxin) in the lower chamber.
-
Add the eosinophil suspension, pre-incubated with either the test compound (Cetirizine) or a vehicle control, to the upper chamber.
-
Incubate the chamber to allow for cell migration.
-
-
Quantification of Migration:
Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol is used to measure the concentration of specific cytokines (e.g., IL-4, IL-8) in cell culture supernatants or biological fluids.
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS).
-
Sample and Standard Incubation: Add standards of known cytokine concentrations and the experimental samples (e.g., cell culture supernatants treated with Cetirizine or control) to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate Incubation: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.[6][12]
NF-κB Activation Assay
This assay determines the effect of a compound on the activation of the NF-κB signaling pathway, often induced by an inflammatory stimulus like lipopolysaccharide (LPS).
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Pre-treat the cells with the test compound (Cetirizine) or a vehicle control for a specified period.
-
Stimulate the cells with an NF-κB activator (e.g., LPS).
-
-
Nuclear Extraction: After stimulation, harvest the cells and perform nuclear extraction to isolate the nuclear proteins.
-
Western Blot Analysis for Nuclear NF-κB:
-
Separate the nuclear proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Use a secondary antibody conjugated to an enzyme for detection.
-
Visualize the protein bands using a chemiluminescent substrate. An increased amount of p65 in the nucleus indicates NF-κB activation.
-
-
Luciferase Reporter Assay (Alternative Method):
-
Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.
-
Treat the cells as described in step 1.
-
Measure luciferase activity, which will be proportional to NF-κB transcriptional activity.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding complex biological processes and experimental designs.
Caption: NF-κB Signaling Pathway and the inhibitory action of Cetirizine.
Caption: General experimental workflow for assessing anti-inflammatory properties.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Buy this compound | 1076199-80-8 | > 95% [smolecule.com]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. The effect of cetirizine on early allergic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. A rapid and simple photometric assay for quantification of eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Safety Operating Guide
Navigating the Disposal of Cetirizine N-oxide: A Procedural Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper disposal of chemical compounds like Cetirizine N-oxide is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general safety protocols and regulatory standards.
Hazard Profile of this compound
Before handling or disposing of this compound, it is crucial to be aware of its hazard profile. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute Toxicity - Oral 4, H302). It is also considered slightly hazardous to water, and large quantities should be prevented from entering groundwater or sewage systems.
Key Safety Precautions:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
If swallowed, call a poison center or doctor.
-
Rinse mouth with water if the substance is ingested.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with local, regional, and national regulations for chemical waste. The following procedure outlines a general workflow for its proper disposal in a laboratory setting.
-
Consult Institutional Guidelines: Before initiating any disposal process, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste. Institutional guidelines may have specific requirements for categorizing, packaging, and labeling chemical waste.
-
Waste Categorization: Based on the available safety data, this compound should be treated as a non-hazardous chemical waste unless mixed with other hazardous materials or if local regulations specify otherwise. It is not listed as an extremely hazardous substance under Sara Section 355, nor is it listed under Section 313 for specific toxic chemical listings.
-
Containerization and Labeling:
-
Place waste this compound in a designated, properly sealed, and clearly labeled waste container.
-
The label should include the chemical name ("this compound"), the quantity, and any relevant hazard warnings (e.g., "Harmful if swallowed").
-
Use containers that are compatible with the chemical to prevent leaks or reactions.
-
-
Arrange for Professional Disposal:
-
Contact a licensed chemical waste disposal company to collect the waste.
-
Provide the disposal company with the Safety Data Sheet for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Incineration at a permitted facility is a common and required method for treating much pharmaceutical waste.[1]
-
Prohibited Disposal Methods:
-
Do Not Dispose Down the Drain: Given its slight hazard to water, do not dispose of this compound down the sink or into any sewage system. The EPA has also banned the sewering of hazardous waste pharmaceuticals in healthcare settings.[1][2]
-
Do Not Dispose in Regular Trash: Unused or waste this compound from a laboratory setting should not be disposed of in the regular trash.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cetirizine N-oxide
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Cetirizine N-oxide in a laboratory setting. Adherence to these guidelines is essential to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are designed to minimize exposure risks and establish a secure operational workflow.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed. While specific data on skin and eye irritation is limited for the N-oxide form, related compounds like Cetirizine hydrochloride can cause skin, eye, and respiratory tract irritation. Therefore, a cautious approach to personal protection is mandatory.
Minimum Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved. | Protects eyes from potential splashes or airborne particles of the compound. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber). | Prevents direct skin contact. It is crucial to inspect gloves for any tears or punctures before use. Due to a lack of specific glove material testing for this compound, careful selection based on general chemical resistance is necessary. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required under normal handling conditions with adequate ventilation. A NIOSH-approved respirator may be necessary if there is a risk of dust formation or if handling large quantities. | Minimizes the risk of inhaling the compound, especially in powder form. |
Operational Procedures for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure and contamination. The following step-by-step workflow should be followed:
Preparation and Handling Workflow:
Step-by-Step Handling Protocol:
-
Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Assemble and Inspect PPE: Before handling the compound, gather all necessary PPE as outlined in the table above. Visually inspect gloves for any signs of degradation or puncture.
-
Don PPE: Put on your lab coat, safety glasses, and gloves. Ensure a proper fit.
-
Weighing and Preparation: When weighing the solid compound, do so carefully to avoid generating dust. Use a spatula and a tared weighing vessel. If preparing a solution, add the solid to the solvent slowly.
-
Conduct Experiment: Proceed with the experimental protocol, maintaining good laboratory practices. Avoid touching your face or personal items while wearing gloves.
-
Decontamination: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally, safety glasses.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[2]
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store this compound in a tightly closed container.[1]
-
Keep the container in a dry, cool, and well-ventilated place.[1]
-
For long-term storage, refrigeration at 2-8°C is recommended.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
Disposal:
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
Disposal Workflow:
Step-by-Step Disposal Protocol:
-
Segregate Waste: Separate solid waste (e.g., contaminated gloves, weigh paper, unused solid compound) from liquid waste (e.g., solutions containing the compound).
-
Contain Solid Waste: Place all solid waste into a clearly labeled, sealed container designated for chemical waste.
-
Contain Liquid Waste: Pour all liquid waste into a compatible, leak-proof, and clearly labeled container for chemical waste.
-
Arrange for Disposal: Follow your institution's procedures for the disposal of chemical waste, which typically involves contacting the Environmental Health and Safety (EHS) office for pickup. Do not pour this compound solutions down the drain.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
| Incident | First Aid / Emergency Response |
| If Swallowed | Immediately call a poison center or doctor. Rinse mouth with water. Do not induce vomiting unless instructed to do so by medical personnel.[2][4] |
| Skin Contact | Wash off immediately with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, consult a physician. |
| Eye Contact | Rinse opened eye for several minutes under running water. If wearing contact lenses, remove them if possible. Continue rinsing and seek medical attention. |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2] |
| Accidental Spill | Evacuate non-essential personnel. Wearing appropriate PPE, sweep up solid spills without creating dust and place in a suitable container for disposal.[2] For liquid spills, absorb with an inert material and place in a sealed container for disposal. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

